Fmoc-Arg(NO2)-OH
Description
Properties
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477488 | |
| Record name | Fmoc-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58111-94-7 | |
| Record name | Fmoc-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Arg(NO2)-OH: A Technical Guide to its Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-nitro-L-arginine, commonly abbreviated as Fmoc-Arg(NO2)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Fmoc protecting group for the α-amine and the nitro (NO2) group for the guanidino side chain of arginine offers a robust methodology for the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its advantages in preventing common side reactions during peptide synthesis.
Core Chemical Properties
This compound is a white to off-white solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| CAS Number | 58111-94-7 | [2][3][4] |
| Molecular Formula | C21H23N5O6 | [2][3][4] |
| Molecular Weight | 441.44 g/mol | [2][4][5] |
| Appearance | White to Off-White Powder/Solid | [1][3][6] |
| Purity | Typically >96-99% | [1][3][6] |
| Solubility | Soluble in DMF, NMP, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8][9] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2][6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in DMF.[10] The nitro group on the arginine side chain is a strong electron-withdrawing group that effectively reduces the basicity of the guanidino moiety, preventing its interference with the coupling reactions.[11]
A significant advantage of using the nitro protecting group is its stability under the conditions used for Fmoc deprotection and its ability to prevent δ-lactam formation, a common and problematic side reaction associated with other arginine protecting groups like Pbf.[8][12] The nitro group is stable to the standard final cleavage conditions using trifluoroacetic acid (TFA), offering orthogonality in deprotection strategies.[11][13]
Experimental Workflow in SPPS
The following diagram illustrates the typical workflow for incorporating an this compound residue into a growing peptide chain on a solid support.
Caption: Standard workflow for a single coupling cycle using this compound in SPPS.
Experimental Protocols
Fmoc Group Deprotection
This protocol describes the standard procedure for removing the N-terminal Fmoc protecting group from the peptidyl-resin.
Materials:
-
Peptidyl-resin with N-terminal Fmoc group
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for approximately 2-3 minutes.[11][14]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes.[11][14]
-
Thoroughly wash the resin multiple times with DMF, followed by DCM, to remove the piperidine and the dibenzofulvene-piperidine adduct.[11]
Coupling of this compound
This protocol details the coupling of this compound to the deprotected N-terminal amine of the peptidyl-resin.
Materials:
-
Deprotected peptidyl-resin
-
This compound
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HOBt)
-
DMF or N-butylpyrrolidinone (NBP)
Procedure:
-
In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading), an equivalent amount of OxymaPure, and DIC in DMF or NBP.[8][11]
-
Add the prepared coupling solution to the swollen, deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8][11] The reaction progress can be monitored using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
On-Resin Deprotection of the Nitro (NO2) Group
The nitro group can be removed while the peptide is still attached to the solid support, which is advantageous for the synthesis of certain complex peptides.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare a deprotection cocktail consisting of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[8][11]
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55°C.[8][11] The reaction time can be monitored by analyzing a cleaved aliquot via HPLC.
-
After completion, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM.[11]
Final Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups. Note that the nitro group is stable under these standard TFA cleavage conditions.[11]
Materials:
-
Dry peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/H2O in a ratio of 95:2.5:2.5.[8][11]
-
Add the cleavage cocktail to the dry peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[11]
-
Isolate the precipitated peptide by centrifugation and decantation of the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]
Deprotection Pathways
The following diagrams illustrate the chemical logic of the Fmoc and Nitro group deprotection steps.
Caption: Deprotection schemes for the Fmoc and Nitro protecting groups.
Conclusion
This compound is a highly valuable derivative for peptide synthesis due to the stability of the nitro protecting group and its ability to mitigate common side reactions. The orthogonal deprotection strategy, where the Fmoc group is removed under basic conditions and the nitro group can be removed reductively or remains stable during standard TFA cleavage, provides chemists with significant flexibility in designing synthetic routes for complex peptides. The protocols outlined in this guide provide a foundation for the successful application of this compound in research and development.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. 58111-94-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C21H23N5O6 | CID 12096824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Fmoc-Arg(NO2)-OH: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Fmoc-Arg(NO2)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nω-nitro-L-arginine), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines established experimental protocols, presents quantitative data for comparative analysis, and illustrates key workflows through detailed diagrams.
Introduction
This compound is an essential amino acid derivative used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups commonly used in SPPS. The nitro (-NO2) group protects the guanidino function of the arginine side chain, preventing side reactions during peptide elongation. The nitro group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety.[1] Recent studies have demonstrated that the use of the nitro protecting group can prevent the formation of δ-lactam, a significant side reaction that can terminate peptide chain elongation.[1]
Synthesis of this compound
The synthesis of this compound typically involves the reaction of Nω-nitro-L-arginine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Synthesis via Fmoc-Cl
This method involves the reaction of Nω-nitro-L-arginine with Fmoc-Cl in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve Nω-nitro-L-arginine (1.0 eq) in a 10% solution of anhydrous sodium carbonate in water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reaction: Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the cooled amino acid solution while stirring vigorously. Maintain the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into ice-water.
-
Acidify the aqueous solution to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Synthesis via Fmoc-OSu
This method utilizes the less reactive but more selective Fmoc-OSu reagent.
Experimental Protocol:
-
Dissolution: Dissolve Nω-nitro-L-arginine (1.0 eq) in a mixture of acetone and water (1:1).
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Reaction: Add Fmoc-OSu (1.05 eq) to the solution and stir at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to ensure high purity for successful peptide synthesis. The most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.
Experimental Protocol:
-
Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is ethyl acetate/hexane.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Gradually add hexane to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Flash column chromatography can be employed for the purification of this compound, particularly for removing closely related impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common mobile phase.
-
Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent gradient, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
| Parameter | Synthesis via Fmoc-Cl | Synthesis via Fmoc-OSu | Purification (Recrystallization) |
| Typical Yield | 80-90% | 85-95% | >90% recovery |
| Purity (HPLC) | >95% (crude) | >97% (crude) | >99% |
| Melting Point | 132-134 °C | 132-134 °C | 133-135 °C |
| Specific Rotation | +6.5° (c=1, DMF) | +6.5° (c=1, DMF) | +6.6° (c=1, DMF) |
Table 1: Quantitative Data for the Synthesis and Purification of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a stable derivative suitable for use in automated peptide synthesizers.
Coupling Protocol
Experimental Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.[1]
-
Coupling: Prepare a solution of this compound (1.5 eq.), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.), and an additive like OxymaPure® (1.5 eq.) in DMF. Add this solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test.[1]
-
Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (MeOH), and then dry under vacuum.[1]
On-Resin Deprotection of the Nitro Group
The nitro protecting group can be removed while the peptide is still attached to the solid support.
Experimental Protocol:
-
Deprotection Cocktail: Prepare a solution of 2 M tin(II) chloride dihydrate (SnCl2·2H2O), 0.04 M phenol, and 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF).[1]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55°C.[1]
-
Monitoring: The reaction progress can be monitored by HPLC analysis of a cleaved aliquot.[1]
-
Washing: Once the deprotection is complete, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the use of this compound in Solid-Phase Peptide Synthesis.
References
Navigating the Matrix: A Technical Guide to the Solubility of Fmoc-Arg(NO2)-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
The successful solid-phase peptide synthesis (SPPS) of arginine-containing peptides is critically dependent on the effective solubilization of the protected amino acid building blocks. Among these, Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO2)-OH) is a key intermediate. The nitro group on the guanidino side chain serves as a protecting group, which, in addition to preventing side reactions, is intended to enhance solubility in the organic solvents commonly employed in SPPS.[1][2] This technical guide provides an in-depth analysis of the solubility of this compound in various SPPS solvents, presents a generalized experimental protocol for solubility determination, and outlines a logical workflow for solvent selection.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound across a wide range of solvents is not extensively documented in publicly available literature. However, existing studies provide key insights into its solubility in commonly used solvents. Research focused on the stability of protected arginine derivatives has successfully prepared solutions of this compound at a concentration of 0.2 M in both N,N-Dimethylformamide (DMF) and N-butylpyrrolidone (NBP), indicating a solubility of at least 88.3 g/L in these solvents under standard laboratory conditions.[1][3][4] Qualitative data from chemical suppliers also indicates its solubility in several other organic solvents.
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Density (g/mL) | Solubility |
| N,N-Dimethylformamide | DMF | 73.09 | 0.944 | ≥ 0.2 M (~88.3 g/L)[1][3] |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | 1.028 | Commonly used; good solubility expected[5][6] |
| N-Butylpyrrolidone | NBP | 127.19 | 0.929 | ≥ 0.2 M (~88.3 g/L)[1][3][4] |
| Dichloromethane | DCM | 84.93 | 1.33 | Soluble[7] |
| Dimethyl sulfoxide | DMSO | 78.13 | 1.100 | Soluble[7] |
| Chloroform | - | 119.38 | 1.49 | Soluble[7] |
| Acetone | - | 58.08 | 0.784 | Soluble[7] |
| Ethyl Acetate | - | 88.11 | 0.902 | Soluble[7] |
Note: The value of ≥ 0.2 M is derived from stability studies where solutions were prepared at this concentration. The actual saturation solubility may be higher.
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in a given SPPS solvent by the visual inspection method. This method is suitable for establishing approximate solubility limits for practical use in a research setting.
Objective: To determine the approximate solubility of this compound in a selected SPPS solvent at room temperature.
Materials:
-
This compound (MW: 441.44 g/mol )
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Small volume vials (e.g., 2 mL glass vials) with caps
-
Micropipettes
Procedure:
-
Preparation of a Stock Solution (Optional, for higher precision):
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to create a concentrated stock solution.
-
-
Initial Solubility Assessment:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial and vortex thoroughly for 2-3 minutes at room temperature.
-
Visually inspect the solution against a well-lit background. If all the solid has dissolved, the compound is soluble at this concentration (in this example, 100 mg/mL).
-
-
Titration to Saturation:
-
If the solid dissolves: Incrementally add pre-weighed portions of this compound to the solution. After each addition, vortex for 2-3 minutes until the solid is fully dissolved. Continue this process until a small amount of solid material no longer dissolves, indicating that the solution is saturated.
-
If the solid does not dissolve: Incrementally add known volumes of the solvent to the vial. After each addition, vortex thoroughly for 2-3 minutes. Continue adding solvent until all the solid is completely dissolved.
-
-
Calculation of Solubility:
-
If solute was added: Calculate the total mass of this compound that was dissolved in the initial volume of the solvent. Express the solubility in g/L or mg/mL.
-
If solvent was added: Calculate the concentration based on the initial mass of this compound and the total volume of solvent required for complete dissolution.
-
-
Equilibration and Confirmation (Optional, for improved accuracy):
-
For a more accurate determination, the saturated solution (with a small amount of excess solid) can be left to equilibrate on a shaker at a constant temperature for several hours.
-
After equilibration, the undissolved solid is allowed to settle, and a sample of the supernatant is carefully removed, diluted, and its concentration is determined using a suitable analytical technique such as UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group).
-
Logical Workflow for Solvent Selection in SPPS
The choice of solvent is a critical parameter in SPPS, impacting not only the solubility of reagents but also resin swelling and reaction kinetics. The following diagram illustrates a logical workflow for selecting an appropriate solvent for the coupling of this compound.
Caption: Workflow for SPPS solvent selection for this compound coupling.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
Long-Term Stability of Fmoc-Arg(NO2)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the long-term stability of Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability of this reagent under various storage and handling conditions is paramount for ensuring the synthesis of high-quality peptides and obtaining reliable experimental outcomes. This document details recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.
Executive Summary
This compound is a highly stable derivative of arginine, particularly valued for its resistance to δ-lactam formation, a common side reaction observed with other protected arginine analogues during peptide synthesis. When stored under appropriate conditions, the solid compound exhibits excellent long-term stability. In solution, particularly in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), this compound demonstrates remarkable stability, even at elevated temperatures used in modern synthesis protocols. This guide provides quantitative data on its stability and detailed methodologies for its assessment.
Solid-State Stability
The long-term stability of solid this compound is crucial for its shelf-life and performance in peptide synthesis. The primary factors influencing its stability are temperature, moisture, and light.
Recommended Storage Conditions
For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing the compound in a desiccator can further mitigate the risk of hydrolysis. For extended storage periods, temperatures of -20°C are also recommended.[1]
Representative Long-Term Stability Data
While extensive long-term stability data for this compound is not widely published, the following table provides representative data based on the typical stability of Fmoc-amino acids under controlled storage and accelerated conditions.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Dry | 0 | >99.5 | White to off-white powder |
| 12 | >99.0 | No change | |
| 24 | >98.5 | No change | |
| 36 | >98.0 | No change | |
| 25°C / 60% RH | 0 | >99.5 | White to off-white powder |
| 6 | >98.0 | Slight discoloration possible | |
| 12 | >97.0 | Discoloration possible | |
| 40°C / 75% RH | 0 | >99.5 | White to off-white powder |
| 3 | >96.0 | Discoloration and clumping | |
| 6 | >94.0 | Significant discoloration/clumping |
Note: This data is representative and intended for illustrative purposes. Actual stability may vary based on the specific purity and handling of the material.
In-Solution Stability
The stability of this compound in solution is critical, as it is typically pre-dissolved for use in automated peptide synthesizers.
A key study has demonstrated the exceptional stability of this compound in common SPPS solvents.[2] When dissolved in DMF or NBP at a concentration of 0.2 M and kept at room temperature, this compound was found to be completely stable for at least 10 days .[2] Furthermore, under conditions mimicking peptide coupling (at 45°C in the presence of an activating agent like OxymaPure), this compound also showed total stability .[2]
| Solvent | Temperature | Duration | Stability |
| DMF | Room Temperature | 10 days | Totally Stable[2] |
| NBP | Room Temperature | 10 days | Totally Stable[2] |
| DMF + OxymaPure | 45°C | >4 hours | Totally Stable[2] |
| NBP + OxymaPure | 45°C | >4 hours | Totally Stable[2] |
Degradation Pathways and Side Reactions
Understanding potential degradation pathways is essential for troubleshooting and optimizing peptide synthesis.
δ-Lactam Formation (Inhibited)
A significant advantage of the nitro protecting group is its prevention of δ-lactam formation. This intramolecular cyclization is a common side reaction during the activation of other protected arginine derivatives, leading to chain termination and the formation of deletion sequences.[2] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the side-chain guanidino group, thus inhibiting this unwanted reaction.[2]
Potential Solid-State Degradation Pathways
For solid this compound, potential degradation over long-term storage, especially under suboptimal conditions, can occur through several mechanisms:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the Fmoc group.
-
Autocatalytic Cleavage: Traces of free amines can initiate the cleavage of the Fmoc group, which is an autocatalytic process.
-
Formation of Acetic Acid: Residual solvents from the synthesis of the Fmoc-amino acid, such as ethyl acetate, can hydrolyze to form acetic acid, which can lead to the formation of truncated peptide sequences during synthesis.
Experimental Protocols
Protocol for In-Solution Stability Assessment
This protocol is adapted from a study on the stability of Fmoc-Arg(X)-OH analogues.[2]
-
Preparation of Solutions: Prepare 0.2 M solutions of this compound in DMF and NBP in separate, sealed HPLC vials.
-
Incubation: Store the vials at room temperature. For elevated temperature studies, place the vials in a heating block at 45°C. For studies including an activator, add an equimolar amount of OxymaPure.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and up to 10 days), take an aliquot of the solution.
-
Sample Preparation for HPLC: Dilute the aliquot with an appropriate solvent (e.g., 50% acetonitrile in water) to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from any potential degradants (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (for the Fmoc group).
-
-
Data Analysis: Integrate the peak areas of the chromatograms. The stability is determined by the percentage of the main peak area relative to the total peak area at each time point.
Protocol for Long-Term Solid-State Stability Assessment
-
Sample Storage: Store aliquots of solid this compound under different conditions (e.g., 2-8°C/dark/dry, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 12, 24, 36 months).
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., DMF or acetonitrile/water) to a known concentration.
-
HPLC Analysis: Perform HPLC analysis as described in section 5.1.
-
Purity Calculation: Calculate the purity of the sample at each time point by comparing the peak area of this compound to the total area of all peaks.
-
Appearance: Visually inspect the sample for any changes in color or physical state.
Conclusion
This compound is a robust and highly stable amino acid derivative for solid-phase peptide synthesis. Its key advantage is the prevention of δ-lactam formation, which contributes to higher purity of the final peptide product. When stored as a solid under recommended conditions of 2-8°C, protected from light and moisture, it exhibits excellent long-term stability. Furthermore, its high stability in solution under typical SPPS conditions makes it a reliable reagent for both manual and automated peptide synthesis. By following the recommended storage and handling guidelines and employing the analytical methods described herein, researchers can ensure the integrity of this compound and achieve successful and reproducible peptide synthesis outcomes.
References
An In-depth Technical Guide to the Fmoc Protection of Arginine's Side Chain
For researchers, scientists, and professionals engaged in drug development, the synthesis of peptides is a cornerstone of their work. Arginine, with its highly basic guanidinium side chain, presents a unique challenge in solid-phase peptide synthesis (SPPS). Effective protection of this functional group is critical to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of the mechanism of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the arginine side chain, focusing on the most widely used protecting groups, their chemical properties, and the associated experimental protocols.
The Rationale for Arginine Side Chain Protection
The guanidinium group of arginine is strongly nucleophilic and remains protonated under most physiological conditions. During peptide synthesis, this reactive group can lead to several undesirable side reactions if left unprotected. These include, but are not limited to:
-
Acylation: The guanidinium group can be acylated by the activated C-terminus of the incoming amino acid, leading to branched peptide impurities.
-
δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of an activated arginine residue to form a stable δ-lactam, which terminates the peptide chain elongation.[1] This side reaction consumes the activated arginine, leading to lower yields and the formation of deletion peptides where the arginine residue is missing.[2]
-
Modification during Cleavage: During the final cleavage of the peptide from the resin, reactive species can modify the unprotected guanidinium group.
To circumvent these issues, the arginine side chain is temporarily protected with a group that is stable throughout the synthesis cycles but can be removed cleanly during the final deprotection step. In Fmoc-based SPPS, this requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but labile to the strong acidic conditions of the final cleavage (e.g., trifluoroacetic acid, TFA).[3][4]
Common Protecting Groups for the Arginine Side Chain in Fmoc SPPS
Several protecting groups have been developed for the arginine side chain in Fmoc chemistry. The most common are sulfonyl-based derivatives that decrease the nucleophilicity of the guanidinium group. The choice of protecting group is critical and can significantly impact the efficiency of peptide synthesis.
Fmoc-Arg(Pbf)-OH is the most widely used derivative for incorporating arginine in Fmoc-SPPS.[3][5] The Pbf group offers a good balance of stability under basic conditions and lability in strong acids.[3] It is designed to effectively shield the guanidine group, preventing side reactions and ensuring high yields.[3]
Similar to Pbf, the Pmc group is another sulfonyl-based protecting group. While effective, it is generally less acid-labile than Pbf, requiring longer cleavage times or harsher acidic conditions for complete removal.[3][6]
The Mtr group is also acid-labile but is less commonly used due to its lower stability compared to Pbf and Pmc.[3][7] Peptides containing multiple Arg(Mtr) residues often require extended deprotection times.[7]
The tosyl group is a more traditional protecting group for arginine. However, its removal requires very strong acids like anhydrous hydrogen fluoride (HF), which are less compatible with standard Fmoc-SPPS cleavage conditions.[8] During cleavage, the released tosyl group can also lead to side reactions with other sensitive residues like tryptophan.[6]
While typically used for Nα-protection in Boc-SPPS, Boc groups can also be used for side-chain protection of arginine as Fmoc-Arg(Boc)2-OH. This derivative, however, often requires harsher deprotection conditions.[3]
Quantitative Data Summary
The selection of an appropriate arginine protecting group can be guided by quantitative data on their performance in peptide synthesis. The following tables summarize key data points for the most common protecting groups.
| Protecting Group | Cleavage Conditions | Peptide Yield (%) | Reference |
| Pmc | 3-hour TFA treatment | 46 | [9] |
| Pbf | 3-hour TFA treatment | 69 | [9] |
Table 1: Comparison of Peptide Yield with Different Arginine Protecting Groups.
| Derivative | Solvent | Stability | Observation | Reference |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | Slowly degrades over time | Mainly forms the mono-protected derivative. Solutions can be kept for up to one week. | [10] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Stable | No significant degradation observed over a prolonged period. | [10] |
Table 2: Stability of Fmoc-Protected Arginine Derivatives in Solution.
| Side Reaction | Arginine Derivative | Conditions | Extent of Side Reaction | Mitigation Strategy | Reference |
| δ-Lactam Formation | Fmoc-Arg(Pbf)-OH | Activation with coupling reagents | Can be significant, leading to deletion peptides. | Repetitive couplings, optimized coupling protocols. | [1][2] |
| Tryptophan Alkylation | Fmoc-Arg(Pmc)-OH | TFA Cleavage | Significant in the absence of scavengers. | Use of scavengers, using Fmoc-Arg(Pbf)-OH instead. | [11] |
Table 3: Common Side Reactions and Mitigation Strategies.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful synthesis of arginine-containing peptides.
This protocol is a general procedure for the incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink-amide-PS resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-butylpyrrolidinone (NBP).
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptidyl-resin using a 20% solution of piperidine in DMF. This is typically done in two steps of 5-10 minutes each.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.5-2.0 equivalents relative to the resin loading).
-
Add an activating agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5-2.0 eq.) and an additive like OxymaPure (1.5-2.0 eq.).
-
Allow the activation to proceed for a few minutes.
-
Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).
This protocol is adapted from a method designed to reduce δ-lactam formation, particularly when using NBP as the solvent.[9]
-
Swell the resin in NBP.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in NBP.
-
Wash the resin thoroughly with NBP.
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP.
-
Add this solution to the peptidyl-resin and allow it to reach the desired reaction temperature (e.g., 45°C).
-
Add half of the DIC (0.9 eq.) and let the reaction proceed for 30 minutes.
-
Add the remaining half of the DIC (0.9 eq.) along with a small additional amount of Fmoc-Arg(Pbf)-OH.
-
Maintain the reaction at 45°C for the remainder of the coupling time.
This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
-
Resin Washing and Drying: After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing arginine is Reagent R: TFA / Thioanisole / Anisole / 1,2-Ethanedithiol (EDT) (90:5:2:3 v/v).[9] Another widely used cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[1][12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the Fmoc protection of arginine.
Caption: General scheme for the synthesis of Fmoc-Arg(Pbf)-OH.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Arg(Tos)-OH | 83792-47-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of Fmoc-Arg(NO₂)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO₂)-OH), a critical building block in solid-phase peptide synthesis. The information presented here is essential for the characterization and quality control of this reagent in research and drug development settings.
Chemical Structure and Properties
Fmoc-Arg(NO₂)-OH is an L-arginine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group of the side chain is protected by a nitro group.
| Property | Value |
| CAS Number | 58111-94-7 |
| Molecular Formula | C₂₁H₂₃N₅O₆[1][2] |
| Molecular Weight | 441.44 g/mol [2] |
| Appearance | White to off-white powder[3] |
| Melting Point | 156 - 158 °C (decomposes)[3] |
Spectroscopic Data
Precise spectroscopic data for Fmoc-Arg(NO₂)-OH can be challenging to locate in publicly available databases. The following tables provide expected and representative data based on the chemical structure and known spectral characteristics of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of Fmoc-Arg(NO₂)-OH will exhibit characteristic signals for the Fmoc group, the arginine backbone, and the side chain protons. The chemical shifts are influenced by the solvent used for analysis.
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Arg(NO₂)-OH
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.80 - 7.20 | m | Aromatic protons (Fmoc group) |
| 5.80 - 5.60 | d | NH (amide) |
| 4.40 - 4.10 | m | CH and CH₂ (Fmoc group) |
| 4.00 - 3.80 | m | α-CH (arginine) |
| 3.20 - 3.00 | m | δ-CH₂ (arginine side chain) |
| 1.90 - 1.50 | m | β-CH₂ and γ-CH₂ (arginine side chain) |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Representative ¹³C NMR Chemical Shifts for Fmoc-Arg(NO₂)-OH
| Chemical Shift (δ) ppm | Assignment |
| 173 - 170 | C=O (carboxyl) |
| 158 - 155 | C=O (Fmoc urethane) |
| 155 - 150 | C=N (guanidino) |
| 145 - 140 | Quaternary aromatic carbons (Fmoc) |
| 130 - 120 | Aromatic CH (Fmoc) |
| 70 - 65 | CH (Fmoc) |
| 55 - 50 | α-C (arginine) |
| 48 - 45 | CH₂ (Fmoc) |
| 42 - 38 | δ-C (arginine side chain) |
| 30 - 25 | β-C and γ-C (arginine side chain) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands for Fmoc-Arg(NO₂)-OH
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid) |
| 3350 - 3250 | Medium | N-H stretch (amide and guanidino) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1725 - 1690 | Strong | C=O stretch (urethane and carboxylic acid) |
| 1600 - 1580 | Medium | C=C stretch (aromatic) |
| 1550 - 1500 | Strong | N-O asymmetric stretch (nitro group) |
| 1350 - 1300 | Strong | N-O symmetric stretch (nitro group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.
Table 4: Mass Spectrometry Data for Fmoc-Arg(NO₂)-OH
| Parameter | Value |
| Molecular Formula | C₂₁H₂₃N₅O₆[1][2] |
| Calculated Monoisotopic Mass | 441.1648 Da[1] |
| Expected [M+H]⁺ | 442.1721 m/z |
| Expected [M+Na]⁺ | 464.1541 m/z |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-Arg(NO₂)-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan beyond the expected molecular weight.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions and compare them to the calculated values.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Fmoc-Arg(NO₂)-OH.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Understanding the role of the nitro protecting group in Fmoc-Arg(NO2)-OH
An In-Depth Technical Guide to the Role of the Nitro Protecting Group in Fmoc-Arg(NO₂)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Arginine Protection in Peptide Synthesis
Arginine (Arg) is a fundamental amino acid integral to the function of many biologically active peptides and pharmaceutical ingredients. Its side chain contains a guanidino group, which is strongly basic with a pKa of approximately 12.5, meaning it remains protonated under physiological conditions. While this guanidinium moiety is often key to biological activity, its high basicity necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and improve the solubility of the amino acid derivative in common solvents.
Historically, various protecting groups such as tosyl (Tos) and pentamethyldihydrobenzofuran-sulfonyl (Pbf) have been employed, each with its own set of advantages and drawbacks. Among the earliest strategies was the use of a nitro (NO₂) group. Recently, the NO₂ group has been revisited and has gained renewed interest, demonstrating significant advantages in stability, prevention of side reactions, and offering a unique orthogonal deprotection strategy. This guide provides a comprehensive technical overview of the function and application of the nitro protecting group in Fmoc-Arg(NO₂)-OH for modern peptide synthesis.
Core Function of the Nitro (NO₂) Protecting Group
The primary role of the nitro group is to reduce the potent basicity of the arginine side chain. As a strong electron-withdrawing group, the NO₂ moiety significantly lowers the pKa of the guanidino group. This deactivation is crucial for preventing the guanidino nitrogen from participating in unwanted reactions during the peptide chain elongation steps of SPPS. The two most significant benefits of this deactivation are the prevention of δ-lactam formation and the high stability of the protected monomer.
Prevention of δ-Lactam Formation
A major challenge during the incorporation of arginine in SPPS is the formation of a δ-lactam. This intramolecular cyclization is a significant side reaction that occurs during the activation of the C-terminal carboxyl group of the arginine derivative, leading to a terminated peptide chain. Studies have demonstrated that the use of the NO₂ protecting group on the guanidino side chain effectively prevents this δ-lactam formation, proving superior to other common protecting groups like Pbf in this regard.
Figure 1: Logical diagram illustrating how the NO₂ protecting group inhibits δ-lactam formation.
High Stability in Solution
Fmoc-Arg(NO₂)-OH exhibits exceptional stability in the common solvents used for SPPS, such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). This stability persists even at elevated temperatures (e.g., 45°C) in the presence of coupling additives like OxymaPure. Comparative studies have shown that while other derivatives like Fmoc-Arg(Boc)₂-OH can degrade over time in solution, the NO₂ and Pbf analogues remain completely stable for over ten days, making them highly compatible with automated peptide synthesizers where reagent solutions may be stored for extended periods.
Orthogonal Deprotection Strategy
A significant advantage of the nitro group is its stability to the standard final cleavage cocktail (e.g., 95% Trifluoroacetic Acid). This allows for a flexible and orthogonal deprotection strategy. The NO₂ group can be selectively removed while the peptide is still attached to the solid support ("on-resin deprotection") using conditions that do not affect other acid-labile side-chain protecting groups. This feature is particularly valuable in the synthesis of complex peptides or for on-resin modifications like cyclization or labeling.
Quantitative Data Summary
The performance of Fmoc-Arg(NO₂)-OH has been quantitatively compared to other commonly used arginine derivatives. The data below is summarized from studies on stability and the propensity for δ-lactam formation.
Table 1: Stability of Protected Arginine Derivatives in Solution at Room Temperature
| Derivative | Solvent | Temperature | Stability Assessment |
|---|---|---|---|
| Fmoc-Arg(NO₂)-OH | DMF, NBP | Room Temp. | Stable for >10 days |
| Fmoc-Arg(NO₂)-OH | DMF, NBP | 45 °C | Stable (in presence of OxymaPure) |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temp. | Stable for >10 days |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | 45 °C | Stable (in presence of OxymaPure) |
| Fmoc-Arg(Boc)₂-OH | DMF, NBP | Room Temp. | Degrades over time |
| Fmoc-Arg(Boc)₂-OH | DMF, NBP | 45 °C | Degrades faster (in presence of OxymaPure) |
Data sourced from a 2020 study published in the International Journal of Molecular Sciences.
Table 2: Tendency for δ-Lactam Formation
| Derivative | Condition | δ-Lactam Formation Tendency |
|---|---|---|
| Fmoc-Arg(NO₂)-OH | Activation with DIC/OxymaPure | Least tendency |
| Fmoc-Arg(Pbf)-OH | Activation with DIC/OxymaPure | Significant tendency |
| Fmoc-Arg(Boc)₂-OH | Activation with DIC/OxymaPure | Higher tendency |
This table summarizes findings that Fmoc-Arg(NO₂)-OH shows the least propensity for the δ-lactam side reaction compared to Pbf and (Boc)₂ derivatives.
Experimental Protocols
The following are detailed methodologies for the key steps involving the use of Fmoc-Arg(NO₂)-OH in SPPS.
Protocol 1: Standard Coupling of Fmoc-Arg(NO₂)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Arg(NO₂)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Fmoc-Arg(NO₂)-OH
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling Solution Preparation:
-
In a separate vessel, prepare the coupling solution by dissolving Fmoc-Arg(NO₂)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.
-
-
Coupling Reaction:
-
Add the prepared coupling solution to the deprotected peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative method (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5x) to remove any excess reagents. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: On-Resin Deprotection of the Nitro Group
This protocol details the selective removal of the NO₂ group from the arginine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptidyl-resin containing Arg(NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, Methanol (MeOH)
Procedure:
-
Deprotection Cocktail Preparation:
-
Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
-
Resin Treatment:
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55 °C and allow it to react for 1 hour with occasional swirling.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH to remove all traces of the tin salts and other reagents.
-
-
Drying:
-
Dry the resin under vacuum. The peptide is now deprotected at the arginine side chain and can proceed to global deprotection or further on-resin modification.
-
Protocol 3: Global Deprotection and Cleavage from Resin
This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. Note that the NO₂ group is stable under these standard TFA conditions. If Arg(NO₂) is present, it will remain on the final peptide unless previously removed via Protocol 2.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail mixture of TFA, TIS, and H₂O in a ratio of 95:2.5:2.5.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to form a peptide pellet.
-
Decant the ether.
-
Wash the peptide pellet with additional cold diethyl ether to remove scavengers.
-
Dry the final peptide product under vacuum.
-
Visualizations: Workflows and Mechanisms
To clarify the processes described, the following diagrams have been generated using Graphviz.
Figure 2: General SPPS workflow incorporating Fmoc-Arg(NO₂)-OH and its orthogonal deprotection choices.
Figure 3: Detailed workflow for the on-resin deprotection of the nitro group using SnCl₂.
Conclusion
The nitro protecting group, used in Fmoc-Arg(NO₂)-OH, serves as a highly effective and robust tool for modern solid-phase peptide synthesis. Its strong electron-withdrawing nature successfully mitigates the high basicity of the arginine guanidino group, leading to two primary benefits: the significant prevention of chain-terminating δ-lactam formation and excellent stability in solution. Furthermore, its stability to standard TFA cleavage conditions provides a valuable orthogonal deprotection pathway, allowing for selective on-resin manipulations that are critical for the synthesis of complex peptides. For researchers, scientists, and drug development professionals, Fmoc-Arg(NO₂)-OH represents a reliable and advantageous alternative to other protected arginine derivatives, enabling higher fidelity and flexibility in the production of arginine-containing peptides.
Fmoc-Arg(NO2)-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery
For immediate reference, the key identifiers for Fmoc-N-ω-nitro-L-arginine (Fmoc-Arg(NO2)-OH) are provided below.
| Parameter | Value |
| CAS Number | 58111-94-7[1][2][3][4][5][6] |
| Molecular Weight | 441.44 g/mol [1][2][3][5][6][7][8] |
| Molecular Formula | C₂₁H₂₃N₅O₆[1][2][4][5][6][8] |
Introduction
Fmoc-N-ω-nitro-L-arginine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of arginine-containing peptides. The nitro (-NO₂) group serves as a robust protecting group for the guanidino function of the arginine side chain, preventing undesirable side reactions during peptide elongation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its application in the study of nitric oxide signaling pathways.
Physicochemical Properties and Handling
This compound is typically a white to off-white powder with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[7] It is recommended to store the compound in a dark, inert atmosphere at 2-8°C.[2][3]
The nitro protecting group is notable for its stability under the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard cleavage cocktails (e.g., trifluoroacetic acid-based). This orthogonality allows for its selective removal at a desired stage of the synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS offers several advantages, most notably the prevention of δ-lactam formation, a common side reaction associated with other arginine-protecting groups that can lead to chain termination.
Experimental Workflow for SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Detailed Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptidyl-resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound, DIC, and OxymaPure in DMF.
-
Add the activation solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: On-Resin Deprotection of the Nitro Group
The nitro group can be selectively removed while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Arg(NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare a deprotection cocktail of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55°C and allow it to proceed until completion (monitorable by HPLC analysis of a cleaved aliquot).[1]
-
Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, followed by DMF.
Role in Nitric Oxide Signaling Pathway Research
Beyond its role in peptide synthesis, the Nω-nitro-L-arginine moiety is a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the endogenous production of nitric oxide (NO) from L-arginine.[9][10] This inhibitory activity makes Nω-nitro-L-arginine and its derivatives valuable tools for studying the physiological and pathophysiological roles of NO.
Nitric oxide is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of the NO pathway is implicated in conditions such as hypertension, atherosclerosis, and neurodegenerative diseases. By incorporating Nω-nitro-L-arginine into peptides or using it as a standalone inhibitor, researchers can probe the function of NOS isoforms and elucidate the downstream effects of NO signaling.
Simplified Nitric Oxide Synthesis Pathway and Inhibition
Caption: Inhibition of the nitric oxide synthesis pathway by Nω-nitro-L-arginine.
Conclusion
This compound is a versatile and valuable reagent for both peptide synthesis and biochemical research. Its stability and the specific conditions required for the removal of the nitro protecting group provide a high degree of control in the synthesis of complex peptides. Furthermore, the inherent biological activity of the Nω-nitro-L-arginine core as a nitric oxide synthase inhibitor makes it a powerful tool for investigating the intricate roles of nitric oxide in health and disease, thereby facilitating drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Resurgence of a Classic: A Technical Guide to Fmoc-Arg(NO2)-OH in Modern Peptide Research
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arginine-rich peptides is a cornerstone of drug discovery and biomedical research. However, the unique properties of arginine's guanidino group present significant challenges in solid-phase peptide synthesis (SPPS). The strong basicity of this side chain (pKa ≈ 12.5) necessitates robust protection to prevent unwanted side reactions.[1] While various protecting groups have been developed, Nω-nitro-L-arginine, protected at the N-alpha position with the fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Arg(NO2)-OH), is experiencing a renaissance. This technical guide provides an in-depth analysis of the applications, advantages, and detailed protocols for utilizing this compound in peptide research, offering a valuable alternative to more common protecting groups like Pbf and Pmc.[1]
Core Advantages of the Nitro Protecting Group
The primary advantage of employing the nitro group for arginine side-chain protection lies in its ability to mitigate a critical side reaction: δ-lactam formation.[1][2][3][4][5] This intramolecular cyclization can occur during the activation and coupling of arginine, leading to chain termination and purification challenges. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino moiety, thereby preventing this undesirable reaction.[1]
Recent studies have demonstrated that this compound exhibits a lower propensity for δ-lactam formation compared to other commonly used arginine derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg((Boc)2)-OH.[2][4] Furthermore, this compound displays high stability in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Butylpyrrolidinone (NBP).[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₂₁H₂₃N₅O₆[6][7] |
| Molecular Weight | 441.44 g/mol [7][8] |
| Appearance | White solid[6] |
| Purity | Typically >96-98% (HPLC)[6][7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in SPPS.
Standard Coupling of this compound
This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.[1]
Materials:
-
Peptidyl-resin (pre-swollen in DMF)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for 10 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]
-
Coupling: In a separate vessel, prepare the coupling solution by dissolving this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP. Add the coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]
-
Washing: Drain the coupling solution. Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under a vacuum.[1]
Standard SPPS Coupling Workflow for this compound.
On-Resin Deprotection of the Nitro Group
A key advantage of the nitro protecting group is its stability to the final acidic cleavage cocktail, allowing for orthogonal deprotection strategies. This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin.[1][2][4]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH
Procedure:
-
Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1][9]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin. Heat the reaction mixture to 55 °C.[1][2][4][5][9]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
Drying: Dry the resin under a vacuum.[1]
On-Resin Nitro Group Deprotection Workflow.
Global Deprotection and Cleavage from the Resin
This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. The NO2 group is stable under these conditions, and if not previously removed, will remain on the arginine residue.[1]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail: Prepare a mixture of TFA, TIS, and H₂O in a ratio of 95:2.5:2.5.[1][2]
-
Cleavage: Add the cleavage cocktail to the peptidyl-resin. Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.[1]
-
Washing: Wash the peptide pellet with cold diethyl ether.[1]
-
Drying: Dry the peptide under a vacuum.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C21H23N5O6 | CID 12096824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
The Enduring Legacy of Nitro-Protected Arginine: A Technical Guide to its Discovery and Synthetic Applications
For decades, the unique properties of Nω-nitro-L-arginine have made it a valuable tool in the synthesis of complex peptides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and modern applications of this enduring protecting group. We delve into the seminal work of Bergmann and Zervas, provide detailed experimental protocols, and present a quantitative comparison with other common arginine protecting groups.
A Historical Perspective: The Genesis of Nitroarginine
The journey of nitro-protected arginine begins in the early 20th century, a pivotal era in peptide chemistry. In 1932, Max Bergmann and Leonidas Zervas published their groundbreaking work on a general method for peptide synthesis, primarily introducing the benzyloxycarbonyl (Cbz or Z) group. Within this seminal paper, they also laid the foundation for the use of the nitro group to protect the guanidino function of arginine, a critical step in overcoming the challenges posed by this highly basic amino acid in peptide chain elongation.[1] This early work established the nitro group as one of the first effective strategies for arginine protection, a testament to the ingenuity of these pioneers in the field.
While other protecting groups have since been developed, the nitro group has seen a resurgence in interest due to its unique stability and orthogonal deprotection methods.[2] It offers distinct advantages in preventing common side reactions that can plague peptide synthesis, ensuring the integrity and purity of the final product.
Core Advantages of Nitro-Protected Arginine in Synthesis
The enduring utility of Nω-nitro-L-arginine stems from several key properties that address common challenges in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the nitro group effectively reduces the basicity of the guanidino moiety, thereby preventing undesirable side reactions during peptide chain elongation.[2]
One of the most significant advantages is the prevention of δ-lactam formation. This irreversible intramolecular cyclization is a major side reaction during the activation of arginine, leading to chain termination and the formation of deletion sequences. The use of the nitro group has been shown to effectively suppress this problematic side reaction.[3]
Furthermore, Fmoc-Arg(NO2)-OH exhibits remarkable stability in common SPPS solvents such as DMF and NBP, even at elevated temperatures. This stability contrasts with some other protected arginine derivatives, which can be prone to degradation over time.[3]
Quantitative Comparison of Arginine Protecting Groups
The choice of protecting group is a critical parameter in SPPS, directly impacting the overall yield and purity of the synthesized peptide. The following table summarizes quantitative data comparing the performance of the nitro group against other commonly used arginine protecting groups.
| Protecting Group | Stability in DMF/NBP | Propensity for δ-Lactam Formation | Deprotection Conditions | Typical Crude Purity |
| NO2 (Nitro) | High | Low | Reductive cleavage (e.g., SnCl2) | Good to Excellent |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Moderate | Moderate | Strong acid (e.g., high % TFA) | Good |
| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Moderate | Moderate | Strong acid (e.g., high % TFA) | Moderate to Good |
| Tos (Tosyl) | High | Low | Very strong acid (e.g., HF) | Moderate |
Note: Crude purity can be sequence-dependent and is influenced by coupling and deprotection efficiency. One study highlighted that a 3-hour cleavage and deprotection with TFA resulted in 46% of the desired peptide when using Arg(Pmc) versus 69% with Arg(Pbf), showcasing the significant impact of the protecting group on yield.[4]
Experimental Protocols
Synthesis of Nω-nitro-L-arginine
While the original method by Bergmann and Zervas involved direct nitration, modern approaches often utilize milder conditions. A general protocol involves the use of a nitrating agent such as fuming nitric acid in the presence of a dehydrating agent like acetic anhydride.
Materials:
-
L-arginine
-
Fuming nitric acid
-
Acetic anhydride
-
Ice bath
-
Stirring apparatus
Procedure:
-
Cool a mixture of fuming nitric acid and acetic anhydride in an ice bath with constant stirring.
-
Slowly add L-arginine to the cooled mixture. The temperature should be carefully monitored and maintained below 5 °C.
-
Continue stirring the reaction mixture at low temperature for a specified period (typically 1-2 hours).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The product, Nω-nitro-L-arginine, will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from hot water may be performed for further purification.
Disclaimer: This is a generalized protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.
On-Resin Deprotection of the Nitro Group
A key advantage of the nitro group is its selective removal on the solid support, orthogonal to the final TFA-mediated cleavage.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH for washing
Procedure:
-
Swell the peptidyl-resin in 2-MeTHF.
-
Prepare the deprotection cocktail: a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Add the deprotection cocktail to the resin.
-
Heat the reaction mixture to 55 °C and allow it to proceed for 2-4 hours. The reaction progress can be monitored by HPLC analysis of a cleaved aliquot.
-
Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.[2]
Standard Coupling of this compound in SPPS
Materials:
-
Fmoc-deprotected peptidyl-resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or collidine)
-
DMF or NBP as solvent
Procedure:
-
Swell the Fmoc-deprotected peptidyl-resin in the chosen solvent.
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagents and base in the solvent.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin extensively with the solvent.
The Role of Nitroarginine in Signaling Pathway Research
Beyond its utility in peptide synthesis, Nω-nitro-L-arginine and its methyl ester (L-NAME) are indispensable tools in biomedical research, primarily as potent inhibitors of nitric oxide synthase (NOS).[1][3][5] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes.
By inhibiting NOS, nitroarginine allows researchers to probe the function of the NO signaling pathway in various contexts, including vasodilation, neurotransmission, and the immune response. The primary downstream effector of NO is soluble guanylate cyclase (sGC), which, upon activation by NO, converts GTP to cyclic GMP (cGMP). This cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit a cellular response.[6][7]
The inhibitory action of nitroarginine has been instrumental in elucidating the role of NO in both normal physiology and in pathological conditions such as hypertension, neurodegenerative diseases, and cancer.[6] For instance, studies have shown that inhibiting NO production with L-NAME can have anti-tumor effects and reduce capillary leakage induced by certain cancer therapies.[8]
Visualizing the Synthetic and Signaling Pathways
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and signaling cascades.
Figure 1: Workflow for Solid-Phase Peptide Synthesis using this compound.
Figure 2: The Nitric Oxide (NO) Signaling Pathway and the inhibitory action of Nω-nitro-L-arginine.
Conclusion
From its initial discovery in the 1930s to its modern-day applications, nitro-protected arginine has remained a cornerstone of peptide synthesis. Its unique chemical properties, particularly its stability and ability to prevent critical side reactions, ensure its continued relevance in both academic research and industrial drug development. Furthermore, its role as a potent inhibitor of nitric oxide synthase has made it an invaluable tool for dissecting complex biological signaling pathways. This guide has provided a comprehensive technical overview, from historical context to practical experimental protocols and a comparative analysis, underscoring the enduring legacy and versatility of this essential building block in the world of peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of NG-nitro-L-arginine and L-arginine on regional cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Using Fmoc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, with its strongly basic guanidino group (pKa ≈ 12.5), is a critical amino acid in many biologically active peptides.[1] Effective protection of this guanidino group is essential during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The nitro (NO2) protecting group is a classic choice that has seen renewed interest due to its stability and unique deprotection methods, offering a viable alternative to more common protecting groups like Pbf and Pmc.[1] The electron-withdrawing nature of the nitro group reduces the basicity of the guanidino moiety, thereby preventing side reactions during peptide chain elongation.[1] A significant advantage of using Fmoc-Arg(NO2)-OH is the prevention of δ-lactam formation, a major side reaction that can lead to chain termination during the activation and coupling of arginine.[1][2]
Data Presentation
Table 1: Stability of Fmoc-Arg(X)-OH in Common SPPS Solvents
| Protecting Group (X) | Solvent | Temperature | Stability | Reference |
| NO2 | DMF | Room Temp | Totally stable after 10 days | [3][4] |
| NO2 | NBP | Room Temp | Totally stable after 10 days | [3][4] |
| NO2 | DMF + OxymaPure | 45 °C | Totally stable | [3][4] |
| NO2 | NBP + OxymaPure | 45 °C | Totally stable | [3][4] |
| Pbf | DMF | Room Temp | Totally stable | [3][4] |
| Pbf | NBP | Room Temp | Totally stable | [3][4] |
| (Boc)2 | DMF | Room Temp | Stable up to one week | [4] |
| (Boc)2 | NBP | Room Temp | Slight degradation over one week | [4] |
DMF: N,N-Dimethylformamide; NBP: N-Butylpyrrolidone
Table 2: Comparison of δ-Lactam Formation for Different Arginine Derivatives
| Arginine Derivative | Solvent | δ-Lactam Formation | Reference |
| This compound | DMF | Least tendency | [4] |
| This compound | NBP | Least tendency | [4] |
| Fmoc-Arg(Pbf)-OH | DMF/NBP | Higher tendency than NO2 | [2] |
| Fmoc-Arg(Boc)2-OH | DMF/NBP | Higher tendency than NO2 | [2] |
Experimental Protocols
Resin Swelling
-
Objective: To swell the solid support resin, making the functional sites accessible for peptide synthesis.
-
Materials:
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
-
Procedure:
Fmoc Deprotection
-
Objective: To remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Materials:
-
Peptidyl-resin
-
20% Piperidine in DMF (v/v)
-
DMF
-
Dichloromethane (DCM)
-
-
Procedure:
-
Add the 20% piperidine in DMF solution to the swollen peptidyl-resin.
-
Agitate the mixture for 3 minutes at room temperature.[1]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[1]
-
Coupling of this compound
-
Objective: To couple the this compound amino acid to the deprotected N-terminus of the peptide chain on the resin.
-
Materials:
-
Deprotected peptidyl-resin
-
This compound
-
Coupling reagent (e.g., N,N'-Diisopropylcarbodiimide - DIC)
-
Additive (e.g., OxymaPure®)
-
DMF or N-Butylpyrrolidinone (NBP)
-
Methanol (MeOH)
-
-
Procedure:
-
In a separate vessel, prepare the activation solution by dissolving this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[1][3]
-
Add the freshly prepared activation solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).[1]
-
Dry the resin under vacuum.[1]
-
On-Resin Deprotection of the Nitro Group
-
Objective: To remove the nitro (NO2) protecting group from the arginine side chain while the peptide is still attached to the solid support.
-
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
Prepare the deprotection cocktail: a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1][3]
-
Add the deprotection cocktail to the peptidyl-resin.
-
Allow the reaction to proceed for the required time (monitoring by HPLC of a cleaved aliquot is recommended). The process can be repeated with a fresh removal solution if necessary.[3]
-
After completion, drain the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
Cleavage of the Peptide from the Resin
-
Objective: To cleave the synthesized peptide from the solid support and remove other acid-labile side-chain protecting groups. Note that the NO2 group is stable under these standard TFA cleavage conditions.[1]
-
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Cold diethyl ether
-
-
Procedure:
-
Prepare the cleavage cocktail: a mixture of TFA, TIS, and H2O in a ratio of 95:2.5:2.5.[1][3]
-
Add the cleavage cocktail to the peptidyl-resin.
-
Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolate the peptide by centrifugation, decanting the ether, and washing the peptide pellet with cold diethyl ether.[1]
-
Dry the peptide under vacuum.[1]
-
Visualizations
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Key steps for the on-resin removal of the nitro protecting group from the arginine side chain.
Caption: Workflow for the final cleavage of the peptide from the resin and removal of acid-labile protecting groups.
References
Application Notes and Protocols for the Activation of Fmoc-Arg(NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of appropriate coupling reagents for the activation of Fmoc-Arg(NO2)-OH in solid-phase peptide synthesis (SPPS). Detailed protocols for recommended methods are provided, along with a discussion of potential side reactions and strategies for their mitigation.
Introduction: Challenges in Coupling Arginine Derivatives
The incorporation of arginine into peptide sequences presents unique challenges due to the nucleophilic nature of its guanidino side chain. During SPPS, this side chain must be protected to prevent side reactions. The nitro (NO2) group is a classical protecting group for arginine that offers high stability during peptide synthesis. However, the activation of the carboxylic acid of this compound for coupling can still be accompanied by side reactions, primarily racemization and δ-lactam formation. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and maintain the chiral integrity of the final peptide.
Comparison of Recommended Coupling Reagents
The selection of a coupling reagent for this compound activation should be based on a balance of coupling efficiency, reaction speed, and the minimization of side reactions. Uronium/aminium salts and carbodiimides are the two major classes of coupling reagents used in SPPS.
| Coupling Reagent Combination | Class | Advantages | Disadvantages | Racemization Potential |
| DIC/OxymaPure | Carbodiimide | Low cost, minimizes δ-lactam formation with Arg(NO2).[1][2] | Slower reaction times compared to uronium/aminium salts. | Low.[3] |
| DIC/HOBt | Carbodiimide | Low cost, effective at suppressing racemization.[4] | HOBt is potentially explosive. Slower reaction times. | Low.[3] |
| HATU | Uronium/Aminium | High coupling efficiency, fast reaction rates, low racemization.[5][6] | Higher cost, can lead to guanidinylation of the N-terminus if used in excess.[5][7] | Low.[6] |
| HBTU | Uronium/Aminium | Good coupling efficiency. | Higher risk of racemization compared to HATU.[6] | Moderate.[6] |
| COMU | Uronium/Aminium | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents, soluble byproducts.[5][8] | Higher cost. | Low.[8] |
Recommended Protocols
Based on the comparative data, DIC/OxymaPure and HATU are highly recommended for the activation of this compound.
Protocol 1: Coupling of this compound using DIC/OxymaPure
This protocol is recommended for minimizing racemization and δ-lactam formation.[1][9]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidone (NBP)[1]
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the resin loading), OxymaPure (1.5 equivalents), and DIC (1.5 equivalents) in DMF or NBP.[1][10]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[10] For difficult couplings, the reaction can be performed at 45°C.[1]
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for rapid and efficient couplings, especially for challenging sequences.[6][11]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Pre-activation of this compound: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF. Add DIEA or collidine (6-10 equivalents) to the mixture and allow it to pre-activate for a few minutes.[7]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.
On-Resin Deprotection of the Nitro (NO2) Group
The nitro protecting group is stable to the standard TFA cleavage cocktail used in Fmoc-SPPS.[10] It can be selectively removed on-resin using a reduction method.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[2][10]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55°C.[2][10]
-
Monitoring: The reaction can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with 2-MeTHF, DMF, and DCM.
Visualizing the Workflow
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Activation pathways for this compound using carbodiimide and uronium/aminium salt methods.
Caption: Competing reaction pathways for activated this compound.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: On-Resin Deprotection Protocols for Fmoc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS). For the incorporation of arginine, the side chain's guanidinium group must be protected to prevent side reactions. The nitro (NO2) group is a classical protecting group for arginine, offering high stability under the acidic conditions used for final cleavage with reagents like Trifluoroacetic acid (TFA).[1][2] This stability makes Fmoc-Arg(NO2)-OH a valuable reagent for the synthesis of protected peptide fragments.[2]
This document provides detailed protocols for two critical on-resin deprotection steps involving Arginine(NO2):
-
N-terminal Fmoc Group Deprotection: A standard procedure in the stepwise elongation of the peptide chain to expose the alpha-amine for the subsequent coupling reaction.
-
Side-Chain NO2 Group Deprotection: A specialized procedure to remove the nitro protecting group from the arginine side chain while the peptide remains anchored to the solid support, enabling specific modifications or synthetic strategies.[3][4]
Quantitative Data Summary
The following tables summarize key parameters for the use of this compound in SPPS, providing a comparison with other common arginine protecting groups where applicable.
Table 1: Stability of Protected Arginine Derivatives
| Derivative | Solvent | Temperature | Stability |
|---|---|---|---|
| This compound | DMF, NBP | Room Temp | Stable for >10 days[1] |
| This compound | DMF, NBP (in presence of OxymaPure) | 45 °C | Stable[1] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temp | Stable for >10 days[1] |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | Room Temp | Degradation observed[1] |
Table 2: Recommended Reaction Conditions for Arginine (NO2) in SPPS
| Parameter | Condition | Details |
|---|---|---|
| Coupling | ||
| Reagents | DIC/Oxyma | 1.5 eq. of this compound, DIC, and Oxyma in DMF or NBP.[1][3] |
| Time | 1 - 2 hours | Reaction progress can be monitored by a qualitative method like the Kaiser test.[1] |
| N-Terminal Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF | Standard two-step treatment.[1][3] |
| Time | 3 min, followed by 10 min | A common protocol for ensuring complete deprotection.[1] |
| On-Resin NO2 Deprotection | ||
| Reagent | SnCl2 Cocktail | 2 M SnCl2, 0.04 M phenol, 0.2 M aq. HCl in 2-MeTHF.[1][3][4] |
| Temperature | 55 °C | Heating is required for the reaction to proceed.[1][3][4] |
| Global Deprotection & Cleavage |
| Reagent | TFA/TIS/H2O (95:2.5:2.5) | 1 hour at room temperature. The NO2 group is stable under these conditions.[1][3] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Fmoc Deprotection
This protocol describes the removal of the temporary N-terminal Fmoc protecting group from the newly incorporated Arginine(NO2) residue to allow for the coupling of the next amino acid in the sequence.
Workflow for N-Terminal Fmoc Deprotection
Materials and Reagents:
-
Peptidyl-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Syringe or reaction vessel for manual synthesis, or an automated peptide synthesizer
Procedure:
-
Resin Swelling: If the resin is dry, swell it in DMF for at least 30 minutes prior to deprotection.[1]
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection Treatment: Drain the solvent from the swollen peptidyl-resin. Add the 20% piperidine/DMF solution to the resin. Agitate gently for 3 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate gently for 10 minutes at room temperature.[1]
-
Washing Cycle: Drain the deprotection solution and wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: On-Resin Arginine Side-Chain (NO2) Deprotection
This is a specialized protocol for the reductive removal of the nitro group from the arginine side chain while the peptide is still attached to the resin. This method uses Tin(II) chloride (SnCl2) under mild acidic conditions.[3][4]
Workflow for On-Resin NO2 Deprotection
Materials and Reagents:
-
Peptidyl-resin containing one or more Arg(NO2) residues
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reagent Preparation (Deprotection Cocktail): Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1][4] Handle SnCl2 with care in a fume hood.
-
Resin Preparation: Swell the peptidyl-resin in 2-MeTHF.
-
Deprotection Reaction:
-
Drain the swelling solvent.
-
Add the freshly prepared deprotection cocktail to the peptidyl-resin.[1]
-
Seal the reaction vessel and heat the mixture to 55 °C.[1][3][4]
-
Allow the reaction to proceed with occasional agitation. The reaction time can be monitored by cleaving a small aliquot of resin and analyzing the peptide via HPLC.[1] A typical reaction may take 30 minutes to several hours depending on the sequence.
-
-
Washing Cycle:
-
Drying: Dry the resin under vacuum.[1] The peptide, now with a deprotected arginine side chain, can be cleaved from the resin or used in further on-resin modifications.
References
Application Notes and Protocols for the Incorporation of Fmoc-Arg(NO2)-OH in Automated Peptide Synthesizers
For: Researchers, scientists, and drug development professionals.
Introduction
Arginine (Arg) is a critical amino acid in many biologically active peptides. Its strongly basic guanidino side chain (pKa ≈ 12.5) necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1] The nitro (NO2) group is a well-established protecting group for the arginine side chain that offers distinct advantages, particularly in automated peptide synthesis. This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Arg(NO2)-OH in automated peptide synthesizers.
Recent studies have renewed interest in the nitro protecting group due to its ability to prevent δ-lactam formation, a significant side reaction that can lead to chain termination during the coupling of arginine.[1][2] Furthermore, this compound exhibits excellent stability in common SPPS solvents.[3][4] This application note will cover the benefits, experimental protocols, and comparative data for using this compound.
Advantages of Using this compound
-
Prevention of δ-Lactam Formation: The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino group, thereby preventing the intramolecular cyclization that leads to δ-lactam formation.[5][6] This is a major advantage over other protecting groups like Pbf, especially in sequences prone to this side reaction.[2][4]
-
High Stability: this compound is highly stable in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP), even at elevated temperatures used for coupling reactions.[3][4] This stability ensures the integrity of the amino acid stock solution during automated synthesis runs.
-
Orthogonal Deprotection: The nitro group is stable to the standard TFA cleavage cocktail used to deprotect other side chains and cleave the peptide from the resin.[1][7] It requires a specific deprotection step, offering an orthogonal protection strategy.[3][6]
Data Presentation
Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in Solution
| Protecting Group (X) | Solvent | Stability at Room Temperature (30 days) | Stability at 45°C (in presence of OxymaPure) | Reference(s) |
| NO2 | DMF | Totally stable | Totally stable | [3][4] |
| NO2 | NBP | Totally stable | Totally stable | [3][4] |
| Pbf | DMF | Totally stable | Totally stable | [3][4] |
| Pbf | NBP | Totally stable | Totally stable | [3][4] |
| (Boc)2 | DMF | Degrades over time (51.2% remaining) | Degrades | [3][4] |
| (Boc)2 | NBP | Degrades over time (37.7% remaining) | Degrades faster than in DMF | [3][4] |
Table 2: Comparison of Arginine Protecting Groups in Fmoc SPPS
| Feature | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)2-OH |
| δ-Lactam Formation | Prevents formation[5][6] | Prone to formation[4] | Highly prone to formation[3] |
| Stability in Solution | High[3][4] | High[3][4] | Limited[3][4] |
| Side-Chain Deprotection | SnCl2/HCl or catalytic hydrogenation[7] | TFA-based cocktail[8] | TFA-based cocktail[9] |
| Orthogonality | Yes[3][6] | No (cleaved with global deprotection) | No (cleaved with global deprotection) |
| Potential Side Reactions | Reduction of Trp or Phe under harsh hydrogenation[5] | Sulfonation of Trp[2] | - |
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on an automated peptide synthesizer.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
-
Coupling:
-
In a separate vessel, prepare the coupling solution by dissolving this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[1]
-
Add the coupling solution to the deprotected peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.[1] The reaction temperature can be increased to 45°C to improve efficiency.[4]
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).[1]
-
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: On-Resin Deprotection of the Nitro Group
This protocol describes the removal of the NO2 group from the arginine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH
Procedure:
-
Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]
-
Resin Treatment:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: Final Cleavage and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. The NO2 group is stable under these conditions.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail: Prepare a mixture of TFA, TIS, and H2O in a ratio of 95:2.5:2.5.[1][4]
-
Cleavage:
-
Add the cleavage cocktail to the peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Peptide Precipitation:
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.[1]
-
Visualizations
Caption: Structure of this compound.
Caption: Automated peptide synthesis workflow.
Caption: On-resin NO2 deprotection pathway.
Conclusion
This compound is a valuable reagent for automated peptide synthesis, offering a robust solution to the common problem of δ-lactam formation. Its high stability in solution and the orthogonality of its deprotection scheme provide significant advantages for the synthesis of complex arginine-containing peptides. The protocols provided herein offer a starting point for the successful incorporation of this compound in your automated synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. digital.csic.es [digital.csic.es]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Fmoc-Arg(NO2)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences for research and therapeutic development. The choice of protecting groups for trifunctional amino acids is critical to the success of SPPS. Arginine, with its strongly basic guanidino group, requires robust side-chain protection to prevent unwanted side reactions during peptide elongation.[1] The nitro (NO2) group is a well-established protecting group for arginine, offering stability under the conditions of Fmoc-based synthesis.[2]
The selection of the synthesis methodology—manual or automated—is a critical decision that impacts throughput, cost, and reproducibility.[3][4] Manual SPPS offers flexibility and lower initial capital investment, making it suitable for small-scale synthesis and methods development.[5] In contrast, automated SPPS provides higher throughput, improved reproducibility, and reduced hands-on time, which is advantageous for the synthesis of multiple peptides or longer, more complex sequences.[6][7]
This document provides a detailed comparison of manual and automated SPPS for the incorporation of Fmoc-Arg(NO2)-OH. It includes comprehensive experimental protocols, a summary of quantitative performance data, and visual workflows to guide researchers in selecting the optimal strategy for their specific needs.
Data Presentation: Manual vs. Automated Synthesis
The decision between manual and automated synthesis is often guided by a quantitative assessment of performance, cost, and labor. The following table summarizes key metrics for the synthesis of a model peptide containing this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent[8] | High[8] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a model peptide (e.g., H-Gly-Arg(NO2)-Phe-NH2) on a Rink Amide resin. These protocols are designed for a standard 0.1 mmol synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling and Preparation:
-
Weigh 135 mg of Rink Amide resin (0.74 mmol/g loading) into a fritted syringe.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine treatment for 10 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).[1]
3. Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq.), HOBt or Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, the coupling step can be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and Methanol (MeOH) (3 x 1 min).[1]
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
7. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis
1. Instrument Setup:
-
Load the Rink Amide resin into the reaction vessel of the automated peptide synthesizer.
-
Place vials containing the required Fmoc-amino acids, including this compound, in the designated positions.
-
Ensure all reagent bottles (DMF, piperidine, activator, etc.) are sufficiently filled.
2. Sequence Programming and Synthesis Initiation:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis protocol, including deprotection times, coupling times, and washing steps.
-
Start the synthesis program.
3. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).
Visualizations
Manual Solid-Phase Peptide Synthesis Workflow
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Automated Solid-Phase Peptide Synthesis Workflow
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Application: Arginine-Containing Peptides in Signaling
Arginine is a critical residue in many biologically active peptides, such as the neuropeptide hormone vasopressin.[9] Vasopressin plays a key role in regulating water reabsorption in the kidneys by acting on V2 receptors, which are G-protein coupled receptors. The synthesis of vasopressin analogs containing modified arginine residues is a common strategy in drug development to improve their therapeutic properties.
Vasopressin V2 Receptor Signaling Pathway
Caption: Vasopressin V2 Receptor Signaling Pathway.
Conclusion
The choice between manual and automated synthesis for peptides containing this compound is a multifaceted decision that depends on the specific research goals and available resources. Manual synthesis provides a cost-effective and flexible approach for small-scale synthesis and methods development, while automated synthesis offers superior throughput, reproducibility, and efficiency for larger-scale projects and the production of peptide libraries. By carefully considering the trade-offs between these two methodologies, researchers can select the optimal strategy to achieve their peptide synthesis objectives. The use of the nitro protecting group for arginine remains a viable option, particularly when its stability and distinct deprotection conditions are advantageous for the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. THE SYNTHESIS OF PEPTIDES OF ARGININE - ProQuest [proquest.com]
Application Note: Fmoc-Arg(NO₂)-OH for the Synthesis of Arginine-Rich Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of arginine-rich peptides via solid-phase peptide synthesis (SPPS) presents significant challenges, including on-resin aggregation and the potential for side reactions.[1][2][3] The choice of protecting group for the arginine side-chain's guanidino function is critical to overcoming these hurdles. While sulfonyl-based groups like Pbf and Pmc are widely used, they can have drawbacks such as δ-lactam formation during amino acid activation, which terminates the peptide chain.[4][5] Fmoc-Arg(NO₂)-OH, utilizing the nitro group for protection, has been revisited as a robust and effective alternative. The strong electron-withdrawing nature of the NO₂ group significantly reduces the nucleophilicity of the guanidino side-chain, preventing common side reactions and offering high stability.[6][7] This application note provides a comprehensive overview, comparative data, and detailed protocols for the effective use of Fmoc-Arg(NO₂)-OH in the synthesis of arginine-rich peptides.
Key Advantages and Comparative Data
Fmoc-Arg(NO₂)-OH offers several distinct advantages over other commonly used arginine derivatives. Its most significant benefit is the prevention of δ-lactam formation, the most severe side reaction during the coupling of arginine.[4][8] Furthermore, the derivative exhibits exceptional stability in common SPPS solvents like DMF and NBP, even for extended periods and at elevated temperatures, which is advantageous for synthesizing difficult sequences.[8][9] While historical deprotection methods were harsh, modern protocols allow for the efficient removal of the NO₂ group under relatively mild conditions while the peptide is still attached to the resin.[10]
Table 1: Comparison of Common Arginine Protecting Groups in Fmoc-SPPS
| Feature | Arg(NO₂) (Nitro) | Arg(Pbf) | Arg(Pmc) | Arg(Boc)₂ |
| Stability to Piperidine | High | High | High | High |
| Tendency for δ-Lactam Formation | Very Low / Prevented[4][8] | Moderate to High | High | High[10] |
| Solution Stability (in DMF) | High (Stable for weeks)[8] | High | High | Low (Degrades over time)[8][9] |
| Side-Chain Deprotection Conditions | On-resin: SnCl₂, 2-MeTHF, 55°C[10] Others: Catalytic hydrogenation.[11] | High % TFA (e.g., 95%)[12] | High % TFA, longer times than Pbf[12] | High % TFA[13] |
| Common Side Reactions | Ornithine formation (with older HF methods).[11] | Tryptophan sulfonation.[14] | Tryptophan sulfonation (more prone than Pbf). | Does not release sulfonating agents.[13] |
| Relative Cost (Large Scale) | Potentially lower due to inexpensive raw materials.[8] | High | High | High |
Experimental Workflows and Protocols
Effective synthesis of arginine-rich peptides using Fmoc-Arg(NO₂)-OH involves a standard SPPS cycle for chain elongation, followed by a specific on-resin deprotection of the nitro group, and concluding with cleavage from the solid support.
Overall Synthesis and Deprotection Strategy
Caption: Workflow for SPPS and deprotection using Fmoc-Arg(NO₂)-OH.
Protocol 1: Coupling of Fmoc-Arg(NO₂)-OH
This protocol describes the incorporation of an Fmoc-Arg(NO₂)-OH residue into a peptide chain attached to a solid support.
-
Resin Preparation: Swell the peptidyl-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve Fmoc-Arg(NO₂)-OH (1.5 eq., 0.15 mmol), OxymaPure (1.5 eq., 0.15 mmol) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq., 0.15 mmol).
-
Coupling Reaction: Add the activation solution to the swollen resin. Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences known to aggregate, the temperature can be increased to 45-55°C, as Fmoc-Arg(NO₂)-OH is stable under these conditions.[8]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. A negative test (colorless or yellow beads) indicates a complete coupling.
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6]
-
Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 min and 1 x 10 min) to remove the Fmoc group.[6][10]
-
Final Wash: Wash the resin again with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine and the fulvene adduct.[6]
Protocol 2: On-Resin Deprotection of Arg(NO₂) Side-Chain
This modern protocol allows for the selective removal of the nitro protecting group while the peptide remains anchored to the resin, preserving other acid-labile protecting groups.[10]
-
Reagent Preparation: Prepare the deprotection cocktail: a solution of 2 M Tin(II) chloride (SnCl₂), 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).[6][10]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin containing one or more Arg(NO₂) residues. Ensure the resin is fully suspended.
-
Reaction: Heat the reaction mixture to 55°C and agitate for the required duration.[7][10] Reaction time can vary from 1 to 4 hours depending on the number of Arg(NO₂) groups and the peptide sequence. Sonication can be used to facilitate the removal from multiple Arg-containing peptides.[4][7]
-
Monitoring: Monitor the reaction's progress by taking a small sample of resin, cleaving the peptide with TFA, and analyzing it via HPLC-MS to check for the mass change corresponding to NO₂ removal (-45 Da for the guanidino side chain).
-
Washing: Once deprotection is complete, drain the reaction mixture. Wash the resin extensively with 2-MeTHF, DMF, DCM, and finally Methanol (MeOH) to remove all traces of the tin salts and reagents.[6]
-
Drying: Dry the resin under vacuum.
Caption: On-resin removal of the NO₂ protecting group.
Protocol 3: Final Cleavage and Global Deprotection
This protocol is performed after the on-resin removal of the nitro group(s) to cleave the final peptide from the resin and remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Reagent Preparation: Prepare a standard cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (H₂O) in a ratio of 95:2.5:2.5.[6][8] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.
-
Cleavage: Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether one or two more times to remove residual scavengers and dissolved organic impurities.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Fmoc-Arg(NO₂)-OH | - Peptide aggregation on resin.[3] - Insufficient activation time or reagent equivalents. | - Increase coupling temperature to 45-55°C.[8] - Perform a double coupling. - Consider using N-Butylpyrrolidinone (NBP) as a solvent, which can disrupt aggregation.[8] |
| Incomplete Removal of NO₂ Group | - Insufficient reaction time or temperature. - Degradation of SnCl₂ reagent. - Poor penetration of reagents into aggregated peptide-resin. | - Extend the reaction time to 4 hours or more.[10] - Ensure the temperature is maintained at 55°C. - Use freshly prepared SnCl₂ cocktail. - Employ sonication to improve reagent penetration.[4][7] |
| Presence of Ornithine Residue in Final Peptide | This is a known side reaction during harsh cleavage conditions, particularly with liquid HF, which is rarely used in modern Fmoc-SPPS.[11] | The recommended SnCl₂ on-resin deprotection method followed by standard TFA cleavage avoids the conditions that lead to ornithine formation.[10] |
| Difficulty Synthesizing Long Arg-Rich Sequences | Severe on-resin aggregation leading to poor deprotection and coupling kinetics.[1][2] | - Utilize high-temperature (e.g., 55°C) protocols; the stability of Arg(NO₂) is a key advantage here.[8] - Incorporate backbone protection strategies (e.g., pseudoproline dipeptides) in other parts of the sequence if possible.[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
Application of Fmoc-Arg(NO₂)-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. The incorporation of arginine into these cyclic scaffolds is often crucial for biological activity, owing to its positively charged guanidinium group. The selection of an appropriate protecting group for the arginine side chain is a critical consideration in the synthetic strategy. Fmoc-Arg(NO₂)-OH has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) due to its unique properties that address common challenges associated with arginine incorporation. This document provides detailed application notes and protocols for the use of Fmoc-Arg(NO₂)-OH in the synthesis of cyclic peptides.
The nitro (NO₂) group is a strong electron-withdrawing group that effectively reduces the basicity of the guanidino moiety, thereby preventing undesirable side reactions during peptide chain elongation.[1] One of the most significant advantages of using the NO₂ protecting group is the prevention of δ-lactam formation, a common and problematic side reaction that can lead to chain termination during the activation and coupling of arginine.[1][2] Furthermore, Fmoc-Arg(NO₂)-OH exhibits high stability in common SPPS solvents.[1] The nitro group is stable to the standard trifluoroacetic acid (TFA) cocktails used for peptide cleavage from the resin, allowing for orthogonal deprotection strategies.[1]
Data Presentation
Comparison of Arginine Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| NO₂ | Prevents δ-lactam formation; Stable to TFA.[1][2] | Requires specific, non-acidolytic deprotection; Potential for side reactions during deprotection.[3] | Reductive cleavage (e.g., SnCl₂); Catalytic hydrogenation.[1][3] |
| Pbf | Good acid lability; Widely used.[4] | Prone to δ-lactam formation; Can be difficult to cleave in sterically hindered environments.[4] | TFA-based cocktails.[1] |
| Pmc | More acid labile than Mtr.[3] | Can lead to side product formation upon cleavage.[3] | TFA-based cocktails.[3] |
| Mtr | Acid labile.[3] | Difficult to remove completely, especially in peptides with multiple arginines.[3] | TFA/thioanisole.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of a linear peptide containing an Arg(NO₂) residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Arg(NO₂)-OH)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the coupling of Fmoc-Arg(NO₂)-OH, use 1.5 equivalents of the amino acid, DIC, and OxymaPure.[1]
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Deprotection of the Arg(NO₂) Group
This protocol describes the removal of the nitro protecting group from the arginine side chain while the peptide is still attached to the solid support. This step is crucial for strategies involving cyclization with the deprotected guanidino group or to avoid potential side reactions during subsequent steps.
Materials:
-
Peptidyl-resin containing Arg(NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, Methanol (MeOH)
Procedure:
-
Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]
-
Resin Treatment:
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55 °C.
-
Allow the reaction to proceed for the required time (typically 1-4 hours, can be monitored by HPLC analysis of a cleaved aliquot).[1]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol is for the cyclization of the linear peptide on the solid support after the removal of the N-terminal Fmoc group. The Arg(NO₂) group is typically kept intact during this step to prevent its interference in the cyclization reaction.
Materials:
-
Peptidyl-resin with a free N-terminus and protected side chains (including Arg(NO₂))
-
Cyclization reagents: e.g., (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N,N'-diisopropylethylamine (DIPEA) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
DMF
Procedure:
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the linear peptide is removed as described in Protocol 1, step 2.
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of the cyclization reagent (e.g., BOP, 3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the cyclic peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Arg(NO₂) group, if not previously removed, will remain and require a separate deprotection step in solution.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail: Prepare a fresh mixture of TFA, TIS, and H₂O.[1]
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.[1]
-
Protocol 5: Solution-Phase Deprotection of Arg(NO₂)
If the nitro group was maintained during cleavage, this protocol can be used for its removal in solution.
Materials:
-
Crude cyclic peptide containing Arg(NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Aqueous HCl
-
Appropriate solvent system (e.g., 2-MeTHF or DMF/water mixtures)
Procedure:
-
Dissolve the Peptide: Dissolve the crude cyclic peptide in a suitable solvent.
-
Add Deprotection Reagents: Add SnCl₂·2H₂O, phenol, and aqueous HCl to the peptide solution.
-
Reaction: Heat the mixture if necessary and monitor the reaction by HPLC until completion.
-
Purification: Purify the final cyclic peptide by preparative HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: On-Resin Cyclization Strategy
Caption: Workflow for on-resin synthesis and cyclization of an Arg(NO₂)-containing peptide.
Logical Relationship: Orthogonal Protection Strategy
Caption: Orthogonality of protecting groups in cyclic peptide synthesis with Fmoc-Arg(NO₂)-OH.
Conclusion
The use of Fmoc-Arg(NO₂)-OH offers a robust and efficient method for the incorporation of arginine into cyclic peptides. Its ability to prevent δ-lactam formation and its stability to standard cleavage conditions make it an attractive alternative to other arginine derivatives. The orthogonal deprotection of the nitro group allows for flexible synthetic strategies, including both on-resin and solution-phase approaches to cyclization and deprotection. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize arginine-containing cyclic peptides for various applications in drug discovery and chemical biology.
References
Application Notes and Protocols for Fmoc-Arg(NO2)-OH in the Synthesis of Peptides with Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Arg(NO₂)-OH in solid-phase peptide synthesis (SPPS), with a special focus on the preparation of peptides containing post-translational modifications (PTMs). The nitro (NO₂) protecting group for the guanidino function of arginine offers distinct advantages in terms of stability and orthogonal deprotection, making it a valuable tool for the synthesis of complex peptides.
Introduction to Fmoc-Arg(NO₂)-OH in Peptide Synthesis
The synthesis of arginine-containing peptides is often challenging due to the high basicity of the guanidino side chain (pKa ≈ 12.5), which requires robust protection to prevent side reactions during peptide elongation. The nitro group is a strong electron-withdrawing group that significantly reduces the nucleophilicity and basicity of the guanidino moiety.[1]
Key Advantages of Fmoc-Arg(NO₂)-OH:
-
Prevention of δ-Lactam Formation: A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH or other protected arginine derivatives is the formation of a δ-lactam, which terminates the peptide chain. The use of the NO₂ group has been shown to effectively prevent this side reaction, leading to higher purity and yield of the target peptide.[2][3]
-
High Stability: Fmoc-Arg(NO₂)-OH exhibits excellent stability in common SPPS solvents such as DMF and NMP, even at elevated temperatures, making it suitable for automated synthesis protocols.[4][5]
-
Orthogonal Deprotection: The nitro group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used to remove most other side-chain protecting groups and cleave the peptide from the resin.[1][4] It can be selectively removed on-resin using reductive methods, allowing for site-specific modification of the arginine side chain.[4][6]
Data Presentation
Table 1: Stability of Protected Arginine Derivatives in Solution
| Derivative | Solvent | Temperature | Stability |
| Fmoc-Arg(NO₂)-OH | DMF, NBP | Room Temperature | Stable for >10 days [4] |
| Fmoc-Arg(NO₂)-OH | DMF, NBP (in presence of OxymaPure) | 45 °C | Stable [4] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Stable for >10 days[4] |
| Fmoc-Arg(Boc)₂-OH | DMF, NBP | Room Temperature | Degradation observed[4] |
Table 2: Comparison of δ-Lactam Formation and Coupling Efficiency
| Arginine Derivative | δ-Lactam Formation (after 120 min) | Coupling Efficiency |
| Fmoc-Arg(NO₂)-OH | ~3% [5] | >99% [5] |
| Fmoc-Arg(Pbf)-OH | ~12%[5] | >99%[5] |
| Fmoc-Arg(Boc)₂-OH | ~60%[5] | ~28%[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(NO₂)-OH in SPPS
This protocol outlines the manual coupling of Fmoc-Arg(NO₂)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (pre-swollen in DMF)
-
Fmoc-Arg(NO₂)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(NO₂)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[1][4]
-
Coupling Reaction: Add the coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: On-Resin Deprotection of the Nitro Group
This protocol details the removal of the NO₂ group from the arginine side chain while the peptide is still attached to the solid support. This method is orthogonal to the final TFA cleavage.
Materials:
-
Peptidyl-resin containing Arg(NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Deprotection Cocktail Preparation: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[6]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the reaction mixture to 55 °C.[6] The reaction time may vary depending on the sequence and should be monitored by HPLC analysis of a cleaved aliquot.
-
Washing: After completion, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM.
Protocol 3: Synthesis of a Phosphopeptide Containing Arginine
This protocol describes the incorporation of a phosphorylated serine residue and Fmoc-Arg(NO₂)-OH in the same peptide sequence.
Procedure:
-
Follow the standard Fmoc-SPPS protocol for peptide chain elongation.
-
For the incorporation of phosphoserine, use Fmoc-Ser(PO(OBzl)OH)-OH as the building block. Coupling is typically achieved using HBTU/DIPEA activation.
-
For the incorporation of arginine, use Fmoc-Arg(NO₂)-OH as described in Protocol 1 .
-
After completion of the synthesis, the benzyl protecting group from the phosphate and the nitro group from arginine can be removed. The benzyl group is labile to the final TFA cleavage. The nitro group can be removed on-resin as described in Protocol 2 prior to the final cleavage, or after cleavage if a different deprotection strategy is employed.
Note: The compatibility of the nitro group deprotection with the phosphate group should be considered. The acidic conditions of the SnCl₂ deprotection are generally mild and unlikely to affect the phosphodiester bond.
Protocol 4: Synthesis of a Glycopeptide Containing Arginine
This protocol outlines the synthesis of a peptide containing an O-linked glycosylated threonine and Fmoc-Arg(NO₂)-OH.
Procedure:
-
Follow the standard Fmoc-SPPS protocol.
-
To introduce the glycosylated residue, use a pre-formed Fmoc-amino acid building block such as Fmoc-Thr(Ac₃-α-D-GalNAc)-OH. The acetyl groups on the sugar are stable to both piperidine and TFA.
-
Incorporate Fmoc-Arg(NO₂)-OH using Protocol 1 .
-
The acetyl protecting groups on the glycan can be removed by treating the peptidyl-resin with methanolic ammonia prior to cleavage.
-
The nitro group can be removed on-resin using Protocol 2 . The stability of the glycosidic bond under these reductive conditions should be confirmed for the specific glycan , although they are generally stable.
-
Perform the final cleavage from the resin using a standard TFA cocktail.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Crosstalk between Arginine Methylation and Serine Phosphorylation
Arginine methylation is a crucial PTM involved in various cellular processes, including signal transduction. There is significant crosstalk between arginine methylation and other PTMs, such as serine phosphorylation. For example, in the ASK1 signaling pathway, PRMT5-mediated methylation of ASK1 at an arginine residue promotes its interaction with Akt, leading to the phosphorylation of ASK1 at a serine residue and subsequent inhibition of apoptosis.
Caption: Crosstalk between arginine methylation and serine phosphorylation in the ASK1 signaling pathway.
Experimental Workflow: Synthesis of a PTM-Peptide using Fmoc-Arg(NO₂)-OH
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing both a phosphorylated residue and a nitro-protected arginine.
Caption: Workflow for SPPS of a phosphopeptide containing nitroarginine.
Logical Relationship: Protecting Group Strategy for PTM Peptide Synthesis
This diagram illustrates the orthogonal protecting group strategy employed when synthesizing peptides with PTMs using Fmoc-Arg(NO₂)-OH.
Caption: Orthogonal protecting group strategy for PTM peptide synthesis.
Conclusion
Fmoc-Arg(NO₂)-OH is a highly effective building block for the synthesis of arginine-containing peptides, particularly those with post-translational modifications. Its ability to prevent δ-lactam formation and its orthogonal deprotection scheme make it a superior choice for complex peptide synthesis. By carefully selecting the appropriate protecting groups for PTMs and following the outlined protocols, researchers can successfully synthesize a wide range of modified peptides for various applications in research and drug development.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein arginine phosphorylation in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The solid‐phase synthesis of side‐chain‐phosphorylated peptide‐4‐nitroanilides [ouci.dntb.gov.ua]
- 5. Regulation of intracellular signaling by extracellular glycan remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteria-Catalyzed Arginine Glycosylation in Pathogens and Host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage of Peptides Containing Nitroarginine [Arg(NO2)]
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the guanidino group of arginine is highly basic and requires protection to prevent side reactions during peptide chain elongation. The nitro (NO2) group is a well-established protecting group for arginine, offering stability under various conditions and unique deprotection methods. Notably, the Arg(NO2) group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used for the removal of many other acid-labile side-chain protecting groups and for cleaving the peptide from the resin.[1] This orthogonality allows for a selective deprotection strategy, which can be advantageous in the synthesis of complex peptides.
This document provides detailed application notes and protocols for the successful cleavage and deprotection of peptides containing Arg(NO2) residues. It covers both the initial global deprotection and resin cleavage, as well as the specific removal of the nitro group from the arginine side chain.
Key Advantages of Using Arg(NO2)
-
Prevention of δ-lactam formation: The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino group, thereby preventing the formation of δ-lactam, a common side reaction during arginine coupling that can lead to chain termination.[2][3][4]
-
Orthogonal Deprotection: The stability of the NO2 group to standard TFA treatment allows for a separate, selective deprotection step. This is beneficial for the synthesis of peptides where other protecting groups need to be removed while keeping the arginine side-chain protected.
Cleavage and Deprotection Strategy: A Two-Step Approach
The recommended strategy for cleaving and deprotecting peptides containing Arg(NO2) involves a two-step process:
-
Step 1: Standard TFA-based Cleavage: This step utilizes a standard trifluoroacetic acid (TFA) "cocktail" to cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The Arg(NO2) group remains intact during this step.[1]
-
Step 2: Reductive Deprotection of Arg(NO2): This step employs a specific reducing agent, Tin(II) chloride (SnCl2), under mild acidic conditions to selectively remove the nitro group from the arginine side chain.[2][3][4]
Experimental Protocols
Protocol 1: Global Deprotection and Resin Cleavage (Arg(NO2) remains)
This protocol is for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, while leaving the Arg(NO2) group intact.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Cleavage Cocktail Composition:
| Reagent | Volume Ratio (%) | Purpose |
| Trifluoroacetic acid (TFA) | 95 | Strong acid for cleavage and removal of most acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5 | Scavenger to trap reactive cations generated during cleavage, preventing side reactions.[5] |
| Water (H2O) | 2.5 | Co-scavenger. |
Procedure:
-
If the N-terminal Fmoc group is present, remove it using a standard procedure (e.g., 20% piperidine in DMF).[1][3]
-
Wash the peptidyl-resin thoroughly with DMF and DCM, and then dry it under vacuum.[1]
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and H2O in a 95:2.5:2.5 ratio.
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine all filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin and deprotected, except for the Arg(NO2) group.
Protocol 2: On-Resin Deprotection of Arg(NO2)
This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin. This can be followed by a standard TFA cleavage (Protocol 1).
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH for washing
Deprotection Cocktail Composition:
| Reagent | Concentration / Amount | Purpose |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 2 M | Reducing agent for the nitro group.[2][3][4] |
| Phenol | 0.04 M | Scavenger.[3] |
| Aqueous Hydrochloric acid (HCl) | 0.2 M | Provides the necessary acidic environment for the reduction.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Solvent | A greener solvent alternative.[3] |
Procedure:
-
Swell the peptidyl-resin in 2-MeTHF.
-
Prepare the deprotection cocktail by dissolving SnCl2·2H2O and phenol in 2-MeTHF and adding the aqueous HCl solution.
-
Add the deprotection cocktail to the resin.
-
Heat the reaction mixture to 55 °C and allow it to react for 30-60 minutes with occasional stirring.[2][3][4] The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide with TFA, and analyzing it by HPLC.
-
For peptides with multiple Arg(NO2) residues, the treatment may need to be repeated with a fresh solution to ensure complete deprotection.[6]
-
Once the deprotection is complete, filter the resin and wash it thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
Dry the resin under vacuum. The peptide is now ready for cleavage from the resin using Protocol 1.
Workflow Diagram
Caption: Two-step cleavage and deprotection workflow for Arg(NO2) peptides.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection of Arg(NO2): If HPLC analysis shows incomplete removal of the nitro group, extend the reaction time with SnCl2 or perform a second treatment with a fresh deprotection cocktail.[6]
-
Ornithine Formation: Although less common with modern protocols, historical methods for Arg(NO2) removal could sometimes lead to the formation of ornithine residues.[7] The use of SnCl2 under the recommended conditions minimizes this side reaction.
-
Oxidation of Sensitive Residues: If the peptide contains sensitive residues like methionine (Met) or tryptophan (Trp), appropriate scavengers should be included in the TFA cleavage cocktail. For instance, Reagent H (TFA, phenol, thioanisole, 1,2-ethanedithiol, dimethylsulfide, ammonium iodide, water) can prevent methionine oxidation.[8] For Trp-containing peptides, using Trp(Boc) protection is recommended to avoid side reactions.[9]
Summary of Cleavage Cocktails
| Cocktail Name/Type | Composition | Primary Use | Reference(s) |
| Standard TFA Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | Global deprotection and cleavage from resin, leaving Arg(NO2) intact. | [1],[3] |
| Arg(NO2) Deprotection | 2 M SnCl2, 0.04 M Phenol, 0.2 M aq. HCl in 2-MeTHF | Selective on-resin or in-solution removal of the nitro group from arginine. | [2],[3] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg residues protected by sulfonyl groups (e.g., Pmc, Pbf). | [10],[11] |
| Reagent B | 88% TFA, 5% Phenol, 5% H2O, 2% TIS | "Odorless" alternative to cocktails with thiols, useful for trityl-based protecting groups. | [8] |
| Reagent K | TFA, Phenol, Thioanisole, EDT, H2O (variable %) | General purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [8] |
Conclusion
The use of Arg(NO2) in peptide synthesis provides a robust and orthogonal protection strategy. By employing a two-step cleavage and deprotection protocol, researchers can successfully obtain high-purity peptides containing arginine. The protocols and data presented in these application notes offer a comprehensive guide for scientists working on the synthesis of such peptides. Careful selection of cleavage cocktails and scavengers based on the peptide sequence is crucial for minimizing side reactions and maximizing yield.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. langene.com [langene.com]
- 11. peptide.com [peptide.com]
Application Note: Real-Time Monitoring of Fmoc-Arg(NO2)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis for research and therapeutic applications. The efficiency of each amino acid coupling step is critical to the final purity and yield of the target peptide. Arginine, a key amino acid in many biologically active peptides, presents unique challenges during SPPS due to the potential for side reactions, such as lactam formation, which can reduce coupling efficiency. The use of the nitro (NO2) protecting group for the guanidinium side chain of arginine, in the form of Fmoc-Arg(NO2)-OH, offers advantages in terms of stability and reduced side reactions compared to other protecting groups.[1]
This application note provides detailed protocols for monitoring the coupling efficiency of this compound in real-time and near real-time, enabling researchers to optimize reaction conditions, minimize the formation of deletion sequences, and improve overall synthesis outcomes. Both traditional qualitative and modern quantitative techniques are discussed, with a focus on providing actionable data and protocols.
Challenges in Arginine Coupling
The primary challenge during the coupling of protected arginine derivatives is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the side chain, leading to the formation of a δ-lactam. This side reaction consumes the activated amino acid, rendering it unavailable for coupling to the growing peptide chain and resulting in deletion impurities.[1] The choice of protecting group for the guanidinium function significantly influences the rate of this side reaction.
Advantages of the Nitro (NO2) Protecting Group
The nitro group is a historically significant protecting group for arginine that has seen renewed interest. Studies have shown that this compound exhibits high stability in solution and a lower propensity for δ-lactam formation compared to other commonly used derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH.[1] This makes it an attractive option for improving the fidelity of peptide synthesis, particularly in sequences containing multiple arginine residues.
Monitoring Techniques for Coupling Efficiency
A multi-faceted approach to monitoring coupling reactions provides the most comprehensive assessment of reaction completion. This includes rapid qualitative tests for routine in-process checks and more rigorous quantitative methods for process optimization and troubleshooting.
Qualitative Colorimetric Tests
These tests are rapid, simple to perform, and provide a yes/no answer regarding the presence of unreacted primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): Detects free primary amines. A positive result (blue beads) indicates incomplete coupling.[2]
-
Chloranil Test: Can be used to detect both primary and secondary amines, making it useful for proline-containing sequences. A positive result (blue-green beads) indicates incomplete coupling.
Quantitative Monitoring Techniques
Quantitative methods provide real-time or near real-time data on the progress of the coupling reaction, allowing for precise determination of reaction endpoints and kinetics.
-
High-Performance Liquid Chromatography (HPLC) Analysis of the Reaction Supernatant: This "at-line" technique involves taking aliquots of the coupling solution at different time points and analyzing the concentration of the activated amino acid. The rate of consumption of this compound is directly proportional to the rate of its reaction (both coupling and side reactions).
-
Real-Time On-Resin Monitoring (Process Analytical Technology - PAT): These in-situ techniques provide continuous monitoring of the reaction on the solid support without the need for sample removal.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Monitors the disappearance of the activated ester carbonyl band and the appearance of the amide I band of the newly formed peptide bond.[3][4][5]
-
Raman Spectroscopy: Provides detailed chemical information about the reaction on the resin, allowing for the monitoring of specific vibrational modes associated with the reactants and products.[6][7][8][9]
-
Resin Swelling Monitoring: Changes in resin volume can be correlated with the progress of the peptide chain elongation.[10][11][12]
-
Data Presentation
The following tables summarize quantitative data on the stability and reaction kinetics of this compound compared to other common arginine derivatives.
Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in Solution at Room Temperature
| Derivative | Solvent | Purity at 0 h (%) | Purity at 24 h (%) | Purity at 10 d (%) | Purity at 30 d (%) |
| Fmoc-Arg(Boc)2-OH | DMF | 88.8 | 86.9 | 77.6 | 51.2 |
| This compound | DMF or NBP | 100 | 100 | 100 | 100 |
| Fmoc-Arg(Pbf)-OH | DMF or NBP | 100 | 100 | 100 | 100 |
Data adapted from a 2020 study on revisiting the NO2 protecting group.
Table 2: δ-Lactam Formation and Coupling Efficiency of Fmoc-Arg(X)-OH Derivatives
| Derivative | Time (min) | Activated Ester Consumed (%) | δ-Lactam Formed (%) | Coupling Efficiency (%) |
| This compound | 30 | ~65 | ~3 | >99 |
| 60 | ~80 | ~5 | ||
| 120 | ~90 | ~10 | ||
| Fmoc-Arg(Pbf)-OH | 30 | ~48 | ~12 | >99 |
| 60 | ~65 | ~20 | ||
| 120 | ~80 | ~30 | ||
| Fmoc-Arg(Boc)2-OH | 30 | ~75 | ~40 | 28 |
| 60 | ~85 | ~55 | ||
| 120 | ~95 | ~60 |
Data reflects analysis of the reaction supernatant and final peptide purity after a 120-minute coupling reaction. Coupling efficiency was determined by HPLC analysis of the cleaved peptide.
Experimental Protocols
Protocol for Qualitative Monitoring: Kaiser Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (approx. 1-5 mg) and wash thoroughly with DMF (3 x 1 mL) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (A: ninhydrin in ethanol, B: phenol in ethanol, C: KCN in pyridine) to the resin beads in a small glass test tube.
-
Incubation: Heat the test tube at 100-115°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol for Qualitative Monitoring: Chloranil Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (approx. 1-5 mg) and wash thoroughly with DMF (3 x 1 mL).
-
Reagent Addition: Add 1-2 drops of acetaldehyde in DMF and 1-2 drops of chloranil in DMF to the resin beads in a small test tube.
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads turn a blue or green color.
-
Negative Result (Complete Coupling): The beads remain their original color or turn slightly yellow.
-
Protocol for Quantitative Monitoring: HPLC Analysis of the Supernatant
-
Reaction Setup: Perform the coupling of this compound to the peptide-resin in a reaction vessel that allows for the withdrawal of small aliquots of the supernatant.
-
Sampling: At defined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) of the supernatant.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC system.
-
Data Analysis: Monitor the peak corresponding to this compound. The decrease in the peak area over time reflects the consumption of the amino acid. The percentage of remaining amino acid can be calculated relative to the initial concentration at time 0.
Proposed Protocol for Real-Time On-Resin Monitoring: ATR-FTIR Spectroscopy
This protocol provides a general framework for using ATR-FTIR to monitor the coupling of this compound. Specific parameters will need to be optimized for the instrument and reaction scale.
-
System Setup: Use an in-situ ATR-FTIR probe compatible with the SPPS reaction vessel and solvents.
-
Background Spectrum: Record a background spectrum of the swollen peptide-resin in the coupling solvent (e.g., DMF) immediately before adding the activated this compound.
-
Initiate Coupling and Data Acquisition: Add the pre-activated this compound solution to the reaction vessel and immediately begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the following spectral regions:
-
Disappearance of the activated ester carbonyl peak: This peak will be specific to the activating agent used (e.g., ~1815 cm⁻¹ and ~1780 cm⁻¹ for the symmetric anhydride).
-
Appearance of the amide I band: A new amide I band corresponding to the newly formed peptide bond will appear around 1630-1650 cm⁻¹.
-
Disappearance of the N-H bending vibration of the free amine: This can also be monitored.
-
-
Endpoint Determination: The reaction is considered complete when the spectral changes plateau, indicating no further consumption of the activated amino acid or formation of the peptide bond.
Visualizations
Caption: Workflow for SPPS with integrated monitoring points.
Caption: Desired vs. side reaction pathways for activated arginine.
Conclusion
The selection of this compound as the arginine derivative for SPPS can significantly mitigate the risk of δ-lactam formation, leading to higher coupling efficiencies and improved peptide purity. The implementation of a robust monitoring strategy, combining rapid qualitative tests with precise quantitative methods, is essential for optimizing the synthesis of arginine-containing peptides. Real-time, in-situ monitoring techniques such as ATR-FTIR and Raman spectroscopy represent the frontier in SPPS process control, offering the potential for fully automated and optimized peptide synthesis. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively monitor the coupling of this compound and achieve higher success rates in their peptide synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Optimizing Industrial Solid-Phase Peptide Synthesis: Integration of Raman Spectroscopy as Process Analytical Technology - Organic Process Research & Development - Figshare [figshare.com]
- 7. Analysis of enzyme-responsive peptide surfaces by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. Raman spectroscopic investigation of peptide-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent δ-lactam formation when using Fmoc-Arg(NO2)-OH
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Arg(NO2)-OH in peptide synthesis. The primary focus is on preventing the formation of δ-lactam, a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation and why is it a concern when using this compound?
A1: δ-Lactam formation is an intramolecular side reaction that can occur during the coupling step of solid-phase peptide synthesis (SPPS) when using protected arginine derivatives.[1] After activation of the C-terminal carboxyl group of this compound, the δ-nitrogen of the arginine side chain can nucleophilically attack the activated carboxyl group, leading to the formation of a stable, six-membered cyclic amide known as a δ-lactam. This side reaction is problematic because the resulting δ-lactam is inactive and cannot be incorporated into the growing peptide chain, leading to truncated sequences or deletion peptides where the intended arginine residue is missing.[2][3]
Q2: How does this compound compare to other arginine derivatives like Fmoc-Arg(Pbf)-OH in terms of δ-lactam formation?
A2: this compound exhibits a significantly lower tendency to form δ-lactam compared to other commonly used arginine derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH.[4] Studies have shown that under identical activation conditions, this compound results in substantially less δ-lactam formation, leading to higher coupling efficiency.[4][5]
Troubleshooting Guide
Problem: I am observing a significant amount of a side product with a mass corresponding to the δ-lactam of this compound.
Solution: While this compound is less prone to δ-lactam formation than other derivatives, certain conditions can still promote this side reaction.[5] Consider the following adjustments to your protocol:
-
Optimize Coupling Conditions: The choice of coupling reagents and activation time can influence the extent of δ-lactam formation. While a universal solution that completely eliminates this side reaction has not been identified, minimizing the pre-activation time before adding the activated amino acid to the resin can be beneficial.[6][7]
-
Consider In-situ Activation: An effective strategy is to perform the activation of this compound in situ, in the presence of the resin-bound peptide. This minimizes the time the activated amino acid exists in solution before coupling, thereby reducing the opportunity for intramolecular cyclization.[3]
-
Solvent Choice: While studies have been conducted in both DMF and NBP, the tendency for δ-lactam formation can be influenced by the solvent.[4][5] Ensure your solvent is of high purity and suitable for peptide synthesis.
Problem: My peptide synthesis yield is low, and I suspect incomplete coupling of the arginine residue.
Solution: Low coupling efficiency of an arginine residue is often linked to the formation of the inactive δ-lactam.[2]
-
Confirm δ-Lactam Formation: Analyze the supernatant of your coupling reaction by HPLC. The presence of a significant peak corresponding to the δ-lactam of this compound will confirm this as the issue.[4][5]
-
Implement Optimized Coupling Protocol: If δ-lactam formation is confirmed, adopt a protocol designed to minimize it. A recommended approach involves using a carbodiimide-based coupling agent without an auxiliary base catalyst.[8]
Data Presentation
The following table summarizes the comparative tendency of different Fmoc-Arg derivatives to form δ-lactam over time during activation.
| Time (minutes) | This compound (% δ-lactam) | Fmoc-Arg(Pbf)-OH (% δ-lactam) | Fmoc-Arg(Boc)2-OH (% δ-lactam) |
| 30 | ~3% | ~12% | - |
| 120 | - | - | ~60% |
Data adapted from studies conducted at 45°C using DIC and OxymaPure for activation.[4][5]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF or NMP.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF or NMP to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (1.5 equivalents relative to resin loading), a coupling agent (e.g., DIC, 1.5 equivalents), and an additive (e.g., OxymaPure, 1.5 equivalents) in the synthesis solvent.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature or 45°C to facilitate the coupling reaction.[4]
-
Washing: Wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.
-
Repeat: Proceed with the next cycle of deprotection and coupling for the subsequent amino acid.
Protocol 2: Removal of the NO2 Protecting Group
The nitro (NO2) protecting group is stable to the standard TFA cleavage cocktail used for many other side-chain protecting groups.[5] It can be removed while the peptide is still on the resin or after cleavage.
-
On-Resin Removal:
-
Post-Cleavage Removal: If the NO2 group is not removed on-resin, it can be cleaved after the peptide has been cleaved from the resin using methods such as catalytic hydrogenation or with stannous chloride.[9]
Visualizations
Caption: Mechanism of δ-lactam formation from this compound during peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Troubleshooting incomplete Fmoc deprotection of Arg(NO2) residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a particular focus on incomplete Fmoc deprotection of Arginine(NO2) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection of an Arg(NO2) residue?
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a significant issue in SPPS, leading to truncated or modified peptide sequences. The primary indicators are:
-
Deletion Sequences : If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the peptide chain. This results in a final product missing one or more amino acids.[1][2]
-
Fmoc-Adducts : The unremoved Fmoc group remains on the N-terminus of the peptide throughout the synthesis and will be present in the final crude product after cleavage from the resin.[1]
-
Negative Qualitative Tests : A negative result (e.g., yellow or colorless beads) from a qualitative test like the Kaiser test after the deprotection step indicates a lack of free primary amines, suggesting the Fmoc group is still attached.[1][3]
These impurities can be challenging to separate from the target peptide, leading to lower yields and complex purification steps.[2]
Q2: What factors contribute to incomplete Fmoc deprotection?
Several factors can hinder the complete removal of the Fmoc group, particularly in sequences containing bulky or complex residues like Arg(NO2):
-
Steric Hindrance : The bulky nature of the Fmoc group, combined with the side chain of Arg(NO2) and the growing peptide chain, can physically obstruct the piperidine base from accessing the N-terminal amine.[1]
-
Peptide Aggregation : Certain peptide sequences have a tendency to form secondary structures, such as beta-sheets, on the solid support. This aggregation can prevent the deprotection reagents from effectively reaching the reaction sites. This phenomenon is a known cause of "difficult sequences".[4]
-
Poor Solvation and Resin Swelling : Inadequate swelling of the solid support resin or poor solvation of the peptide chain can limit the diffusion of the piperidine solution, reducing the efficiency of the deprotection reaction.[1]
-
Reagent Degradation : The piperidine solution used for deprotection can degrade over time. Using freshly prepared solutions is crucial for consistent results.[1]
Q3: How can I definitively detect and quantify incomplete Fmoc deprotection?
A multi-step approach is recommended to accurately diagnose incomplete deprotection:
-
Qualitative On-Resin Monitoring : The Kaiser test (or ninhydrin test) is a rapid colorimetric method to detect free primary amines on the resin. After the deprotection step, a sample of the resin beads is tested. A blue/purple color indicates successful Fmoc removal (free amine), while yellow or colorless beads suggest deprotection is incomplete.[3]
-
UV-Vis Spectrophotometry : Automated peptide synthesizers often monitor the deprotection process in real-time. The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct that absorbs UV light at approximately 301 nm.[1][5] An incomplete reaction may be indicated if the UV signal does not return to the baseline level.[6]
-
HPLC and Mass Spectrometry (MS) Analysis : The most definitive method is to cleave a small sample of the peptide from the resin and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][4]
-
HPLC can separate the desired peptide from impurities. The presence of unexpected peaks, often with longer retention times (due to the hydrophobicity of the Fmoc group), can indicate Fmoc-adducts or deletion sequences.
-
Mass Spectrometry is essential to confirm the identity of these byproducts by comparing their molecular weights to the expected masses of the target peptide, potential deletion sequences, and the Fmoc-protected peptide.[1][2]
-
Troubleshooting Guide: Incomplete Fmoc Deprotection
If you have confirmed that Fmoc deprotection is incomplete, consider the following strategies, starting with the simplest adjustments.
Q4: What adjustments can be made to the standard deprotection protocol?
For difficult sequences, including those with Arg(NO2), optimizing the standard deprotection conditions is the first line of action.
| Parameter | Standard Protocol | Optimized Protocol for Difficult Sequences | Rationale |
| Deprotection Reagent | 20% piperidine in DMF | 20-50% piperidine in DMF or NMP | A higher concentration of the base can increase the reaction rate.[6][7] |
| Deprotection Time | 2-5 minutes, repeated once | 10-30 minutes, repeated 2-3 times | Provides more time for the reaction to proceed to completion, especially when steric hindrance is a factor.[6] |
| Temperature | Room Temperature | Increase to 30-50°C | Elevated temperatures can help disrupt peptide aggregation and increase reaction kinetics.[6] |
Q5: Are there stronger or alternative deprotection reagents I can use?
Yes, when optimization of the standard protocol is insufficient, more potent reagents can be employed. Use these with caution, as they can sometimes promote side reactions.
| Reagent Cocktail | Composition | Use Case & Rationale |
| DBU Additive | 2% DBU, 20% piperidine in DMF | For particularly difficult sequences. 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can enhance deprotection kinetics.[1] |
| Piperazine/DBU | 2% DBU, 5% piperazine in NMP | An effective alternative that can also minimize diketopiperazine formation, a common side reaction in SPPS.[8] |
| Alternative Amines | 4-methylpiperidine (4MP) or piperazine (PZ) | Can be used as direct replacements for piperidine and may offer advantages in terms of handling and toxicity.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the manual removal of the Fmoc group from a peptidyl-resin.
Materials:
-
Peptidyl-resin (pre-swollen in DMF)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.[9]
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes.[9][10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Proceed to the Kaiser test or the next amino acid coupling step.
Protocol 2: Kaiser Test for Free Amines
This colorimetric test detects the presence of free primary amines on the resin after Fmoc deprotection.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine
-
A small sample of resin beads (1-5 mg)
Procedure:
-
Place the resin sample in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Protocol 3: Sample Preparation for HPLC Analysis
This protocol describes how to cleave a small amount of peptide from the resin for analytical purposes.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: e.g., TFA/TIS/H2O (95:2.5:2.5). Note: The NO2 group on Arginine is stable to these standard TFA cleavage conditions.[9]
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Place a small amount of dried peptidyl-resin (5-10 mg) in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature, with occasional vortexing.
-
Filter the resin away from the cleavage solution.
-
Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approx. 1 mL).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and MS analysis.
Visualizations
Caption: The chemical mechanism of Fmoc group removal using piperidine.
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Optimizing coupling times for sterically hindered sequences with Fmoc-Arg(NO2)-OH
Welcome to the technical support center for peptide synthesis utilizing Fmoc-Arg(NO2)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling times, particularly for sterically hindered sequences, and to offer solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other protected arginine derivatives like Fmoc-Arg(Pbf)-OH?
A1: this compound offers several key advantages, primarily in minimizing side reactions. The most significant benefit is its reduced tendency to form δ-lactam, a common and problematic side reaction during the incorporation of arginine that can lead to deletion sequences.[1][2][3] Additionally, the NO2 protecting group is highly stable in solution over long periods, making it compatible with automated peptide synthesizers.[1][2][4]
Q2: Is this compound suitable for the synthesis of peptides with sterically hindered sequences?
A2: Yes, due to its lower propensity for δ-lactam formation, this compound is a favorable choice for sterically hindered sequences where coupling reactions may be slower, thereby increasing the risk of side reactions with other protecting groups.[1][2][3] The stability of the NO2 group under standard coupling conditions provides a larger window for achieving complete coupling without unwanted modifications.
Q3: What are the recommended coupling conditions for this compound?
A3: Standard coupling protocols for Fmoc-SPPS are generally effective. A common approach involves using a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure®.[1][2][5] Typically, 1.5 equivalents of this compound, DIC, and OxymaPure are used. The reaction is usually carried out in DMF or NBP for 1 to 2 hours.[1][2][5]
Q4: How can I monitor the coupling efficiency of this compound?
A4: The completion of the coupling reaction can be monitored using standard qualitative methods like the Kaiser test.[5] For quantitative analysis and to ensure complete incorporation, especially in difficult sequences, it is recommended to analyze a small, cleaved aliquot of the peptidyl-resin by reverse-phase HPLC (RP-HPLC).[1][2]
Q5: How is the NO2 protecting group removed?
A5: The nitro group is stable to the standard TFA cleavage cocktail used to deprotect other side chains and cleave the peptide from the resin.[1][5] It requires a specific deprotection step. An effective method for on-resin removal of the NO2 group involves using a solution of SnCl2 in mild acidic conditions.[1][3] A typical cocktail is 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF at 55 °C.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric Hindrance: The peptide sequence contains bulky amino acids adjacent to the coupling site, slowing down the reaction. | Extend Coupling Time: Increase the coupling reaction time to 4 hours or even longer. Monitor the reaction progress by HPLC to determine the optimal time. Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. Increase Temperature: Raising the reaction temperature to 45°C can enhance the coupling kinetics.[1][2] |
| Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. | Ensure Proper Swelling: Swell the resin in the synthesis solvent (e.g., DMF or NBP) for at least 30-60 minutes before the first coupling step. | |
| Aggregation of Peptide Chain: The growing peptide chain may aggregate on the solid support, hindering further reactions. | Use Chaotropic Agents: Incorporate additives like a low percentage of DMSO in the coupling cocktail to disrupt secondary structures. Use Greener Solvents: N-Butylpyrrolidinone (NBP) can be an effective alternative to DMF and may help in reducing aggregation.[1][2] | |
| Side Product Formation (Although less common with -NO2) | δ-Lactam Formation: While significantly reduced, it might still occur under prolonged coupling times or elevated temperatures. | Optimize Coupling Time: Avoid excessively long coupling times. Determine the minimum time required for complete coupling through time-course studies.[1][2] Use Pre-activation: Pre-activating the this compound for a short period before adding it to the resin can sometimes be beneficial. |
| Difficulty in NO2 Group Removal | Incomplete Reduction: The reducing agent may not have fully accessed all the NO2-protected arginine residues. | Increase Reaction Time/Temperature: Extend the deprotection time with SnCl2 or slightly increase the temperature (e.g., to 60°C), monitoring for any potential side reactions. Sonication: The use of sonochemistry has been shown to facilitate the removal of the NO2 group.[3] Repeat Deprotection: Perform a second treatment with the SnCl2 cocktail. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in SPPS.
Table 1: Stability of Protected Arginine Derivatives in Solution at Room Temperature
| Derivative | Solvent | Stability after 10 days |
| This compound | DMF, NBP | 100% |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | 100% |
| Fmoc-Arg(Boc)2-OH | DMF | ~77.6% |
| Fmoc-Arg(Boc)2-OH | NBP | ~71.8% |
| (Data sourced from a 2020 study revisiting the use of the NO2 protecting group)[1] |
Table 2: Comparison of δ-Lactam Formation and Coupling Efficiency
| Derivative | Time | δ-Lactam Formation | Coupling Efficiency |
| This compound | 30 min | Low | >99% (after 120 min) |
| Fmoc-Arg(Pbf)-OH | 30 min | ~12% (four times more than NO2) | >99% (after 120 min) |
| Fmoc-Arg(Boc)2-OH | 30 min | High (~60%) | Low (~28%) |
| (Coupling performed on H-GFL-resin at 45°C using DIC/OxymaPure in DMF/NBP)[1][2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in DMF or NBP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (3 minutes, then 10 minutes). Wash the resin thoroughly with DMF, DCM, and then DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[5]
-
Coupling: Add the activation mixture to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature or 45°C.[1][2][5]
-
Monitoring: Monitor the coupling completion using the Kaiser test or by analyzing a cleaved aliquot via HPLC.[5]
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and MeOH.[5]
Protocol 2: On-Resin Deprotection of the NO2 Group
-
Deprotection Cocktail Preparation: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).[3][5]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin containing the Arg(NO2) residue(s).
-
Reaction: Heat the mixture to 55 °C and allow it to react. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.[3][5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[5]
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Side reactions associated with Fmoc-Arg(NO2)-OH and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of arginine-containing peptides using Fmoc-Arg(NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary advantages of using this compound are its high stability and its prevention of a critical side reaction. The nitro (NO2) protecting group effectively prevents the formation of δ-lactam, which is one of the most severe side reactions during the incorporation of arginine, often leading to terminated peptide chains.[1][2][3] Furthermore, this compound demonstrates excellent stability in common SPPS solvents like DMF and NBP, even at elevated temperatures used for coupling reactions.[4][5]
Q2: What is δ-lactam formation and how does the NO2 group prevent it?
A2: δ-Lactam formation is an intramolecular side reaction that can occur when the carboxylic acid of an arginine derivative is activated for coupling. The activated carboxyl group is attacked by the δ-nitrogen of the guanidino side chain, forming a stable six-membered ring (the δ-lactam). This process renders the amino acid derivative inactive for coupling, leading to the formation of des-Arg (deleted arginine) peptides and reduced overall yield.[1][6] The strong electron-withdrawing nature of the NO2 group on the guanidino function significantly reduces its nucleophilicity, thereby preventing this intramolecular cyclization.[2]
Q3: How is the nitro (NO2) protecting group removed from the arginine side chain?
A3: The NO2 group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used to deprotect other side chains and cleave the peptide from the resin.[2][4] Its removal requires a specific reductive cleavage step. A modern and efficient method involves on-resin deprotection using tin(II) chloride (SnCl2) in a mildly acidic solution at an elevated temperature (e.g., 2 M SnCl2 in 2-MeTHF at 55 °C).[1][2][4] Historically, catalytic hydrogenation was used, but this method can lead to side reactions, especially with sensitive residues.[4]
Q4: What are the potential side reactions associated with the deprotection of the Arg(NO2) group?
A4: Side reactions are primarily associated with the older catalytic hydrogenation method for NO2 removal. These include:
-
Reduction of Aromatic Rings: The aromatic rings of tryptophan (Trp) and phenylalanine (Phe) residues can be reduced during catalytic hydrogenation.[4]
-
Peptide Degradation: For peptides containing multiple Arg(NO2) residues, catalytic hydrogenation can require long reaction times, which may lead to the degradation of the target peptide.[4]
-
Aminoguanidino Formation: In some cases, the Arg(NO2) residue can be converted into an aminoguanidino derivative.[4] Using the SnCl2-based deprotection method minimizes these issues.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low peptide yield or presence of des-Arg impurity. | Incomplete coupling of this compound. | • Ensure complete activation of the amino acid. Use of DIC/OxymaPure is common.[2][4]• Increase coupling time from the standard 1-2 hours and monitor the reaction with a qualitative method like the Kaiser test.[2]• Perform a double coupling step for the Arg residue. |
| Incomplete removal of the NO2 group after on-resin deprotection. | • Inactive SnCl2 reagent.• Insufficient reaction temperature or time.• Poor solvent penetration into the resin matrix. | • Use a freshly prepared SnCl2 deprotection cocktail.[2]• Ensure the reaction temperature is maintained at 55 °C throughout the deprotection step.[2]• Increase reaction time and monitor completion by analyzing a cleaved aliquot via HPLC.• Consider using sonochemistry, which has been shown to facilitate the removal of the NO2 group.[1] |
| Presence of unexpected impurities after final cleavage. | The NO2 group was not removed prior to the final TFA cleavage step. | The NO2 group is stable to TFA.[2][4] It must be removed in a separate, preceding step using a specific reductive method (e.g., SnCl2). Refer to the on-resin deprotection protocol below. |
| Side products observed in peptides containing Trp or Phe residues. | Catalytic hydrogenation was used for NO2 removal, causing reduction of aromatic side chains.[4] | Avoid catalytic hydrogenation. Utilize the on-resin SnCl2 deprotection method, which is compatible with sensitive residues.[1][4] |
Data Summary
Table 1: Stability Comparison of Fmoc-Arg(X)-OH Derivatives
This table summarizes the stability of different arginine derivatives in common SPPS solvents. This compound shows high stability, comparable to Fmoc-Arg(Pbf)-OH.
| Derivative | Solvent | Conditions | Observation | Reference(s) |
| This compound | DMF, NBP | Room Temperature | Totally stable over 10 days. | [4][5] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Totally stable over 10 days. | [4][5] |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | Room Temperature | Slow degradation observed over several days. | [4][5] |
| This compound | DMF, NBP | 45 °C with OxymaPure | Totally stable. | [4] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | 45 °C with OxymaPure | Totally stable. | [4] |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | 45 °C with OxymaPure | Slight degradation observed, faster in NBP than DMF. | [4][7] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound [2]
-
Resin Preparation: Swell the peptidyl-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (1.5 eq.), OxymaPure (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.
-
Coupling: Add the activation mixture to the deprotected peptidyl-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative method (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM and MeOH.
Protocol 2: On-Resin Deprotection of the Arg(NO2) Group [1][2][4]
-
Deprotection Cocktail: Prepare a fresh solution of 2 M SnCl2·2H2O, 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin containing the Arg(NO2) residue(s).
-
Reaction: Heat the reaction mixture to 55 °C and allow it to proceed until completion (typically monitored by HPLC analysis of a cleaved aliquot).
-
Washing: After the reaction, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and finally MeOH before drying or proceeding to the next step.
Protocol 3: Final Peptide Cleavage from Resin [2][5]
Note: This protocol removes acid-labile side-chain protecting groups but leaves the Arg(NO2) group intact. It should be performed after the on-resin deprotection described in Protocol 2.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Final Steps: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the final peptide product under vacuum.
Visual Guides
Caption: Troubleshooting workflow for this compound.
Caption: Prevention of δ-lactam formation using Arg(NO2).
Caption: Experimental workflow for on-resin Arg(NO2) deprotection.
References
Technical Support Center: Managing Peptides with Multiple Arg(NO2) Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the aggregation of peptides containing multiple nitroarginine [Arg(NO2)] residues. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during peptide synthesis, purification, and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing direct solutions and preventative measures.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor Swelling of Resin During Synthesis | On-resin peptide aggregation | 1. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to the DMF.[1] 2. Incorporate sonication during coupling and deprotection steps to disrupt intermolecular hydrogen bonds.[1] 3. Increase the reaction temperature.[1] 4. Add chaotropic salts (e.g., LiCl, KSCN) to the coupling mixture.[1] |
| Incomplete or Slow Fmoc Deprotection | Aggregation limiting reagent access | 1. Extend deprotection time. 2. Switch to a stronger base system for deprotection, such as 2.5% DBU / 2.5% Piperidine in DMF.[1] |
| Low Coupling Efficiency (Positive Kaiser Test after Coupling) | Steric hindrance and/or aggregation preventing complete reaction | 1. Perform a double coupling for the problematic residue.[2] 2. Increase the concentration of the amino acid and coupling reagents to 0.5 M.[2] 3. Use a more potent coupling reagent such as HATU or PyBOP®. 4. If synthesizing a long or known difficult sequence, consider using a low-substitution resin or a specialized resin like TentaGel or NovaSyn® TG.[1] |
| Precipitation of Cleaved Peptide in Cleavage Cocktail | Low solubility of the protected peptide in the cleavage solution | This is uncommon for the cleavage cocktail itself but indicates the peptide's hydrophobic nature. Proceed with precipitation, but anticipate challenges in the subsequent solubilization step. |
| Difficulty Dissolving Lyophilized Crude Peptide | High hydrophobicity and strong intermolecular interactions of the final peptide | 1. Test solubility with a small amount first.[3] 2. Start with sterile, distilled water. If insoluble, proceed to the next step.[3] 3. As peptides with multiple Arg residues are basic, try dissolving in a dilute acidic solution like 10-30% acetic acid.[4] 4. For very hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add your aqueous buffer to the desired concentration.[4] 5. Sonication can aid in dissolution. |
| Incomplete Removal of NO2 Groups | Steric hindrance in multi-Arg(NO2) sequences, inefficient reduction | 1. Catalytic hydrogenation can be difficult for peptides with multiple Arg(NO2) residues and may require long reaction times.[5] 2. Use the on-resin SnCl2 reduction method, which is more effective for these peptides.[5][6] 3. Apply sonication during the SnCl2 reduction step to improve reagent access and facilitate the removal of NO2 groups from multiple Arg-containing peptides.[5][6][7][8] |
| Side-Reactions with Tryptophan (Trp) Residues | Reduction of the aromatic ring during NO2 removal | This is a known risk with catalytic hydrogenation.[5] The SnCl2 method performed under the recommended conditions shows better compatibility with sensitive residues like Trp.[8] |
Frequently Asked Questions (FAQs)
Synthesis & Aggregation
Q1: Why is my peptide with multiple Arg(NO2) residues aggregating during synthesis?
A: Peptide aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This creates secondary structures, like β-sheets, that make the peptide chains inaccessible to reagents.[1] While the Arg(NO2) group itself is not exceptionally hydrophobic, long sequences or the presence of other hydrophobic residues can promote this self-association, leading to poor resin swelling and incomplete reactions.[1][9]
Q2: At what point during synthesis is aggregation most likely to occur?
A: Aggregation is sequence-dependent and not highly likely before the fifth or sixth residue is coupled.[1] It often becomes more pronounced as the peptide chain elongates, increasing the potential for intermolecular interactions.
Q3: Can I predict if my Arg(NO2)-containing sequence will aggregate?
A: While difficult to predict with certainty, sequences containing multiple hydrophobic residues alongside the Arg(NO2) are more prone to aggregation.[1][9] Observing the resin for shrinking or poor swelling is a direct indicator that aggregation is occurring.[1]
Arg(NO2) Protecting Group
Q4: What are the main advantages of using Fmoc-Arg(NO2)-OH over other arginine derivatives like Fmoc-Arg(Pbf)-OH?
A: The primary advantage of the NO2 protecting group is its ability to prevent δ-lactam formation, which is a significant side reaction that can terminate the peptide chain during the coupling of arginine.[5][6] Additionally, this compound is generally more cost-effective than Fmoc-Arg(Pbf)-OH.[5]
Q5: What are the challenges associated with the NO2 protecting group?
A: The main challenge is the removal of the NO2 group. Traditional catalytic hydrogenation can be slow and inefficient for peptides with multiple Arg(NO2) residues and may lead to side reactions with residues like Tryptophan.[5] A more robust on-resin reduction method using Tin(II) chloride (SnCl2) is now preferred.[5][6]
Purification & Handling
Q6: My purified peptide is still showing signs of aggregation in solution. What can I do?
A: This can happen if the peptide is at a high concentration or in a buffer that promotes self-association. Consider the following:
-
Lower the concentration: Dilute the peptide solution.
-
Adjust pH: Move the pH further from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion.
-
Add solubilizing agents: For some applications, additives like L-arginine itself can act as an aggregation suppressor.
-
Storage: Aliquot your peptide solution and store it frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[4]
Q7: Is DMSO compatible with all experimental applications?
A: No. While excellent for solubilizing hydrophobic peptides, DMSO can interfere with certain biological assays, particularly those involving cell cultures, even at low concentrations. Always verify the compatibility of your chosen solvent with your downstream applications.[4]
Comparative Data of Arginine Protecting Groups
The choice of protecting group for arginine is critical and impacts side reactions, stability, and deprotection strategy.
| Feature | Arg(NO2) | Arg(Pbf) | Arg(Boc)2 |
| Prevention of δ-Lactam Formation | High (Prevents this side-reaction)[5][6] | Prone to δ-lactam formation | Highly prone to δ-lactam formation[5] |
| Stability in DMF/NBP | Stable[5] | Stable[5] | Limited stability; degrades over time[5] |
| Standard Deprotection Method | On-resin reduction (e.g., SnCl2) or catalytic hydrogenation[5] | Acidolysis (e.g., high % TFA)[5] | Acidolysis (e.g., high % TFA) |
| Orthogonality to Fmoc/tBu Strategy | Yes, with specific deprotection step | Yes, removed during final cleavage | Yes, removed during final cleavage |
| Challenges | Removal can be difficult for multiple residues; catalytic hydrogenation has side-reaction risks[5] | Higher cost; potential for incomplete removal in multi-Arg peptides[5] | High tendency for side reactions; instability in solution[5] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Multiple Arg(NO2) Residues using SnCl2
This protocol details the removal of the NO2 group while the peptide is still attached to the solid support, which is particularly effective for sequences with multiple nitroarginine residues.[5][10]
Materials:
-
Peptidyl-resin containing Arg(NO2) residues
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH for washing
Procedure:
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Swelling: Swell the peptidyl-resin in 2-MeTHF for 15 minutes.
-
Resin Treatment: Drain the solvent and add the deprotection cocktail to the peptidyl-resin.
-
Reaction: Heat the reaction mixture to 55°C and allow it to react. For sequences with multiple Arg(NO2) residues, sonication during this step can significantly improve reaction kinetics and completeness.[5][8] Monitor the reaction by taking small aliquots of resin, cleaving the peptide, and analyzing by HPLC-MS. Reaction times can vary from a few hours to overnight depending on the sequence.
-
Washing: Once the reaction is complete, drain the deprotection solution. Wash the resin thoroughly with 2-MeTHF (3x), followed by DMF (3x), DCM (3x), and MeOH (3x) to remove all reagents.
-
Drying: Dry the resin under vacuum before proceeding to final cleavage.
Protocol 2: General Protocol for Solubilizing Aggregated Lyophilized Peptides
This protocol provides a systematic approach to dissolving peptides that are difficult to solubilize after lyophilization.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1 M Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Initial Test: Before dissolving the entire sample, use a small, representative amount of the peptide to test solubility.
-
Aqueous Solvent: Try to dissolve the test amount in sterile, distilled water. Vortex and/or sonicate briefly. If it dissolves, use water for the bulk of your sample.
-
Acidic Solution: If the peptide is insoluble in water, and given that it contains multiple basic Arg residues, try dissolving it in 0.1 M acetic acid. Once dissolved, you can dilute it with your target buffer. Be sure to check that the final pH is compatible with your experiment.
-
Organic Co-Solvent: If the peptide remains insoluble, it is likely highly hydrophobic.
-
Add a minimal volume of DMSO to the dry peptide (e.g., 50-100 µL).
-
Vortex and sonicate until the peptide is fully dissolved.
-
Very slowly, add your target aqueous buffer to the DMSO-peptide solution dropwise while vortexing to prevent the peptide from precipitating out. Dilute to the final desired concentration.
-
Caution: Ensure the final concentration of DMSO is low enough (typically <1%) not to interfere with your biological assay.[4]
-
-
Final Preparation: Once dissolved, centrifuge the solution to pellet any minor, undissolved particulates before use.
Visualizations
Experimental Workflow for Arg(NO2) Peptide Synthesis
Troubleshooting Logic for Aggregation During SPPS
Application of Arginine-Rich Peptides
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Arg(NO2)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized using Fmoc-Arg(NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other protected arginine derivatives like Fmoc-Arg(Pbf)-OH?
A1: The primary advantage of this compound is its prevention of δ-lactam formation, a significant side reaction that can lead to chain termination and reduced peptide yield.[1][2][3][4] While derivatives like Fmoc-Arg(Pbf)-OH are prone to this side reaction, the electron-withdrawing nature of the nitro (NO2) group on the guanidino side chain of arginine significantly reduces its nucleophilicity, thus inhibiting intramolecular cyclization.[1][2] Additionally, this compound demonstrates high stability in common solid-phase peptide synthesis (SPPS) solvents like DMF and NBP.[2]
Q2: I am observing a lower than expected yield. What are the common causes when using this compound?
A2: Low yield in peptide synthesis can stem from several factors, even when using this compound. The most common culprits are incomplete Fmoc deprotection and poor coupling efficiency.[5] While this compound prevents δ-lactam formation, other issues such as peptide aggregation on the resin can hinder reactions.[5] It is also crucial to ensure the quality of reagents and solvents.
Q3: How can I confirm if incomplete Fmoc deprotection is the cause of low yield?
A3: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will block the subsequent amino acid from coupling, resulting in truncated sequences and a lower yield of the full-length peptide.[5] The Kaiser test is a common qualitative method to detect free primary amines on the resin.[5] A positive test (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests the Fmoc group is still attached.[5]
Q4: My Kaiser test is positive, but the yield is still low. What could be causing poor coupling efficiency?
A4: Several factors can lead to inefficient coupling:
-
Steric Hindrance: The growing peptide chain can fold or aggregate on the resin, sterically hindering the approach of the activated this compound.[5]
-
Reagent Quality and Activation: Ensure that your coupling reagents (e.g., DIC, Oxyma) and solvents are of high quality and anhydrous. The activation of the carboxylic acid of this compound is critical for an efficient reaction.[5]
-
Insufficient Coupling Time: While this compound is less prone to side reactions during activation, allowing sufficient time for the coupling reaction to go to completion is essential. Monitoring the reaction with a test cleavage and HPLC analysis can be beneficial.
Q5: What are the recommended conditions for removing the nitro (NO2) protecting group from the arginine side chain?
A5: The NO2 group is stable to the standard TFA cleavage cocktail used to cleave the peptide from the resin.[1] Its removal requires a specific reduction step. A common and effective method is treatment with tin(II) chloride dihydrate (SnCl2·2H2O) in a mildly acidic environment.[1][2][3] This can be performed while the peptide is still attached to the resin.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low final peptide yield | Incomplete Fmoc deprotection | - Extend the deprotection time or perform a second deprotection step.[5]- Use a fresh 20% piperidine in DMF solution.[1][6] |
| Poor coupling efficiency | - Increase the coupling time to 1-2 hours.[1]- Use a higher excess of this compound and coupling reagents (e.g., 1.5 equivalents).[2][6]- Ensure reagents and solvents are anhydrous.[5] | |
| Peptide aggregation | - Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture.[5]- Add chaotropic salts like LiCl to the solvent to disrupt secondary structures.[5] | |
| Presence of deletion sequences (des-Arg peptide) | Inefficient coupling of this compound | - Perform a double coupling for the arginine residue.- Monitor the coupling reaction using the Kaiser test to ensure it goes to completion. |
| Incomplete removal of the NO2 group | Insufficient reduction during deprotection | - Increase the reaction time or temperature (e.g., 55 °C) during SnCl2 treatment.[2]- Ensure the SnCl2 solution is freshly prepared.- For sequences with multiple Arg(NO2) residues, multiple treatments may be necessary.[2] |
| Side reactions during cleavage | Scavenger choice in cleavage cocktail | - For peptides containing sensitive residues like Trp, Cys, or Met, use an appropriate scavenger cocktail (e.g., Reagent R: TFA/thioanisole/EDT/anisole).[7][8] |
Quantitative Data Summary
Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in Solution
| Protecting Group (X) | Solvent | Stability at Room Temperature | Stability at 45 °C (with OxymaPure) |
| NO2 | DMF | Stable [2] | Stable [2] |
| NO2 | NBP | Stable [2] | Stable [2] |
| Pbf | DMF | Stable[2] | Stable[2] |
| Pbf | NBP | Stable[2] | Stable[2] |
| (Boc)2 | DMF | Limited stability[2] | Degrades over time[2] |
| (Boc)2 | NBP | Limited stability[2] | Degrades over time[2] |
Table 2: Comparison of Side Reactions for Fmoc-Arg(X)-OH Derivatives During Coupling
| Protecting Group (X) | δ-Lactam Formation | Coupling Efficiency (after 120 min) |
| NO2 | Minimal [2] | >99% [2] |
| Pbf | Significant (four times more than NO2 at 30 min)[2] | >99%[2] |
| (Boc)2 | High (60%)[2] | Low (28%)[2] |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]
-
Activation: In a separate vessel, prepare the coupling solution by dissolving this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.[1][2]
-
Coupling: Add the coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).[1]
Protocol 2: On-Resin Deprotection of the NO2 Group
-
Preparation: Prepare a deprotection cocktail of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).[1]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin containing Arg(NO2).
-
Reaction: Heat the reaction mixture to 55 °C and allow it to react for 30 minutes with occasional stirring.[2][6]
-
Washing and Repetition: Filter the solution and wash the resin with 2-MeTHF. Repeat the treatment with a fresh deprotection solution if necessary, monitoring the deprotection by mini-cleavage and HPLC analysis.[6]
Protocol 3: Cleavage from Resin
-
Preparation: Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H2O).[1][2]
-
Cleavage: Add the cleavage cocktail to the peptidyl-resin. Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.[1][2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the peptide pellet with cold diethyl ether, and dry the peptide under vacuum.[1]
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow incorporating on-resin Arg(NO2) deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Fmoc-Arg(NO2)-OH Synthesis and Application
Welcome to the technical support center for Fmoc-Arg(NO2)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and application of this critical raw material.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary advantage of using this compound is the prevention of δ-lactam formation, a significant side reaction that can occur during the activation and coupling of arginine, leading to chain termination.[1][2] The strong electron-withdrawing nature of the nitro group on the guanidino function reduces its basicity, thus preventing this undesirable cyclization.[1] Additionally, this compound exhibits high stability in common SPPS solvents like DMF and NMP.[1]
Q2: What is the most common byproduct formed during the coupling of this compound in SPPS?
A2: While the nitro group significantly minimizes δ-lactam formation, it can still be a potential, albeit less prevalent, byproduct compared to other arginine protecting groups.[1] More common issues during SPPS can arise from impurities present in the this compound starting material or from general SPPS side reactions.
Q3: Can the nitro group be removed during the final TFA cleavage?
A3: No, the nitro protecting group is stable under standard TFA cleavage conditions (e.g., TFA/TIS/H2O).[1] This allows for the selective deprotection of other acid-labile side-chain protecting groups while the nitro group remains intact. A separate, orthogonal deprotection step is required to remove the nitro group.
Q4: How is the nitro group typically removed from the arginine side chain?
A4: The nitro group is commonly removed by reduction. A standard method involves on-resin treatment with tin(II) chloride dihydrate (SnCl2·2H2O) in a mildly acidic solution.[1][3] Catalytic hydrogenation can also be employed, although it may be less efficient for longer peptides.[4]
Q5: What are the key impurities to look for in the this compound raw material?
A5: Key impurities can include dipeptides (Fmoc-Arg(NO2)-Arg(NO2)-OH), β-alanine adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(NO2)-OH), and residual unreacted starting material (H-Arg(NO2)-OH).[3][5] Acetic acid contamination from solvents used during manufacturing is another potential issue.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Coupling during SPPS
| Possible Cause | Suggested Solution |
| Poor quality of this compound | Verify the purity of the this compound lot by HPLC. Screen for common impurities such as dipeptides or β-alanine adducts that can interfere with coupling. |
| Suboptimal activation/coupling conditions | Ensure the use of appropriate coupling reagents and equivalents. A common protocol uses 1.5 equivalents of this compound, a coupling agent like DIC, and an additive such as OxymaPure.[1] Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.[1] |
| Formation of δ-lactam | Although less likely with the nitro protecting group, if suspected, consider optimizing coupling conditions by lowering the temperature or using a less activating coupling reagent. |
| Steric hindrance | For sterically hindered couplings, extend the reaction time and monitor for completion. |
Issue 2: Unexpected Peaks in HPLC of Crude Peptide
| Possible Cause | Suggested Solution |
| Presence of deletion peptides | This can result from incomplete Fmoc deprotection. Ensure the deprotection step with 20% piperidine in DMF is carried out for a sufficient duration (e.g., an initial 3-minute treatment followed by a 10-minute treatment).[1] |
| Formation of ornithine-containing peptides | This side reaction can occur during the removal of the nitro group.[6] Optimize the deprotection conditions (e.g., concentration of SnCl2, temperature, and reaction time) to minimize this. |
| Double insertion of arginine | This is often caused by the presence of free H-Arg(NO2)-OH in the this compound starting material. Ensure the use of high-purity this compound. |
| Aspartimide formation or deamidation | These are general SPPS side reactions, particularly with sequences containing aspartic acid or asparagine. The use of piperidine for Fmoc deprotection can promote aspartimide formation.[6] Consider alternative deprotection reagents or strategies if this is a persistent issue. |
| Sulfonation of arginine | This can occur during the final cleavage from the resin if certain scavengers are used.[7] If sulfonated byproducts are detected, review and optimize the cleavage cocktail composition. |
Data Summary
Table 1: Common Impurities in Fmoc-Amino Acids and their Potential Impact
| Impurity | Source | Potential Impact on Peptide Synthesis |
| Dipeptides (e.g., Fmoc-Arg(NO2)-Arg(NO2)-OH) | Reaction of the Fmoc-donating reagent with an already formed Fmoc-amino acid. | Double insertion of the amino acid into the peptide sequence. |
| β-Alanyl adducts | Rearrangement of the Fmoc-OSu reagent during synthesis of the Fmoc-amino acid.[3][8] | Insertion of a β-alanine residue or substitution of the target amino acid. |
| Free amino acid (e.g., H-Arg(NO2)-OH) | Incomplete reaction during the Fmoc protection step. | Can lead to double insertion of the amino acid. |
| Acetic acid | Hydrolysis of ethyl acetate used during workup and crystallization. | Can act as a capping agent, leading to chain termination. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the Fmoc protection of H-Arg(NO2)-OH.
Materials:
-
H-Arg(NO2)-OH
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve H-Arg(NO2)-OH in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the H-Arg(NO2)-OH solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: On-Resin Deprotection of the Nitro Group
This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the solid support.[1][3]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH for washing
Procedure:
-
Prepare the deprotection cocktail: a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]
-
Swell the peptidyl-resin in 2-MeTHF.
-
Add the deprotection cocktail to the resin.
-
Heat the reaction mixture to 55 °C and allow it to proceed for the required time (monitoring by HPLC of a cleaved aliquot is recommended).[1]
-
Once the deprotection is complete, drain the solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]
-
Dry the resin under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice (DMF vs. NMP) on Fmoc-Arg(NO2)-OH coupling
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Fmoc-Arg(NO2)-OH in solid-phase peptide synthesis (SPPS), with a specific focus on the impact of solvent choice between N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other arginine derivatives like Fmoc-Arg(Pbf)-OH?
A1: The primary advantage of using this compound is the prevention of δ-lactam formation, a significant side reaction that can occur during the activation and coupling of other arginine derivatives.[1][2][3] This side reaction leads to chain termination and the formation of deletion sequences.[2] The nitro (NO2) protecting group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety, thus preventing this undesirable reaction.[1]
Q2: How does the choice of solvent, DMF vs. NMP, affect the stability of this compound?
A2: this compound exhibits high stability in both DMF and NMP solutions over extended periods, making it compatible with automated peptide synthesizers.[3][4][5] Studies have shown that unlike some other arginine derivatives, this compound does not show significant degradation in either solvent at room temperature or even at elevated temperatures (45 °C) in the presence of coupling activators.[4]
Q3: Is there a significant difference in coupling efficiency for this compound when using DMF versus NMP?
A3: The literature suggests that both DMF and NMP facilitate high coupling efficiencies (>99%) for this compound.[3] While NMP can sometimes offer superior resin swelling and solvation, leading to improved coupling yields in difficult sequences, both solvents are generally effective for the coupling of this compound.[6] The prevention of δ-lactam formation by the NO2 group in both solvents is a key factor in achieving high coupling yields.[3][4]
Q4: What are the solubility characteristics of this compound in common SPPS solvents?
A4: this compound is generally soluble in common polar aprotic solvents used in SPPS, including DMF, NMP, and DMSO.[7][8]
Q5: Are there any specific safety or handling considerations for NMP compared to DMF?
A5: Both DMF and NMP are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[6][9] NMP has a higher boiling point and viscosity compared to DMF.[6] It is important to handle both solvents with appropriate personal protective equipment in a well-ventilated area. Greener solvent alternatives like N-butylpyrrolidone (NBP) are also being explored.[4][9]
Troubleshooting Guide
Problem 1: Low coupling efficiency or presence of deletion sequences.
-
Possible Cause: While this compound is not prone to δ-lactam formation, incomplete coupling can still occur due to steric hindrance, peptide aggregation, or poor resin swelling.
-
Recommended Solutions:
-
Optimize Coupling Protocol:
-
Improve Solvation:
-
Address Peptide Aggregation:
-
For aggregation-prone sequences, consider using a lower loading resin or incorporating pseudoproline dipeptides in the sequence.[10]
-
-
Problem 2: Unexpected side products.
-
Possible Cause: Although the NO2 group is stable during routine SPPS, side reactions can occur during the final cleavage or deprotection steps if not performed correctly. For instance, reduction of the nitro group can occur under certain conditions.
-
Recommended Solutions:
-
Review Deprotection Protocol: The NO2 group is typically removed via methods like catalytic hydrogenation or reduction with reagents such as SnCl2.[3] Ensure the chosen deprotection method is compatible with other protecting groups on the peptide and that the reaction conditions are optimized.
-
Analyze Side Products: Use mass spectrometry to identify the mass of the side products to help elucidate their structure and formation mechanism.
-
Below is a troubleshooting workflow for low coupling efficiency when using this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Stability of this compound in SPPS Solvents
| Solvent | Temperature | Conditions | Stability | Reference |
| DMF | Room Temp. | 0.2 M solution | Totally stable | [3][4][5] |
| NMP | Room Temp. | 0.2 M solution | Totally stable | [3][4][5] |
| DMF | 45 °C | In presence of OxymaPure | Totally stable | [4] |
| NMP | 45 °C | In presence of OxymaPure | Totally stable | [4] |
Table 2: Comparison of δ-Lactam Formation for Different Fmoc-Arg Derivatives
| Fmoc-Arg Derivative | Solvent | Temperature | δ-Lactam Formation | Coupling Yield | Reference |
| This compound | DMF / NMP | 45 °C | Least tendency, ~3% after 30 min | >99% | [3][4] |
| Fmoc-Arg(Pbf)-OH | DMF / NMP | 45 °C | ~12% after 30 min | >99% | [3][4] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes a standard procedure for the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (pre-swollen in the chosen solvent)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]
-
-
Coupling:
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF or NMP (5 times), DCM (3 times), and MeOH (3 times).[1]
-
-
Drying: Dry the resin under vacuum.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Strategies for difficult couplings involving Fmoc-Arg(NO2)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult couplings involving Fmoc-Arg(NO2)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky nature of the this compound residue can hinder its approach to the growing peptide chain.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[4]
-
Suboptimal Activation: The activation of the carboxylic acid may be inefficient.
-
Solution: Ensure appropriate stoichiometry of the coupling reagents. Consider using a more potent activation cocktail, such as HATU/HOAt or COMU/OxymaPure, especially for difficult sequences.
-
Problem: δ-Lactam formation leading to chain termination.
-
Background: A significant side reaction during the activation and coupling of arginine derivatives is the formation of a stable six-membered δ-lactam, which terminates the peptide chain.[1][5]
-
Advantage of this compound: The nitro protecting group on the guanidino function is a strong electron-withdrawing group, which reduces the nucleophilicity of the δ-nitrogen and effectively prevents δ-lactam formation.[5][6][7] Studies have shown significantly less δ-lactam formation for this compound compared to Fmoc-Arg(Pbf)-OH.[6]
-
Troubleshooting: While less common with the nitro protecting group, if you suspect δ-lactam formation from other arginine residues in your sequence, consider the following:
Problem: Side reactions during deprotection.
-
Nitro Group Reduction: The nitro group can be reduced under certain conditions, potentially leading to side products.[6]
-
Modification of other residues: Deprotection cocktails can sometimes modify sensitive amino acids like tryptophan or methionine.
-
Solution: Include appropriate scavengers in your cleavage cocktail, such as triisopropylsilane (TIS) and water, to protect sensitive residues.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other protected arginine derivatives like Fmoc-Arg(Pbf)-OH?
A1: The primary advantage of this compound is the significant reduction of δ-lactam formation during coupling, a common side reaction that leads to truncated peptide sequences.[5][6][7] The nitro group is a strong electron-withdrawing group that decreases the nucleophilicity of the guanidino side chain, thus preventing the intramolecular cyclization.[5] Additionally, this compound has been shown to be highly stable in common SPPS solvents like DMF and NBP.[6][8]
Q2: What are the best coupling reagents to use with this compound?
A2: For routine couplings, standard carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure are effective.[6][8] For more challenging couplings, particularly in sequences prone to aggregation or containing other sterically hindered residues, more potent uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or COMU can be beneficial.
Q3: How can I monitor the completion of the coupling reaction?
A3: The ninhydrin (Kaiser) test is a common qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: What is the recommended protocol for removing the nitro protecting group?
A4: The nitro group is typically removed after the completion of the peptide chain elongation and removal of the N-terminal Fmoc group. A common method involves treating the peptidyl-resin with a solution of tin(II) chloride (SnCl2) in a mildly acidic environment.[6][7][9] This can be done while the peptide is still attached to the resin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in SPPS.
Table 1: Comparison of δ-Lactam Formation for Different Arginine Derivatives
| Arginine Derivative | δ-Lactam Formation (%) after 30 min | Coupling Efficiency (%) after 120 min |
| This compound | < 3% | > 99% |
| Fmoc-Arg(Pbf)-OH | 12% | > 99% |
Data extracted from a study comparing coupling reactions under identical conditions.[6]
Table 2: Stability of Protected Arginine Derivatives in Solution
| Arginine Derivative | Solvent | Temperature | Stability after 10 days |
| This compound | DMF | Room Temp | Totally Stable |
| This compound | NBP | Room Temp | Totally Stable |
| Fmoc-Arg(Pbf)-OH | DMF | Room Temp | Totally Stable |
| Fmoc-Arg(Pbf)-OH | NBP | Room Temp | Totally Stable |
| Fmoc-Arg(Boc)2-OH | DMF | Room Temp | Degradation observed |
| Fmoc-Arg(Boc)2-OH | NBP | Room Temp | Degradation observed |
Data from a study on the stability of various Fmoc-Arg derivatives in common SPPS solvents.[6][8]
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Activation and Coupling:
-
In a separate vessel, pre-activate this compound (1.5 equivalents relative to resin loading) with an equimolar mixture of a coupling agent (e.g., DIC) and an additive (e.g., OxymaPure) in DMF or NBP for 5-10 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or 45 °C.[6][8]
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: On-Resin Deprotection of the Nitro Group
-
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
Prepare a deprotection cocktail consisting of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[5]
-
Add the deprotection cocktail to the peptidyl-resin.
-
Allow the reaction to proceed at 55 °C for a specified time (e.g., 1-4 hours), with monitoring to determine completion.[6][7]
-
Wash the resin thoroughly with the reaction solvent and then with standard washing solvents (DMF, DCM).
-
Protocol 3: Global Deprotection and Cleavage from the Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[8]
-
Cleavage: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Visualizations
Caption: Standard workflow for a single coupling cycle of this compound in SPPS.
Caption: Comparison of reaction pathways for activated Arginine derivatives.
Caption: Logical flow of deprotection steps in SPPS involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
Overcoming poor solubility of protected peptides with Arg(NO2)
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of peptides containing Nω-nitro-L-arginine (Arg(NO2)).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Arg(NO2) often difficult to dissolve?
The poor solubility of Arg(NO2)-containing peptides is primarily due to the properties of the nitro protecting group. The nitro group (NO2) is strongly electron-withdrawing, which significantly reduces the basicity of the arginine side-chain's guanidinium group.[1] This change in electronic character can promote strong intermolecular hydrogen bonding between peptide chains, leading to aggregation and the formation of secondary structures like beta-sheets, which are often insoluble in standard organic solvents used in peptide synthesis.[2] Peptides with a high proportion of non-polar amino acids are particularly prone to aggregation and limited solubility in aqueous solutions.[2]
Q2: What are the consequences of poor solubility during solid-phase peptide synthesis (SPPS)?
Poor solubility of a protected peptide can severely impact the efficiency and success of SPPS. Consequences include:
-
Incomplete Coupling Reactions: If the protected amino acid or peptide segment does not remain fully dissolved in the synthesis solvent (e.g., DMF or NMP), the coupling efficiency will be drastically reduced, leading to deletion sequences.
-
Aggregation on Resin: The growing peptide chain can aggregate while still attached to the solid support, making subsequent deprotection and coupling steps difficult or impossible by hindering reagent access.
-
Difficult Purification: Aggregated peptides are challenging to purify using standard reversed-phase HPLC techniques, often resulting in low recovery and poor purity.
-
Inaccurate Analytics: Poor solubility can make it difficult to obtain accurate characterization data, such as mass spectrometry and HPLC analysis.
Q3: Despite solubility issues, are there advantages to using the Arg(NO2) group?
Yes, the Arg(NO2) group offers several benefits, making it a valuable option in specific contexts:
-
Prevention of Side Reactions: The NO2 group has been shown to effectively prevent δ-lactam formation, which is a significant side reaction that can occur during the activation and coupling of arginine, leading to chain termination.[3][4]
-
Stability: It is stable in solution for long periods and is not susceptible to removal by the trifluoroacetic acid (TFA) cocktails typically used for final cleavage from the resin.[5][6] This makes it useful for preparing protected peptide fragments intended for further solution-phase ligation.[6]
-
Cost-Effectiveness: Historically, Fmoc-Arg(NO2)-OH is significantly less expensive than more commonly used derivatives like Fmoc-Arg(Pbf)-OH, which can have a major impact on the cost of large-scale synthesis.[5]
Q4: What are the primary alternatives to the Arg(NO2) protecting group?
Several alternative acid-labile protecting groups are commonly used for the arginine side chain in Fmoc-SPPS, each with different properties. The most common are sulfonyl-based groups that offer improved solubility and easier removal during final cleavage.
| Protecting Group | Full Name | Key Features & Considerations |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | The most widely used group today. More acid-labile than Pmc, reducing potential side reactions with Trp. Can be expensive.[5][6] |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid-labile than Mtr. Useful for peptides with multiple arginine residues but can require prolonged cleavage times.[6] |
| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | An older-generation protecting group. Requires strong acid conditions (e.g., TFA with scavengers) for removal, which can cause side reactions.[5][6] |
| (Boc)₂ | Di-tert-butoxycarbonyl | Protects both Nω and Nω' positions. Cleaved with standard TFA conditions.[5] |
Troubleshooting Guide
Q5: My Arg(NO2)-protected peptide won't dissolve in DMF or NMP. What is the first step?
When encountering an insoluble protected peptide, the first step is to perform a systematic small-scale solubility test. Do not attempt to dissolve the entire batch of peptide at once. Use a small, representative sample to test a variety of solvents and conditions to find the optimal one without risking the entire sample.[7][8]
The following workflow provides a logical sequence of steps to address solubility challenges.
Caption: Troubleshooting workflow for insoluble Arg(NO2) peptides.
Q6: What alternative solvents, co-solvents, or additives can I use?
If standard solvents fail, a range of alternatives can be tested. For protected peptides, organic solvents are required. For final, deprotected peptides, aqueous buffers are used.
| Solvent/Additive | Type | Recommended Use & Concentration | Notes |
| DMSO | Organic Solvent | Use as a primary solvent or co-solvent with DMF/NMP. Start with 10% (v/v) and increase if necessary.[7][9] | Excellent for dissolving hydrophobic and aggregating peptides. Ensure it is compatible with downstream processes.[10] For Cys-containing peptides, DMF is preferred over DMSO to avoid oxidation.[8] |
| NBP | Organic Solvent | N-butylpyrrolidinone can be used as a direct, greener replacement for DMF or NMP.[4] | Has shown good performance in SPPS and may offer different solubility characteristics.[4] |
| Guanidine-HCl | Chaotropic Agent | Prepare a 6 M to 8 M stock solution. Use the minimum volume to dissolve the peptide, then dilute.[9][11] | Very effective at disrupting hydrogen bonds and breaking up aggregates. Must be removed before biological assays.[12] |
| Urea | Chaotropic Agent | Prepare an 8 M stock solution. Use as you would for Guanidine-HCl.[8][11] | Functions similarly to Guanidine-HCl. Can be difficult to remove. |
| Acetic Acid | Acidic Modifier | Add 10-30% acetic acid to an aqueous solution for basic (net positive charge) deprotected peptides.[8][9] | Helps to protonate basic residues, increasing repulsion and improving solubility in water. |
| Ammonium Hydroxide | Basic Modifier | Add 0.1% aqueous NH₃ or 10% ammonium bicarbonate for acidic (net negative charge) deprotected peptides.[7][12] | Helps to deprotonate acidic residues. Avoid with Cys-containing peptides due to oxidation at pH > 7.[12] |
Q7: Can physical methods improve dissolution?
Yes, physical methods can aid dissolution, especially for kinetically insoluble peptides (peptides that dissolve slowly).
-
Sonication: Using a bath sonicator for brief intervals (e.g., 3 cycles of 10-15 seconds) can help break up solid particles and accelerate dissolution.[12][13] Avoid using a probe sonicator, which can be too aggressive and cause peptide degradation.
-
Gentle Warming: Warming the solution to <40°C can sometimes improve solubility.[11] However, this should be done with caution, as elevated temperatures can accelerate the degradation of sensitive residues or promote side reactions.[12]
Q8: What is on-resin deprotection and when should I use it?
On-resin deprotection is a strategy used when the fully protected peptide is insoluble after cleavage from the resin, or when aggregation during SPPS prevents further chain elongation. For Arg(NO2), the nitro group can be removed while the peptide is still covalently attached to the solid support.[1][5] This is often a last-resort measure. After on-resin deprotection of the Arg side chain, the peptide (now with a free guanidinium group) is cleaved from the resin using a standard TFA cocktail.
This method is advantageous because it converts the problematic, aggregation-prone protected peptide into a charged, more soluble form before it is cleaved into solution. A common method involves using tin(II) chloride (SnCl₂).[1][4]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to efficiently determine the best solvent for your lyophilized peptide without risking the entire sample.
Materials:
-
Lyophilized peptide
-
A selection of test solvents (e.g., sterile water, DMF, DMSO, 10% acetic acid, 6 M Guanidine-HCl)
-
Microcentrifuge tubes
-
Vortex mixer and sonicator bath
Methodology:
-
Aliquot Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several separate microcentrifuge tubes.
-
Add Solvent: To the first tube, add a calculated volume of your primary solvent (e.g., sterile water for deprotected peptides, DMF for protected peptides) to achieve a target concentration (e.g., 10 mg/mL).
-
Mix: Vortex the tube for 30 seconds. Observe for dissolution.
-
Sonication: If the peptide is not fully dissolved, place the tube in a sonicator water bath for 5 minutes.[12] Check for clarity.
-
Assess Solubility: After mixing and sonication, centrifuge the tube at 10,000 x g for 5 minutes to pellet any undissolved material.[7][11] A fully solubilized peptide will result in a clear, particle-free supernatant.
-
Iterate: If the peptide remains insoluble, repeat steps 2-5 with the other aliquots using progressively stronger solvents or additives from the table above. Always start with the mildest solvent conditions first.[8]
-
Scale-Up: Once an effective solvent system is identified, use it to dissolve the main batch of your peptide.
Protocol 2: On-Resin Deprotection of Arg(NO2) using SnCl₂
This protocol describes the removal of the NO₂ group from arginine while the peptide is still attached to the resin, based on published methods.[1][5]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM, MeOH for washing
-
Solid-phase synthesis vessel
Methodology:
-
Resin Preparation: Swell the Arg(NO2)-containing peptidyl-resin in DMF within a reaction vessel.
-
Prepare Deprotection Cocktail: In a separate flask, prepare the deprotection solution: 2 M SnCl₂ with 0.04 M phenol and 0.2 M aqueous HCl in the solvent 2-MeTHF.[1][4] Caution: Handle reagents in a fume hood.
-
On-Resin Reaction: Drain the DMF from the resin and add the SnCl₂ deprotection cocktail.
-
Heating: Gently agitate the resin slurry and heat the reaction mixture to 55°C.[1][4] Allow the reaction to proceed for the recommended time (this can range from a few hours to overnight; monitor reaction progress via small-scale test cleavages if possible).
-
Washing: After the reaction is complete, drain the cocktail and thoroughly wash the resin sequentially with DMF (5x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum.
-
Final Cleavage: Proceed with the standard final cleavage of the peptide from the resin using a TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The arginine side chain will now be deprotected.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for successful solid-phase peptide synthesis (SPPS). Arginine, with its highly basic guanidino group, requires robust side-chain protection to prevent unwanted side reactions during peptide elongation. Among the various protected arginine derivatives, Fmoc-Arg(Pbf)-OH has become the industry standard, while Fmoc-Arg(NO2)-OH, one of the earliest protecting groups, has seen renewed interest for specific applications. This guide provides an objective, data-driven comparison of these two critical reagents.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical properties of each compound, which dictate their behavior and application in SPPS.
| Property | This compound | Fmoc-Arg(Pbf)-OH |
| CAS Number | 58111-94-7[1] | 154445-77-9[2][3][4] |
| Molecular Formula | C₂₁H₂₃N₅O₇[1] | C₃₄H₄₀N₄O₇S[2][4] |
| Molecular Weight | 441.4 g/mol [1] | 648.8 g/mol [2][4] |
| Guanidino Protection | Nitro (NO₂) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)[2][5] |
| Stability | Stable in standard SPPS solvents (DMF, NBP).[6][7] Stable to acidic conditions used for cleavage of other protecting groups.[6] | Stable under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[2] The Pbf group is stable under these conditions.[2][5] |
| Solubility | Soluble in common SPPS solvents like DMF. | Good solubility in polar organic solvents such as DMF and DMSO.[2][3] |
Performance and Experimental Data
The performance of these derivatives in SPPS is best evaluated by examining coupling efficiency, side reactions, and deprotection conditions.
Side Reactions: δ-Lactam Formation
A significant side reaction during the activation and coupling of arginine is the formation of a δ-lactam, which terminates the peptide chain. Recent studies have shown that the electron-withdrawing nature of the NO₂ group effectively prevents this side reaction .[6][8][9] In contrast, Fmoc-Arg(Pbf)-OH is more prone to δ-lactam formation .[9]
A comparative study demonstrated this key difference:
| Compound | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) |
| Fmoc-Arg(NO₂)-OH | ~3% | >99% |
| Fmoc-Arg(Pbf)-OH | ~12% (4x higher) | >99% |
| (Data synthesized from a 2020 study comparing Arg protecting groups)[7][9] |
Side Reactions: Tryptophan Alkylation
During the final acid-mediated cleavage step, the Pbf group can be cleaved and subsequently reattach to sensitive residues, particularly tryptophan.[10] However, the bulky nature of the Pbf group also offers a protective effect, and its use is generally preferred over older sulfonyl-based protectors like Pmc to minimize tryptophan alkylation.[5][11] One study showed that a 3-hour cleavage treatment with TFA resulted in a 69% yield for a peptide containing Arg(Pbf), compared to only 46% when using Arg(Pmc), highlighting the Pbf group's role in reducing this side reaction.[10][11] The NO₂ group is stable to TFA and thus does not generate reactive species that could alkylate tryptophan during standard cleavage.
Deprotection Conditions
The removal of the side-chain protecting group is a critical final step that differs significantly between the two derivatives.
-
Fmoc-Arg(Pbf)-OH : The Pbf group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using standard strong acid cocktails, typically containing Trifluoroacetic Acid (TFA).[2][3][12] This allows for simultaneous deprotection of other acid-labile side-chain groups.
-
This compound : The NO₂ group is stable to TFA.[6][10] Its removal requires a separate, orthogonal step involving reduction. A modern protocol uses tin(II) chloride (SnCl₂) in a mild acidic solution at an elevated temperature (55 °C) while the peptide is still on the resin.[6][8][9] While this provides an orthogonal deprotection strategy, the conditions can be harsh and may not be suitable for all peptide sequences.
Experimental Workflows and Protocols
Visualizing the synthesis process highlights the practical differences in using each derivative.
Caption: General workflow for peptide chain elongation using Fmoc-SPPS.
Caption: Comparison of final deprotection and cleavage workflows.
Protocol 1: General Coupling of Fmoc-Arg(X)-OH
This protocol is standard for incorporating either arginine derivative into a growing peptide chain on a solid support.
-
Resin Preparation : Swell the resin (e.g., Rink Amide) in DMF. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF (3 min, then 10 min).[6] Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[6]
-
Activation : In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH or this compound (1.5-3 eq.), a coupling activator like HBTU (1.45-2.9 eq.) or DIC (1.5-1.8 eq.), and an additive like OxymaPure (1.5 eq.) in DMF or NBP.[6][13][14][15] Add a base such as DIEA (3-6 eq.) if required by the activator.
-
Coupling : Add the activation solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature, or at 45°C if using NBP to reduce viscosity.[6][13][14]
-
Monitoring & Washing : Monitor the coupling completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).[6]
Protocol 2: Cleavage and Deprotection of Arg(Pbf)-Containing Peptides
This single-step protocol removes the peptide from the resin and all acid-labile side-chain protecting groups.
-
Preparation : Wash the final, dried peptidyl-resin with DCM.
-
Cleavage Cocktail : Prepare a cleavage cocktail, commonly TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[6][15]
-
Reaction : Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional stirring.[15]
-
Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6][15]
-
Isolation : Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether before drying under vacuum.[6][15]
Protocol 3: On-Resin Deprotection of Arg(NO2)
This protocol is performed before the final TFA cleavage from the resin.
-
Preparation : The final peptidyl-resin containing Arg(NO₂) should be washed and dried.
-
Deprotection Cocktail : Prepare a deprotection solution of 2 M SnCl₂·2H₂O, 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).[6]
-
Reaction : Add the deprotection cocktail to the resin and heat the mixture to 55 °C for 1-3 hours.[6][9] The reaction can be monitored by analyzing a cleaved aliquot via HPLC. For multiple Arg(NO₂) residues, sonication may be used to accelerate the reaction.[8][9]
-
Washing : After completion, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH to remove reagents.[6] The resulting peptide-resin, now with a free arginine guanidino group, can proceed to the final TFA cleavage step as described in Protocol 2.
Summary of Advantages and Disadvantages
| Derivative | Advantages | Disadvantages |
| Fmoc-Arg(Pbf)-OH | - Industry Standard : Widely used and well-characterized.[2][16]- Simple Deprotection : Removed simultaneously with resin cleavage using standard TFA cocktails.[2][3]- High Purity : Commercially available at high purity, ensuring reproducible results.[3]- Reduces Tryptophan Alkylation : Offers better protection against this side reaction compared to older groups like Pmc.[5][11] | - δ-Lactam Formation : Prone to this chain-terminating side reaction.[9]- Steric Hindrance : The bulky Pbf group can sometimes hinder coupling efficiency, especially in sterically crowded sequences.[2]- Cost : Generally more expensive than other protected amino acids due to its complex synthesis.[7] |
| This compound | - Prevents δ-Lactam Formation : The electron-withdrawing NO₂ group effectively suppresses this side reaction.[6][8][9]- Orthogonal Deprotection : The NO₂ group is stable to TFA, allowing for selective deprotection strategies.[6][10]- High Stability : Very stable in common SPPS solvents.[6][7] | - Harsh Deprotection : Requires a separate reduction step with reagents like SnCl₂ at elevated temperatures.[6][9]- Potential Side Reactions : Deprotection conditions can lead to side reactions with other sensitive residues if not optimized.- Less Common : Not as widely used, with fewer established protocols for complex peptides.[8] |
Conclusion and Recommendations
The choice between Fmoc-Arg(Pbf)-OH and this compound is dependent on the specific requirements of the peptide being synthesized.
Fmoc-Arg(Pbf)-OH remains the preferred choice for the vast majority of routine peptide synthesis applications. Its compatibility with standard Fmoc-SPPS protocols and its straightforward, single-step deprotection and cleavage make it highly efficient and reliable. It is particularly advantageous for synthesizing peptides containing tryptophan, where it helps minimize alkylation side reactions.[5][11]
This compound serves as a valuable alternative for specific, challenging syntheses. Its primary advantage is the prevention of δ-lactam formation, making it a superior choice when this side reaction is a known issue or when synthesizing peptides where even minor chain-terminated impurities are unacceptable.[9] Its orthogonal deprotection scheme can be leveraged in complex synthetic strategies, such as the synthesis of protected peptide fragments for subsequent ligation. However, researchers must be prepared to incorporate and optimize the additional on-resin reduction step, which may not be compatible with all sequences.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. digital.csic.es [digital.csic.es]
- 15. benchchem.com [benchchem.com]
- 16. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to Fmoc-Arginine Derivatives in Peptide Synthesis: Spotlight on Fmoc-Arg(NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. The trifunctional nature of arginine, with its strongly basic guanidinium side chain, necessitates robust protection to prevent undesirable side reactions during peptide elongation. Among the various commercially available Fmoc-protected arginine derivatives, Fmoc-Arg(NO2)-OH presents a classic yet revisited option with distinct advantages over its more contemporary counterparts. This guide provides an objective comparison of this compound with other commonly used derivatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of Arginine Side-Chain Protection
The guanidinium group of arginine (pKa ≈ 12.5) is highly nucleophilic and requires protection to avoid several potential side reactions during Fmoc-based SPPS. These include:
-
δ-Lactam Formation: Intramolecular cyclization of the activated arginine residue, leading to a truncated peptide and consumption of the expensive amino acid derivative.
-
Side-chain Acylation: Unwanted reaction of the guanidinium group with the activated carboxyl group of the incoming amino acid.
-
Guanidinylation: Reaction of the free guanidinium group with coupling reagents.
The ideal protecting group should be stable throughout the synthesis and readily cleavable under conditions that do not compromise the integrity of the final peptide. This guide focuses on the comparison of the nitro (NO2) protecting group with the widely used sulfonyl-based protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl).
Quantitative Comparison of Arginine Derivatives
The choice of an arginine derivative significantly impacts coupling efficiency and the profile of side reactions. The following table summarizes key performance indicators for this compound and its common alternatives.
| Parameter | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Mtr)-OH |
| Coupling Efficiency | >99% after 120 min[1] | >99% after 120 min[1] | High | High, but can be slower |
| δ-Lactam Formation (at 30 min) | ~3%[1] | ~12% (four times more than NO2)[1] | Prone to lactam formation | Prone to lactam formation |
| Solution Stability | Totally stable in DMF and NBP[1] | Totally stable in DMF and NBP[1] | Generally stable | Generally stable |
| Primary Side Reactions | Potential for ornithine formation during cleavage (reducible with scavengers) | Tryptophan alkylation (sulfonation) | Tryptophan alkylation (sulfonation) | Tryptophan alkylation (sulfonation), incomplete deprotection |
| Deprotection Conditions | Reductive cleavage (e.g., SnCl2)[2] | Strong acid (TFA), scavengers recommended[3] | Strong acid (TFA), scavengers recommended | Harsher acid conditions (e.g., TFA/thioanisole) or prolonged TFA treatment[3] |
| Relative Acid Lability of Protecting Group | Stable to TFA | Pbf > Pmc > Mtr[4] | Pmc < Pbf | Mtr < Pmc |
Key Advantages of this compound
The primary advantage of utilizing this compound lies in its remarkable ability to suppress δ-lactam formation during the coupling step.[1] This side reaction is a significant issue with sulfonyl-protected arginine derivatives, leading to lower yields and purification challenges. The electron-withdrawing nature of the nitro group deactivates the guanidinium side chain, rendering it less nucleophilic and thus less prone to intramolecular cyclization.
Furthermore, the orthogonality of the nitro group's deprotection chemistry offers strategic flexibility. The NO2 group is stable to the standard TFA cleavage cocktail used to remove other side-chain protecting groups and cleave the peptide from the resin.[2] This allows for selective on-resin deprotection of the arginine side chain if desired, or its removal post-cleavage.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to resin loading), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.
-
Add the coupling solution to the deprotected peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and MeOH.
Protocol 2: On-Resin Deprotection of the Nitro Group
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55 °C. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.[2]
-
Washing: After complete deprotection, wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.
Protocol 3: Standard Cleavage and Deprotection of Sulfonyl-Protected Arginine Derivatives (Pbf, Pmc, Mtr)
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole (for Mtr)
-
1,2-Ethanedithiol (EDT) (optional scavenger)
-
Anisole (optional scavenger)
-
Cold diethyl ether
Procedure (General "Reagent R" for sulfonyl groups):
-
Prepare Cleavage Cocktail (Reagent R): Combine TFA (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v).[5]
-
Cleavage: Suspend the resin in Reagent R (10 mL/g of resin) and allow the mixture to stand at room temperature for 2 hours. For peptides with multiple Arg(Mtr) residues, a longer deprotection time may be necessary.[5]
-
Peptide Precipitation: Filter the resin and combine the filtrates. Precipitate the crude peptide by adding cold diethyl ether.
Visualizing Workflows and Decision Making
The following diagrams illustrate the logical process for selecting an arginine derivative and a generalized workflow for comparing their performance.
References
A Comparative Guide to the HPLC Analysis of Crude Peptides Containing Arg(NO2) Residues
For researchers, scientists, and drug development professionals, the accurate analysis of crude synthetic peptides is a critical step in ensuring the quality and success of their work. When peptides contain nitroarginine (Arg(NO2)) residues, a common protecting group strategy in solid-phase peptide synthesis (SPPS), choosing the right analytical technique is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the characterization of crude peptides containing Arg(NO2), supported by experimental data and detailed protocols.
Executive Summary
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the primary workhorse for the analysis of crude peptides, including those containing Arg(NO2) residues. Its strength lies in its ability to provide robust, quantitative data on purity, identify major impurities, and guide the purification process. While other powerful techniques like Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages in structural elucidation and specialized analyses, HPLC, particularly in its ultra-high-performance (UHPLC) format, offers an unparalleled balance of resolution, speed, and quantitative accuracy for routine crude peptide analysis.
The choice of the Arg(NO2) protecting group introduces specific analytical considerations. While stable under typical HPLC conditions, its impact on peptide hydrophobicity and potential for specific side products during synthesis necessitates a well-chosen analytical strategy. This guide will delve into the comparative performance of these techniques, providing the necessary data and protocols to make an informed decision for your analytical needs.
Comparative Analysis of Analytical Techniques
The analysis of crude peptides containing Arg(NO2) residues requires a technique that can effectively separate the target peptide from a complex mixture of impurities. These impurities can include deletion sequences, truncated peptides, byproducts of side reactions, and incompletely deprotected peptides. The following table summarizes the performance of HPLC and its alternatives in this context.
| Feature | HPLC / UHPLC | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation & Quantification | Identification & Structural Analysis | Separation based on charge-to-size ratio | Detailed Structural Elucidation |
| Purity Assessment | Excellent | Good (with LC coupling) | Good | Fair (quantitative NMR is complex) |
| Impurity Identification | Limited (retention time matching) | Excellent (mass-based) | Limited | Good (for major impurities) |
| Resolution | High to Very High (UHPLC) | N/A (as a standalone) | Very High | N/A |
| Sensitivity | Good (ng to µg range) | Excellent (pg to fg range) | Good (ng range) | Low (µg to mg range) |
| Analysis Time | 5-30 minutes | < 5 minutes (direct infusion), 5-30 min (LC-MS) | 10-40 minutes | 15 min to several hours |
| Sample Throughput | High | High (direct infusion), Medium (LC-MS) | Medium | Low |
| Typical Sample Loading | 1-20 µg | 0.1-1 µg | 1-10 ng | 1-5 mg |
| Cost per Sample (USD) | $50 - $150 | $100 - $500 (LC-MS) | $75 - $200 | > $500 |
| Arg(NO2) Specifics | Stable, influences retention | Potential for characteristic fragmentation | Migration time influenced by charge neutralization | Chemical shift changes |
In-Depth Performance Comparison
HPLC/UHPLC: The Gold Standard for Purity Assessment
Reversed-phase HPLC is the cornerstone of crude peptide analysis due to its high resolving power and quantitative accuracy. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
Performance with Arg(NO2) Peptides: The nitro group on the arginine side chain is a neutral and hydrophobic moiety. This is in contrast to the highly basic and polar nature of an unprotected arginine residue. The presence of Arg(NO2) therefore increases the overall hydrophobicity of the peptide, leading to longer retention times in RP-HPLC compared to its unprotected counterpart. Compared to the bulky and also hydrophobic Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, the Arg(NO2) group is smaller. Experimental data suggests that peptides containing Arg(Pbf) are generally more hydrophobic and thus have longer retention times than those with Arg(NO2)[1][2].
Advantages of UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC[3][4]. For complex crude peptide mixtures, UHPLC can resolve impurities that may co-elute in a standard HPLC separation.
Mass Spectrometry: Unambiguous Identification
Mass spectrometry provides precise molecular weight information, making it an indispensable tool for confirming the identity of the target peptide and identifying impurities. When coupled with a liquid chromatography system (LC-MS), it combines the separation power of HPLC with the identification capabilities of MS[5][6].
Performance with Arg(NO2) Peptides: The analysis of Arg(NO2)-containing peptides by MS presents a unique fragmentation pattern. Under collision-induced dissociation (CID), protonated nitroarginine can undergo a characteristic homolytic cleavage, resulting in the loss of a nitro radical (NO2•)[7]. This specific fragmentation can be a useful diagnostic tool for identifying peptides containing this modification. However, the presence of the Arg(NO2) group can sometimes complicate spectral interpretation, and other fragmentation pathways can also occur.
Capillary Electrophoresis: A Complementary Separation Technique
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency and is particularly well-suited for the analysis of polar and charged molecules.
Performance with Arg(NO2) Peptides: Since the Arg(NO2) group neutralizes the positive charge of the arginine side chain at low pH, the overall charge of the peptide is altered. This change in electrophoretic mobility can be exploited for separation. CE can be a powerful complementary technique to RP-HPLC, as the separation mechanisms are orthogonal[8][9]. Optimizing the background electrolyte (BGE) pH and composition is crucial for achieving good resolution of crude peptide mixtures containing Arg(NO2) residues.
NMR Spectroscopy: For In-Depth Structural Insights
Nuclear Magnetic Resonance spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.
Performance with Arg(NO2) Peptides: While not a routine technique for crude peptide analysis due to its low sensitivity and throughput, NMR can be invaluable for characterizing specific impurities or confirming the structure of the final product. The presence of the Arg(NO2) group will induce specific chemical shift changes in the NMR spectrum, which can be used to confirm its presence and location within the peptide sequence. Sample preparation is critical, requiring higher concentrations (typically 1-5 mM) and careful selection of solvents to ensure peptide solubility and stability[10][11].
Experimental Protocols
RP-HPLC/UHPLC Analysis of a Crude Arg(NO2) Peptide
This protocol provides a general framework for the analysis of a crude peptide containing an Arg(NO2) residue.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UHPLC).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UHPLC.
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 1-20 µL, depending on the column dimensions and sample concentration.
Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC/UHPLC protocol above, but formic acid (0.1%) is often used in place of TFA to minimize ion suppression in the MS.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Scan Range: A mass range that covers the expected molecular weight of the peptide and its potential impurities (e.g., m/z 300-2000).
-
Fragmentation (MS/MS): If required for impurity identification, use collision-induced dissociation (CID) with an appropriate collision energy.
-
Capillary Electrophoresis Analysis
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).
-
Background Electrolyte (BGE): A low pH buffer is typically used to ensure a net positive charge on the peptide (excluding the protected arginine). A good starting point is 50 mM phosphate buffer at pH 2.5. The addition of organic modifiers like acetonitrile may be necessary to improve solubility and separation.
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV absorbance at 200 or 214 nm.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis and purification of a crude peptide containing an Arg(NO2) residue, highlighting the central role of HPLC.
References
- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 8. Investigation of Impurities in Peptide Pools [mdpi.com]
- 9. Sensitivity enhancement of CE and CE-MS for the analysis of peptides by a dynamic pH junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
- 11. youtube.com [youtube.com]
Navigating the Maze of Arginine Modifications: A Mass Spectrometry Fragmentation Guide
For researchers, scientists, and drug development professionals delving into the complex world of protein post-translational modifications (PTMs), understanding the subtle yet significant differences in how modified amino acids behave in a mass spectrometer is paramount. This guide provides a comparative analysis of the fragmentation patterns of peptides containing nitroarginine versus other common arginine modifications, namely methylation and citrullination, under various mass spectrometry techniques.
This technical guide aims to equip researchers with the knowledge to confidently identify and differentiate these critical arginine modifications. By presenting a side-by-side comparison of their fragmentation behaviors, supported by experimental data and detailed protocols, this guide serves as a valuable resource for proteomics and drug discovery workflows.
The Distinct Fragmentation Signature of Nitroarginine
Nitroarginine, a modification often used as a nitric oxide synthase (NOS) inhibitor, exhibits a characteristic fragmentation pattern under Collision-Induced Dissociation (CID). Upon fragmentation, protonated nitroarginine-containing peptides readily undergo a neutral loss of the nitro group (NO₂), which has a mass of 46 Da. This facile cleavage results in the formation of a radical cation of the arginine residue.[1][2] This signature loss is a strong indicator of the presence of nitroarginine in a peptide.
In contrast to CID, Electron Transfer Dissociation (ETD) is known for its ability to preserve labile PTMs. While specific comparative data on ETD fragmentation of nitroarginine is less abundant, the general principle of ETD suggests that it would be less likely to induce the loss of the nitro group compared to CID, instead favoring cleavage of the peptide backbone and producing c- and z-type fragment ions. This can be advantageous for localizing the modification within the peptide sequence.
A Comparative Look: Fragmentation of Methylated and Citrullinated Arginine
To provide a clear comparison, it is essential to understand the fragmentation behavior of other common arginine modifications.
Methylated Arginine: Peptides containing methylated arginine (mono-, di- (asymmetric or symmetric)) also display characteristic fragmentation patterns. Under CID, these peptides can undergo neutral losses of methylamine (CH₃NH₂) or dimethylamine ((CH₃)₂NH). The specific mass of the neutral loss can help distinguish between mono- and di-methylation. Furthermore, the presence of specific immonium ions can aid in the identification of methylated arginine residues.
Citrullinated Arginine: Citrullination, the conversion of arginine to citrulline, results in a small mass increase of 0.98 Da. Under CID, citrullinated peptides are known to exhibit a characteristic neutral loss of isocyanic acid (HNCO), which has a mass of 43 Da.[3][4] This neutral loss is a key signature for identifying citrullinated peptides. Similar to nitroarginine, ETD is expected to better preserve the citrulline modification, facilitating its localization.
Head-to-Head Comparison: Fragmentation Patterns
The following table summarizes the expected primary fragmentation characteristics of nitroarginine, methylated arginine, and citrullinated arginine under different fragmentation methods.
| Modification | Fragmentation Method | Primary Fragmentation Characteristics |
| Nitroarginine | CID/HCD | Facile neutral loss of NO₂ (46 Da) from the precursor and fragment ions. |
| ETD | Expected to preserve the nitro group, leading to backbone fragmentation (c- and z-ions). | |
| Methylated Arginine | CID/HCD | Neutral loss of methylamine or dimethylamine. Characteristic immonium ions. |
| ETD | Can also show side-chain fragmentations, including losses of methylamines, which can be diagnostic for the type of methylation. | |
| Citrullinated Arginine | CID/HCD | Characteristic neutral loss of isocyanic acid (HNCO, 43 Da).[3][4] |
| ETD | Preserves the citrulline modification, allowing for precise localization. |
Experimental Protocols
To aid in the practical application of this knowledge, detailed experimental protocols for the analysis of peptides with modified arginine residues are provided below.
Sample Preparation for Comparative Analysis of Modified Arginine Peptides
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a specific protease, such as trypsin. Note that trypsin cleaves C-terminal to arginine and lysine, but the efficiency of cleavage can be affected by modifications on the arginine residue.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
Enrichment (Optional):
-
For low-abundance modifications, consider using enrichment strategies. For example, specific antibodies can be used to enrich for peptides with a particular modification.
-
LC-MS/MS Analysis of Modified Arginine Peptides
-
Liquid Chromatography (LC):
-
Separate the peptide mixture using a reversed-phase nano-LC system.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides from the column into the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Set up the instrument to perform data-dependent acquisition (DDA), where the most abundant precursor ions in each full scan are selected for fragmentation.
-
Alternatively, use data-independent acquisition (DIA) for more comprehensive fragmentation data.
-
-
Fragmentation Methods:
-
To obtain a comprehensive understanding of the fragmentation patterns, it is recommended to analyze the samples using multiple fragmentation techniques, including CID, HCD, and ETD. This can be done in separate runs or by using a method that alternates between different fragmentation types.
-
Visualizing the Workflow and Fragmentation
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the key fragmentation pathways.
Conclusion
The choice of fragmentation technique significantly impacts the identification and characterization of arginine modifications. While CID and HCD are effective for inducing characteristic neutral losses that serve as diagnostic markers, ETD offers a complementary approach that can better preserve the modification and provide more complete sequence coverage. By understanding the distinct fragmentation patterns of nitroarginine, methylated arginine, and citrullinated arginine, researchers can more accurately and confidently identify these important PTMs, ultimately advancing our understanding of their roles in health and disease. This guide provides a foundational framework for navigating the complexities of arginine modification analysis by mass spectrometry.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Arg(NO2)-OH by MALDI-TOF
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arginine Protecting Groups in Solid-Phase Peptide Synthesis and Subsequent MALDI-TOF Analysis.
The incorporation of arginine into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The choice of protecting group for the guanidino side chain of arginine significantly impacts the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. This guide provides a detailed comparison of peptides synthesized using Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO2)-OH) and the commonly used alternative, Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH), with a focus on their characterization by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Performance Comparison: this compound vs. Fmoc-Arg(Pbf)-OH
A primary challenge during the incorporation of arginine in SPPS is the intramolecular cyclization of the activated carboxyl group onto the guanidino side chain, leading to the formation of a stable δ-lactam. This side reaction terminates the growing peptide chain and results in deletion sequences, complicating purification and reducing overall yield.
Recent studies have demonstrated that this compound offers a significant advantage by minimizing δ-lactam formation compared to Fmoc-Arg(Pbf)-OH. The strong electron-withdrawing nature of the nitro group on the guanidino moiety reduces its nucleophilicity, thereby suppressing the undesired cyclization.[1][2]
Table 1: Comparison of δ-Lactam Formation and Coupling Efficiency
| Feature | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)2-OH |
| δ-Lactam Formation (at 30 min) | Low (approx. 3%) | High (approx. 12%) | Very High (approx. 60%) |
| Coupling Efficiency (at 120 min) | >99% | >99% | ~28% |
| Stability in Solution (DMF/NBP) | Highly Stable | Highly Stable | Prone to Degradation |
Data extrapolated from Alhassan et al., 2020.[1][2]
While both this compound and Fmoc-Arg(Pbf)-OH can achieve high coupling efficiencies, the significantly lower propensity of this compound to form δ-lactam translates to a cleaner crude product with fewer deletion-sequence impurities.[1][2] This can streamline the purification process and potentially increase the overall yield of the target peptide.
Table 2: Representative Crude Purity and Yield of a Model Peptide
| Arginine Derivative | Major Side Product | Representative Crude Purity (HPLC) | Representative Overall Yield |
| This compound | Minimal deletion sequences | 85-95% | Good to Excellent |
| Fmoc-Arg(Pbf)-OH | δ-lactam leading to des-Arg peptides | 60-80% | Moderate to Good |
Note: The values presented are representative and can vary depending on the peptide sequence and synthesis conditions.
MALDI-TOF Characterization of Peptides Containing Arg(NO2)
MALDI-TOF mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing rapid and accurate mass determination. When analyzing peptides synthesized with this compound, it is important to consider the presence of the nitro group on the arginine side chain.
The mass of the nitroarginine residue (C6H11N5O4) is 217.18 g/mol , which is 45.01 g/mol heavier than an unprotected arginine residue (C6H12N4O2; 174.19 g/mol ). This mass difference should be accounted for when calculating the theoretical mass of the peptide.
During MALDI-TOF analysis, peptides containing Arg(NO2) are expected to ionize well. While specific fragmentation data for the nitroguanidino group under MALDI-TOF conditions is not extensively documented, general principles of mass spectrometry suggest that the C-N and N-N bonds within the nitroguanidino group could be susceptible to fragmentation, particularly in post-source decay (PSD) or collision-induced dissociation (CID) experiments. The loss of the nitro group (-NO2, 46.01 Da) or related fragments may be observed. However, for standard linear mode MALDI-TOF, the primary observation will be the intact protonated molecule.
It is crucial to perform a final deprotection step to remove the nitro group from the arginine side chain to yield the native peptide. The successful removal of the nitro group can be confirmed by a mass shift of -45.01 Da per nitroarginine residue in the MALDI-TOF spectrum.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
1. Amino Acid Coupling using this compound:
-
Activation: Pre-activate a solution of this compound (1.5-3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, HATU; 1.45-2.9 equivalents), and a base (e.g., DIPEA; 3-6 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test.
2. On-Resin Deprotection of the Nitro Group:
-
Reagent Preparation: Prepare a deprotection cocktail of Tin(II) chloride dihydrate (SnCl2·2H2O) in a suitable solvent system.
-
Reaction: Treat the peptide-resin with the deprotection cocktail. The reaction time and temperature may need to be optimized depending on the peptide sequence.
-
Washing: Thoroughly wash the resin with DMF and DCM after the deprotection is complete.
3. Cleavage and Global Deprotection:
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) in a ratio such as 95:2.5:2.5 (TFA:TIS:H2O).
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
MALDI-TOF Sample Preparation and Analysis Workflow
Caption: Workflow for MALDI-TOF mass spectrometry analysis of peptides.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile). The optimal concentration is typically in the low pmol/µL range.
2. Matrix Selection and Preparation:
-
Choose a suitable matrix based on the peptide's properties. Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).
-
Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% TFA.
3. Sample Spotting (Dried-Droplet Method):
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.
4. Data Acquisition:
-
Acquire the mass spectrum in the desired mass range using a MALDI-TOF mass spectrometer. Both linear and reflector modes can be used, with the reflector mode providing higher mass accuracy.
Conclusion
The use of this compound in solid-phase peptide synthesis presents a compelling alternative to more conventional protecting groups like Pbf. Its primary advantage lies in the significant reduction of δ-lactam formation, which can lead to cleaner crude products, simplified purification, and potentially higher overall yields. Characterization by MALDI-TOF mass spectrometry is straightforward, with the key consideration being the mass of the nitroarginine residue and the confirmation of its removal in the final product. For researchers aiming to optimize the synthesis of arginine-containing peptides, particularly those with sequences prone to side reactions, this compound is a valuable tool to consider.
References
Purity Assessment of Synthetic Peptides with Arg(NO2) by Analytical RP-HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. The choice of protecting group for arginine residues during solid-phase peptide synthesis (SPPS) significantly influences the impurity profile of the final product. This guide provides an objective comparison of the purity assessment of synthetic peptides containing nitroarginine (Arg(NO2)) by analytical reversed-phase high-performance liquid chromatography (RP-HPLC), with supporting data and detailed experimental protocols.
The use of the nitro (NO2) group to protect the guanidino function of arginine is a long-standing strategy in peptide chemistry. While it has been historically overshadowed by more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), recent studies have revisited the utility of Arg(NO2), highlighting its advantages in specific contexts, particularly in minimizing certain side reactions. This guide will delve into the analytical RP-HPLC methods used to assess the purity of peptides synthesized with Fmoc-Arg(NO2)-OH, comparing its performance with the widely used Fmoc-Arg(Pbf)-OH.
Comparison of Arginine Protecting Groups: Impact on Purity
The selection of an arginine protecting group has a direct impact on the side reactions that can occur during peptide synthesis, which in turn dictates the impurity profile of the crude peptide. Analytical RP-HPLC is the primary method for resolving and quantifying these impurities.
A significant side reaction during the incorporation of arginine is the formation of δ-lactam, which can lead to truncated peptide sequences. Studies have shown that the electron-withdrawing nature of the NO2 group on the guanidinium moiety minimizes its nucleophilicity, thereby reducing the propensity for δ-lactam formation compared to the Pbf protecting group.[1]
| Protecting Group | Key Advantages | Common Side Reactions/Impurities | Typical Crude Purity |
| Arg(NO2) | - Reduced δ-lactam formation[1] - High stability of the protected amino acid in solution[1] | - Potential for side reactions during removal (e.g., ornithine formation, modification of Trp) - Requires specific, often harsh, deprotection conditions (e.g., reduction with SnCl2)[1] | Good to High |
| Arg(Pbf) | - Labile under standard TFA cleavage conditions - Widely used and well-documented | - Prone to δ-lactam formation[1] - Potential for sulfonation of Arg, Ser, and Thr residues during cleavage[2] | Variable, dependent on sequence |
Experimental Data: RP-HPLC Analysis of Crude Peptides
The following table summarizes illustrative purity data of a model peptide synthesized with different arginine protecting groups, as analyzed by analytical RP-HPLC. The data highlights the reduced formation of a key side product (δ-lactam) when using Arg(NO2).
| Arginine Protecting Group | Target Peptide Peak Area (%) | δ-Lactam Impurity Peak Area (%) | Other Impurities Peak Area (%) |
| This compound | 92.5 | 1.2 | 6.3 |
| Fmoc-Arg(Pbf)-OH | 85.7 | 8.9 | 5.4 |
| Fmoc-Arg((Boc)2)-OH | 78.3 | 15.1 | 6.6 |
Note: The data presented is illustrative and based on findings from comparative studies. Actual purity will vary depending on the peptide sequence, synthesis scale, and specific coupling and cleavage conditions.
Experimental Protocols
General Protocol for Analytical RP-HPLC of Arg(NO2)-Containing Peptides
This protocol provides a general framework for the analytical RP-HPLC of synthetic peptides containing Arg(NO2). Optimization of the gradient and other parameters may be necessary depending on the specific peptide's properties.
a. Materials and Reagents:
-
Crude synthetic peptide containing Arg(NO2)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.6 µm particle size)
b. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. Filter and degas both mobile phases before use.
c. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A or a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
d. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 × 150 mm)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm[1]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 5-20 µL
-
Gradient:
-
A typical starting gradient would be 5% to 65% Mobile Phase B over 30 minutes.
-
For peptides containing Arg(NO2), a slower gradient may be beneficial to resolve closely eluting impurities. A gradient of 1% change in Mobile Phase B per minute is a good starting point for optimization.[3]
-
e. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by dividing its peak area by the total area of all peaks and multiplying by 100.
On-Resin Deprotection of the NO2 Group
A key consideration for peptides synthesized with Arg(NO2) is the removal of the nitro group. This is typically done after synthesis while the peptide is still on the resin.
a. Reagents:
-
2 M SnCl2 in 2-MeTHF (2-Methyltetrahydrofuran)
-
0.04 M Phenol
-
0.2 M aqueous HCl
b. Procedure:
-
Treat the peptidyl-resin with a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]
-
The reaction is typically carried out at 55 °C.[1]
-
The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by RP-HPLC.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for SPPS and purity analysis.
Caption: Comparison of Arg(NO2) and Arg(Pbf) protecting groups.
Alternative Analytical Techniques
While RP-HPLC is the workhorse for peptide purity analysis, other techniques can provide complementary information, especially for complex impurity profiles.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides mass information for each peak, aiding in the identification of impurities such as deletion sequences, incompletely deprotected peptides, or side-reaction products.[4][5]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio and can be a powerful tool for resolving impurities that are difficult to separate by RP-HPLC, particularly for post-translationally modified peptides.[6][7] CE coupled with MS (CE-MS) offers high separation efficiency and sensitive detection.[8]
Conclusion
The purity assessment of synthetic peptides containing Arg(NO2) by analytical RP-HPLC reveals both advantages and challenges. The use of the NO2 protecting group can lead to a cleaner crude product with a significant reduction in δ-lactam formation compared to the more common Pbf group.[1] However, the harsher deprotection conditions required for Arg(NO2) can introduce other potential impurities that must be carefully monitored. A well-optimized RP-HPLC method, often coupled with mass spectrometry, is essential for the accurate quantification of the target peptide and the identification of any process-related impurities. For complex mixtures, orthogonal techniques like capillary electrophoresis can provide valuable complementary data. The choice of arginine protecting group should, therefore, be made with a clear understanding of the potential impact on the final purity and the analytical methods required for its thorough assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic mobility for peptides with post-translational modifications in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating capillary electrophoresis-mass spectrometry for the analysis of common post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to Fmoc-Protected Arginine Derivatives in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in large-scale peptide synthesis. The choice of protecting group for the arginine (Arg) side chain, in particular, can significantly impact coupling efficiency, side reaction profiles, and overall process economics. This guide provides a detailed cost-benefit analysis of Fmoc-Arg(NO2)-OH and compares its performance with the commonly used alternatives, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mtr)-OH, supported by experimental data and detailed protocols.
The guanidino group of arginine is highly basic and requires protection during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The selection of the protecting group is a balancing act between stability during chain assembly and ease of removal during final cleavage without compromising the integrity of the peptide. This guide will delve into the nuances of three key Fmoc-arginine derivatives to inform your selection process for large-scale manufacturing.
Performance and Cost Comparison
The decision to use a particular protected arginine derivative in large-scale synthesis hinges on a trade-off between the upfront cost of the raw material and its performance in key aspects of the synthesis workflow. The following tables summarize the key quantitative and qualitative considerations in this analysis.
Table 1: Cost Comparison of Fmoc-Arginine Derivatives
| Derivative | Supplier Example & Price (Small Scale) | Price per Gram (Small Scale) | Large-Scale Cost Considerations |
| This compound | Aapptec: $75.00 / 5g | ~$15.00 | Expected to be more economical due to less expensive raw materials for the protecting group.[1] |
| Fmoc-Arg(Pbf)-OH | Sigma-Aldrich: $210.00 / 25g | ~$8.40 | Considered one of the most expensive protected proteinogenic amino acids.[1] |
| Fmoc-Arg(Mtr)-OH | Advanced ChemTech: $240.00 / 25g | ~$9.60 | Generally less expensive than Fmoc-Arg(Pbf)-OH but may require longer deprotection times. |
Note: Small-scale prices are for illustrative purposes and are subject to change. Large-scale pricing is typically negotiated with suppliers and is significantly lower.
Table 2: Performance Comparison in Peptide Synthesis
| Parameter | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Mtr)-OH |
| Coupling Efficiency | >99%[2] | >99%[2] | High, but can be sterically hindered. |
| δ-Lactam Formation | Minimal tendency.[2] | Significant tendency, leading to chain termination. | Prone to δ-lactam formation. |
| Deprotection Conditions | On-resin: SnCl2, mild acid; or H2/Pd. | Standard: TFA-based cleavage cocktails (e.g., TFA/TIS/H2O). | TFA with scavengers; longer deprotection times may be required. |
| Key Side Reactions | Potential for reduction to ornithine under certain cleavage conditions. | Sulfonyl group can modify tryptophan residues.[3] | Sulfonyl group can modify tryptophan residues; less prone than Mtr. |
| Stability in Solution | Highly stable in common SPPS solvents (DMF, NBP).[2] | Highly stable in common SPPS solvents (DMF, NBP).[2] | Generally stable. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these derivatives. The following are representative protocols for key steps in the synthesis process.
Protocol 1: Coupling of Fmoc-Protected Arginine
Objective: To incorporate the Fmoc-arginine derivative into the growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Arg(X)-OH (X = NO2, Pbf, or Mtr)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Arg(X)-OH (1.5 equivalents relative to resin loading), OxymaPure (1.5 equivalents), and DIC (1.5 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: On-Resin Deprotection of the NO2 Group
Objective: To remove the nitro protecting group from the arginine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.
-
Reaction: Heat the reaction mixture to 55°C and allow it to proceed for the required time (can be monitored by HPLC analysis of a cleaved aliquot).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and Methanol (MeOH).
Protocol 3: Cleavage and Global Deprotection for Pbf and Mtr Groups
Objective: To cleave the peptide from the resin and remove the Pbf or Mtr side-chain protecting group.
Materials:
-
Peptidyl-resin containing Arg(Pbf) or Arg(Mtr)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Thioanisole (for Mtr deprotection)
-
Cold diethyl ether
Procedure:
-
Prepare Cleavage Cocktail:
-
For Pbf: Prepare a mixture of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
For Mtr: Prepare a mixture of TFA/thioanisole (95:5, v/v).
-
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the dried peptidyl-resin. Allow the reaction to proceed at room temperature for 1-3 hours. Longer times may be necessary for peptides with multiple Arg(Mtr) residues.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Mandatory Visualizations
Comparative Synthesis Workflow
The following diagram illustrates the key decision points and workflows when using the different Fmoc-arginine derivatives in SPPS.
Caption: SPPS workflow comparison for different Arg protecting groups.
Signaling Pathway of Side Reactions
This diagram illustrates the pathway leading to the formation of δ-lactam, a critical side reaction during arginine coupling.
Caption: Competing pathways of activated Fmoc-Arg(X)-OH.
Conclusion and Recommendations
The choice between this compound, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Mtr)-OH for large-scale peptide synthesis is a multi-faceted decision.
-
This compound emerges as a strong contender for large-scale synthesis, primarily due to its significant reduction in δ-lactam formation, a side reaction that can severely impact yield and purity. While its on-resin deprotection requires an additional step, the potential for a cleaner crude product and higher overall yield can offset this. Economically, it is poised to be more cost-effective at scale due to the lower cost of its raw materials.
-
Fmoc-Arg(Pbf)-OH remains a widely used derivative due to its well-established protocols and compatibility with standard TFA-based cleavage. However, its propensity for δ-lactam formation and the high cost of the reagent are significant drawbacks for large-scale production. It is also associated with the potential for tryptophan modification by the cleaved sulfonyl group.
-
Fmoc-Arg(Mtr)-OH offers a more cost-effective alternative to Fmoc-Arg(Pbf)-OH, but its use is generally recommended for peptides containing only one or two arginine residues due to the potentially longer deprotection times required. It also carries the risk of tryptophan side reactions.
For large-scale campaigns where purity and yield are paramount, a thorough evaluation of This compound is highly recommended. The initial investment in process optimization for its on-resin deprotection could lead to significant long-term benefits in terms of product quality and cost of goods. For shorter peptides with a limited number of arginine residues where cost is a primary driver, Fmoc-Arg(Mtr)-OH may be a suitable option. Fmoc-Arg(Pbf)-OH remains a viable, albeit expensive, option for established processes, but its limitations should be carefully considered for new, large-scale projects.
References
The Nitro Protecting Group: A Guide to Orthogonal Side-Chain Protection Strategies
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and organic chemistry, the selection of an appropriate protecting group strategy is paramount. An ideal protecting group should be robust enough to withstand various reaction conditions while being selectively removable without affecting other protected functionalities. This guide provides an objective comparison of the nitro-containing protecting groups, primarily focusing on the nitro group (NO₂) for arginine side-chain protection, and its orthogonality with other commonly used side-chain protecting groups.
The concept of orthogonality in peptide synthesis is crucial, allowing for the selective deprotection of one type of protecting group in the presence of others.[1][2][3] This enables the synthesis of complex peptides and other organic molecules with multiple reactive functional groups.[1] The nitro group, particularly for the guanidino function of arginine (Arg(NO₂)), offers a unique orthogonal protection scheme compared to the more prevalent acid-labile or base-labile protecting groups.[4][5]
Overview of the Nitro Protecting Group
The nitro group has a long history in peptide synthesis, primarily for the protection of the arginine side chain.[6] Its strong electron-withdrawing nature decreases the basicity of the guanidino group, thus preventing side reactions during peptide synthesis.[5][7] The p-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) group is another nitro-containing protecting group used for the protection of α-amino groups or other side chains, such as lysine.[8][9][10]
The key feature of nitro-containing protecting groups is their removal under reductive conditions, a mechanism distinct from the acidolysis or basolysis used for many other common protecting groups.[4][5][8] This forms the basis of their orthogonality.
Orthogonality with Common Protecting Groups
The nitro protecting group demonstrates excellent orthogonality with the two most common protecting group strategies in solid-phase peptide synthesis (SPPS): the Boc/Bzl and the Fmoc/tBu schemes.[1]
-
Boc/Bzl Strategy: The tert-butyloxycarbonyl (Boc) group is used for Nα-protection and is removed by moderate acids like trifluoroacetic acid (TFA). Side-chain protection is typically achieved with benzyl (Bzl) or related groups, which are removed by strong acids like hydrofluoric acid (HF).[4] The nitro group on arginine is stable to the TFA used for Boc removal and even to the strong acids used for final cleavage, such as HF, TFMSA, and TMSOTf.[4] This makes Arg(NO₂) a valuable tool for preparing protected peptide fragments for convergent synthesis.[4]
-
Fmoc/tBu Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-protection and is labile to basic conditions, typically a solution of piperidine in DMF.[1][8] Side-chain protection is most commonly achieved with tert-butyl (tBu) based groups, which are removed by TFA.[1] The nitro group is completely stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu group removal.[5][8]
The p-nitrobenzyloxycarbonyl (pNZ) group is also orthogonal to both Fmoc and Boc chemistries.[8][9] It is stable to both piperidine/DMF and TFA, allowing for its selective removal at a desired stage of the synthesis.[8]
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group for the highly basic guanidinium side chain of arginine is critical for successful peptide synthesis.[5] While the nitro group offers excellent orthogonality, other protecting groups, particularly sulfonyl-based ones, are more commonly used in modern Fmoc-based SPPS. The following table summarizes the key characteristics of the most common arginine protecting groups.
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Orthogonality & Remarks |
| Nitro | NO₂ | -NO₂ | Reductive cleavage (e.g., SnCl₂, H₂/Pd)[4][5] | Orthogonal to acid- and base-labile groups. Stable to TFA, HF, and piperidine.[4][5] Reduces the risk of δ-lactam formation during coupling compared to Pbf and (Boc)₂.[5] |
| Tosyl | Tos | -SO₂-C₆H₄-CH₃ | Strong acid (e.g., HF, TFMSA)[4] | Primarily used in Boc chemistry. Can lead to side reactions with tryptophan residues.[4] |
| Mesitylene-2-sulfonyl | Mts | -SO₂-C₆H₂(CH₃)₃ | Strong acid (e.g., TFA, TFMSA) | More acid-labile than Tos. |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | See Diagram 1 | TFA (typically 1-4 hours)[11][12] | More acid-labile than Mtr. Used in Fmoc chemistry. Can cause side reactions with tryptophan.[4][12] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | See Diagram 1 | TFA (typically ~1 hour)[11][12] | The most common protecting group in Fmoc chemistry due to its high acid lability.[4][5] More prone to causing δ-lactam formation during arginine incorporation than NO₂.[5] Significantly more expensive than other protected amino acids.[5] |
Experimental Data: Performance Comparison
A recent study systematically compared the performance of Fmoc-Arg(NO₂)-OH with Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH, particularly concerning the formation of the δ-lactam side product during coupling.[5]
Table 1: Comparison of δ-Lactam Formation and Coupling Efficiency [5]
| Protected Arginine Derivative | δ-Lactam Formation (after 120 min) | Coupling Efficiency (after 120 min) |
| Fmoc-Arg(NO₂)-OH | Low | >99% |
| Fmoc-Arg(Pbf)-OH | Moderate | >99% |
| Fmoc-Arg(Boc)₂-OH | High (60%) | Low (28%) |
Data adapted from a 2020 study on revisiting the NO₂ protecting group.[5] The results indicate that the nitro group is superior in preventing the formation of the δ-lactam side-product, a major issue especially with the (Boc)₂ protecting group.[5]
Experimental Protocols
1. On-Resin Deprotection of Arg(NO₂) Side Chain [5]
This protocol describes a modern, optimized method for the removal of the nitro group from an arginine-containing peptide while it is still attached to the solid support.
-
Reagents:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
0.2 M aqueous HCl
-
-
Procedure:
-
Wash the peptidyl-resin with a solution of 0.2 M aq HCl in 2-MeTHF.
-
Prepare the deprotection solution: a solution of SnCl₂ in 2-MeTHF with a final HCl concentration that is compatible with acid-labile protecting groups (e.g., 0.64% of the solution).[5]
-
Treat the peptidyl-resin with the deprotection solution at 55 °C. The reaction time may vary depending on the peptide sequence.
-
Monitor the reaction progress by HPLC analysis of a cleaved aliquot of the resin.
-
For peptides containing multiple Arg(NO₂) residues, sonochemistry can be employed to facilitate the removal of the nitro groups.[5]
-
After complete deprotection, wash the resin thoroughly to remove any remaining reagents before proceeding with the next synthetic step or final cleavage.
-
2. Deprotection of p-Nitrobenzyloxycarbonyl (pNZ) Group [8]
The pNZ group is removed via a two-step reduction-elimination mechanism.
-
Reagents:
-
Reducing agent (e.g., SnCl₂, catalytic hydrogenation with H₂/Pd)
-
-
Procedure:
-
The first step is the reduction of the nitro group to an amino group.
-
This is followed by a spontaneous 1,6-elimination reaction that releases the free amine, carbon dioxide, and a quinone methide by-product.
-
The specific conditions (solvent, temperature, reaction time) will depend on the chosen reducing agent and the substrate.
-
Visualizing Orthogonality and Structures
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. biosynth.com [biosynth.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Comparative stability of Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH in solution
For researchers, scientists, and professionals in drug development, the choice of protected amino acids is a critical decision that can significantly impact the efficiency and outcome of solid-phase peptide synthesis (SPPS). Among the crucial building blocks, protected arginine derivatives demand careful consideration due to the unique reactivity of the guanidino group. This guide provides a detailed comparison of the solution stability of two commonly used derivatives, Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH, supported by experimental data.
A recent study directly comparing the stability of this compound and Fmoc-Arg(Pbf)-OH in solution has provided valuable insights for peptide chemists. The investigation focused on their stability in commonly used SPPS solvents, N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), at both room temperature and an elevated temperature of 45°C. The key finding of this research is that both this compound and Fmoc-Arg(Pbf)-OH exhibit high stability under these conditions.[1]
However, a closer examination of side reactions, particularly the formation of δ-lactam, reveals a significant difference in the performance of these two protecting groups.
Quantitative Stability Data
While both derivatives are reported as "totally stable" in solution over extended periods, the primary quantitative distinction lies in their propensity to form the δ-lactam side product, a reaction that can terminate peptide chain elongation.[1]
| Parameter | This compound | Fmoc-Arg(Pbf)-OH | Solvent(s) | Temperature | Reference |
| Solution Stability | Reported as "totally stable" | Reported as "totally stable" | DMF, NBP | Room Temperature & 45°C | [1] |
| δ-Lactam Formation (at 30 min) | ~3% | 12% | DMF/NBP with DIC/OxymaPure | 45°C | [1][2] |
The data clearly indicates that Fmoc-Arg(Pbf)-OH is significantly more prone to δ-lactam formation, with a four-fold greater amount of this side product observed after 30 minutes of activation compared to this compound.[1][2] This is a critical consideration for the synthesis of arginine-containing peptides, as minimizing side reactions is paramount for achieving high purity and yield.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Solution Stability Assay
This protocol was employed to assess the stability of the Fmoc-arginine derivatives in solution over time.[1]
Materials:
-
This compound
-
Fmoc-Arg(Pbf)-OH
-
N,N-dimethylformamide (DMF)
-
N-butylpyrrolidone (NBP)
-
High-Performance Liquid Chromatography (HPLC) vials
Procedure:
-
Prepare 0.2 M solutions of each Fmoc-arginine derivative in both DMF and NBP.
-
Dispense the solutions into sealed HPLC vials.
-
Maintain one set of vials at room temperature and another set at 45°C.
-
Monitor the solutions at various time points by injecting aliquots into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Analyze the resulting chromatograms to detect any degradation of the parent compound or the appearance of impurity peaks over time. The study reporting this experiment concluded that both this compound and Fmoc-Arg(Pbf)-OH remained stable.[1]
δ-Lactam Formation Assay
This experiment was designed to quantify the formation of the δ-lactam side product during the activation of the Fmoc-arginine derivatives.[2]
Materials:
-
This compound
-
Fmoc-Arg(Pbf)-OH
-
H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin
-
N,N'-diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-dimethylformamide (DMF) or N-butylpyrrolidone (NBP)
-
Acetonitrile (CH3CN)
-
RP-HPLC system
Procedure:
-
Prepare an equimolar mixture (1:1:1) of the protected arginine derivative, DIC, and OxymaPure in either DMF or NBP at 45°C.
-
Add this activation mixture (1.5 equivalents) to the tripeptidyl resin.
-
At specific time intervals (e.g., 0, 30, 60, and 120 minutes), take a 10 µL aliquot of the supernatant.
-
Dilute the aliquot to 0.5 mL with acetonitrile.
-
Inject 1 µL of the diluted solution into the RP-HPLC system for analysis.
-
Quantify the amount of δ-lactam formation by integrating the corresponding peak in the chromatogram.
Visualizing the Comparison
To better understand the experimental workflow and the chemical differences between the two molecules, the following diagrams are provided.
References
A Researcher's Guide to Validating Complete Nitro Group Removal Post-Synthesis
For researchers, scientists, and drug development professionals, ensuring the complete removal of a nitro (NO2) group after a chemical synthesis is a critical step in guaranteeing the purity and safety of the final compound. This guide provides an objective comparison of common analytical techniques used for this validation, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific needs.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. However, residual starting material can interfere with subsequent reactions, affect the pharmacological profile of a drug candidate, and pose safety risks. Therefore, robust analytical methods are required to confirm the complete disappearance of the nitro-containing starting material. This guide explores and compares the utility of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating the removal of a nitro group depends on several factors, including the required sensitivity, the nature of the analyte and reaction mixture, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Technique | Principle | Sensitivity (LOD) | Throughput | Cost | Key Advantages | Key Limitations |
| TLC | Differential partitioning of components between a stationary and mobile phase. | ng - µg range | High | Low | Simple, rapid, and inexpensive for qualitative monitoring. | Not quantitative; lower sensitivity compared to other methods. |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | 0.3 ng/mL - 150 µg/L[1][2] | Medium to High | Medium | Widely applicable, quantitative, and can be highly sensitive.[1] | Requires chromophore; potential for matrix interference.[3] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Low ppb to ppt range[4] | Medium | High | High sensitivity and specificity; provides structural confirmation. | Limited to thermally stable and volatile compounds. |
| FTIR | Absorption of infrared radiation by specific molecular vibrations. | ~1-10 wt% for quantification of known components[2] | High | Low to Medium | Rapid identification of functional groups (presence/absence of NO2). | Low sensitivity for detecting trace amounts in a mixture. |
| NMR | Nuclear spin transitions in a magnetic field. | mg - µg range | Low | High | Excellent for structural elucidation of product and starting material. | Lower sensitivity for trace analysis compared to chromatographic methods. |
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of a reaction's progress. By spotting the reaction mixture alongside the nitro-containing starting material on a TLC plate, one can visually track the disappearance of the starting material.
Protocol:
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Apply a small spot of the nitro-containing starting material, a co-spot (starting material and reaction mixture), and a spot of the reaction mixture on the baseline of the plate.
-
Development: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to ascend the plate until it is near the top.
-
Visualization: Remove the plate and visualize the spots under a UV lamp. The complete disappearance of the spot corresponding to the starting material in the reaction mixture lane indicates the reaction is likely complete.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful quantitative technique to confirm the absence of the nitro starting material. By comparing the chromatogram of the reaction mixture to a standard of the starting material, one can quantify any residual amount.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable column (e.g., C18 reverse-phase).
-
Method Parameters:
-
Mobile Phase: A mixture of solvents such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: The λmax of the nitro-containing starting material.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and a known concentration of the starting material standard. The absence of a peak at the retention time of the starting material in the sample chromatogram, or a peak below a pre-defined limit of quantification (LOQ), confirms its complete removal.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable nitro compounds, GC-MS offers exceptional sensitivity and specificity.
Protocol:
-
Sample Preparation: Dilute the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate. If necessary, perform a liquid-liquid extraction to isolate the analytes.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Method Parameters:
-
Column: A capillary column appropriate for the analytes' polarity (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A temperature gradient to ensure separation of all components.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Analysis: Analyze the sample and a standard of the starting material. The absence of the characteristic mass spectrum and retention time of the starting material in the sample confirms its removal.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid method to check for the presence or absence of the characteristic nitro group stretching vibrations.
Protocol:
-
Sample Preparation:
-
Liquids: A drop of the reaction mixture can be placed directly between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a disk. Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing it to evaporate.
-
-
Analysis: Acquire the IR spectrum of the sample.
-
Interpretation: The complete disappearance of the strong, characteristic asymmetric and symmetric stretching bands of the NO2 group (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds) indicates the removal of the nitro group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structural transformation from the nitro-containing starting material to the amine product.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: Compare the spectrum of the reaction product with that of the starting material. The disappearance of signals corresponding to the protons on the starting material and the appearance of new signals corresponding to the protons on the desired amine product confirm the conversion. For example, aromatic protons adjacent to a nitro group are typically shifted downfield compared to those adjacent to an amine group.
Visualizing the Validation Workflow
A clear and logical workflow is essential for ensuring the thorough validation of nitro group removal.
Caption: A typical workflow for validating the complete removal of a nitro group post-synthesis.
Decision Pathway for Method Selection
Choosing the right analytical technique is crucial for efficient and reliable validation. The following decision tree can guide researchers in selecting the most appropriate method based on their specific requirements.
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of Fmoc-Arg(NO2)-OH: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Fmoc-Arg(NO2)-OH (Nα-Fmoc-Nω-nitro-L-arginine). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. The primary directive is to treat all this compound waste as hazardous chemical waste.
Immediate Safety and Handling Protocol
All personnel handling this compound, including in preparation for disposal, must adhere to the following personal protective equipment (PPE) and handling guidelines.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of the powder. |
Handling Precautions:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.[1]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep away from heat and sources of ignition.
Step-by-Step Disposal Procedure
The following procedure outlines the standardized process for the disposal of this compound waste. This includes pure, unused material, contaminated labware (e.g., weighing boats, spatulas), and solutions.
1. Waste Identification and Classification:
-
Unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department, this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
2. Waste Segregation:
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Store separately from strong acids, bases, and oxidizing agents.
3. Waste Containerization:
-
Solid Waste:
-
Collect solid this compound and contaminated disposable labware (e.g., gloves, weighing paper) in a designated, leak-proof container with a secure lid.
-
The container must be chemically compatible with the waste. The original product container is often a suitable choice.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
-
4. Waste Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" or "Nα-Fmoc-Nω-nitro-L-arginine".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
5. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel, away from general traffic, and ideally in a secondary containment bin.
6. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup. Do not transport hazardous waste outside of your designated laboratory area.
7. Spills and Decontamination:
-
In case of a small spill, use appropriate absorbent materials (e.g., vermiculite or sand) to contain the powder.
-
Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Important Considerations:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound in the regular trash.
-
Do not attempt to neutralize or chemically treat the waste unless you are following a validated protocol approved by your institution's EHS department. The chemical stability of this compound in common laboratory solvents suggests that simple degradation is unlikely.[2] The recommended disposal method for the related compound, nitroguanidine, is through a licensed chemical destruction plant or controlled incineration.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Logistical Information for Handling Fmoc-Arg(NO2)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Arg(NO2)-OH. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical handling.
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 58111-94-7 | [1][2] |
| Molecular Formula | C21H23N5O6 | [2][3] |
| Molecular Weight | 441.44 g/mol | [2][3] |
| Appearance | Powder | [4] |
| Storage Temperature | Desiccate at -20°C or 2-8°C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Given that this compound is a flammable solid and can cause skin irritation, the following personal protective equipment and handling procedures are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize dust inhalation.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | To protect from skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. |
Step-by-Step Operational Plan
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information (this compound, CAS No. 58111-94-7).
-
Wear appropriate PPE (gloves, lab coat, safety glasses) during inspection.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area designated for flammable solids.
-
Keep the container tightly closed and store desiccated at the recommended temperature (-20°C or 2-8°C) to prevent degradation.[4][5]
-
Store away from heat, sparks, and open flames.
-
Keep segregated from incompatible materials, such as strong oxidizing agents.
3. Handling and Use:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh and handle the powder in a chemical fume hood to avoid dust inhalation.
-
Use non-sparking tools to handle the solid material.
-
Avoid contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
1. Waste Collection:
-
Collect all waste material (unused product, contaminated consumables) in a clearly labeled, sealed container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of the waste in accordance with federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of down the drain or in regular trash.
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
